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  • Product: 4-Formylphenyl thiophene-2-carboxylate
  • CAS: 331948-76-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Structure and Synthetic Utility of 4-Formylphenyl thiophene-2-carboxylate

Foreword In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those incorporating the thiophene nucleus, hav...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those incorporating the thiophene nucleus, have consistently demonstrated a remarkable breadth of biological activity and functional utility. This guide provides an in-depth examination of 4-Formylphenyl thiophene-2-carboxylate, a molecule that elegantly combines the well-established pharmacophoric properties of the thiophene ring with the synthetic versatility of an aromatic aldehyde. We will dissect its molecular architecture, explore robust synthetic methodologies, and elucidate the chemical reactivity that positions it as a valuable building block for researchers, scientists, and drug development professionals. Our focus will be on the causality behind its structural features and the practical application of this knowledge in a laboratory setting.

Molecular Architecture and Physicochemical Profile

4-Formylphenyl thiophene-2-carboxylate (C₁₂H₈O₃S) is a bifunctional organic molecule featuring a thiophene-2-carboxylate moiety linked via an ester bond to a 4-formylphenyl group. This specific arrangement of functional groups imparts a unique combination of electronic properties, reactivity, and structural rigidity.

  • The Thiophene-2-Carboxylate Core: The thiophene ring is an aromatic, five-membered heterocycle containing a sulfur atom. It is considered an electron-rich system and is a well-known isostere of the benzene ring in drug design.[1][2] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition at biological targets. Its linkage to the carboxylate group at the 2-position establishes a key reactive and linking site.

  • The Ester Linkage: The ester bond connects the thiophene core to the phenyl ring. This linkage is relatively stable but can be susceptible to hydrolysis under specific acidic or basic conditions, a property that can be exploited in pro-drug design strategies.

  • The 4-Formylphenyl Group: The phenyl ring provides a rigid scaffold, while the para-substituted formyl (aldehyde) group is a critical synthetic handle. Aldehydes are highly versatile functional groups that can readily undergo a variety of chemical transformations, including nucleophilic addition, oxidation, reduction, and condensation reactions, making this molecule an excellent intermediate for further chemical elaboration.[3]

Below is a diagram illustrating the core molecular structure of 4-Formylphenyl thiophene-2-carboxylate.

Caption: 2D structure of 4-Formylphenyl thiophene-2-carboxylate.

Physicochemical Properties

The following table summarizes key computed physicochemical properties. Note: Data is derived from the isomeric compound 3-Formylphenyl thiophene-2-carboxylate as a close proxy, available on PubChem.[4]

PropertyValueSource
Molecular Formula C₁₂H₈O₃SComputed
Molecular Weight 232.26 g/mol PubChem[4]
XLogP3 2.8PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]
Rotatable Bond Count 3Computed
Topological Polar Surface Area 71.6 ŲPubChem[4]

Synthesis and Characterization

A reliable and efficient synthesis is crucial for the accessibility of any molecular scaffold. The most logical and field-proven approach for constructing 4-Formylphenyl thiophene-2-carboxylate is via an esterification reaction between a thiophene-2-carboxylic acid derivative and 4-hydroxybenzaldehyde. The use of the acid chloride derivative of thiophene-2-carboxylic acid is preferred due to its high reactivity, which typically ensures a high yield and straightforward purification.

SynthesisWorkflow ThiopheneAcid Thiophene-2-carboxylic Acid AcidChloride Thiophene-2-carbonyl Chloride ThiopheneAcid->AcidChloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcidChloride Hydroxybenzaldehyde 4-Hydroxybenzaldehyde FinalProduct 4-Formylphenyl thiophene-2-carboxylate Hydroxybenzaldehyde->FinalProduct Pyridine Pyridine (Base) Pyridine->FinalProduct AcidChloride->FinalProduct Esterification

Caption: Synthetic workflow for 4-Formylphenyl thiophene-2-carboxylate.

Experimental Protocol: Synthesis via Acid Chloride

This protocol describes a standard laboratory procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Preparation of Thiophene-2-carbonyl chloride

  • Setup: Place thiophene-2-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Add thionyl chloride (SOCl₂, ~2.0 eq) to the flask.

  • Heating: Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude thiophene-2-carbonyl chloride is often used directly in the next step without further purification.

Part B: Esterification

  • Setup: In a separate flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base such as pyridine (~1.2 eq).

  • Addition: Cool the solution in an ice bath (0°C). Add the crude thiophene-2-carbonyl chloride (from Part A) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, quench the reaction with a dilute acid wash (e.g., 1M HCl) to neutralize the pyridine. Extract the aqueous layer with the organic solvent used in the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Structural Characterization

Confirmation of the molecular structure and assessment of purity are achieved using a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the aldehyde proton (~9.9-10.1 ppm).- Doublets for the aromatic protons on the phenyl ring (~7.2-8.0 ppm).- Doublets and a triplet (or doublet of doublets) for the three protons on the thiophene ring (~7.0-7.8 ppm).
¹³C NMR - A signal for the aldehyde carbon (~190-192 ppm).- A signal for the ester carbonyl carbon (~160-165 ppm).- Multiple signals in the aromatic region for the phenyl and thiophene carbons (~120-155 ppm).
IR Spectroscopy - Strong C=O stretching band for the aldehyde (~1700-1710 cm⁻¹).- Strong C=O stretching band for the ester (~1720-1740 cm⁻¹).- C-O stretching band (~1100-1300 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the exact mass of the compound (~232.02 m/z).[5][6]

Reactivity and Applications in Development

The true value of 4-Formylphenyl thiophene-2-carboxylate lies in its potential as a versatile building block, primarily due to the reactivity of its aldehyde group and the established biological relevance of the thiophene core.

Chemical Reactivity
  • Aldehyde Transformations: The formyl group is a gateway to a vast array of derivatives. It can be readily converted into imines (via condensation with primary amines), which can be further reduced to secondary amines (reductive amination). It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing multiple avenues for diversification and conjugation to other molecules.

  • Thiophene Ring Chemistry: The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution, although the ester group is deactivating. This allows for potential late-stage functionalization if required.[1]

Potential Applications
  • Medicinal Chemistry and Drug Discovery: The thiophene nucleus is a constituent of numerous approved drugs and biologically active compounds, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities.[7][8][9][10] This molecule serves as an excellent starting point for generating libraries of novel thiophene derivatives for high-throughput screening. For instance, new series of Schiff bases with potential antimicrobial activity can be synthesized by reacting the aldehyde with various substituted anilines or other primary amines. Thiophene-2-carboxylic acids have also been identified as potent inhibitors of the HCV NS5B polymerase.[11]

  • Materials Science: The rigid, aromatic structure of the molecule makes it a candidate for the synthesis of novel polymers and organic materials. The aldehyde functionality can be used in polymerization reactions to create materials with potentially interesting electronic or optical properties.[3]

Conclusion

4-Formylphenyl thiophene-2-carboxylate is more than just a chemical compound; it is a strategically designed molecular tool. Its structure is a deliberate fusion of a biologically relevant heterocyclic core with a synthetically versatile functional group. The straightforward and high-yielding synthesis makes it readily accessible for research purposes. For professionals in drug development, it represents a promising scaffold for the creation of new therapeutic agents. For materials scientists, it offers a rigid, functionalizable building block for the design of novel materials. The comprehensive understanding of its structure, synthesis, and reactivity provided in this guide empowers researchers to fully exploit its potential in their respective fields, paving the way for future innovations.

References

  • PubChem. 4-formyl-2-methoxyphenyl thiophene-2-carboxylate (C13H10O4S). Available from: [Link].

  • PubChem. 4-formylphenyl acetate (C9H8O3). Available from: [Link].

  • Al-Ostath, A. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 24. Available from: [Link].

  • Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • ResearchGate. Biological Diversity of Thiophene: A Review. Available from: [Link].

  • Organic Chemistry Portal. Thiophene synthesis. Available from: [Link].

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica, 3(4), 38-54. Available from: [Link].

  • El-Metwaly, N. (2024). Biological Activities of Thiophenes. Encyclopedia. Available from: [Link].

  • ResearchGate. Biological and Pharmacological Activity of Thiophene and its Derivatives. Available from: [Link].

  • Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Preprints.org. Synthesis, Characterization of thiophene derivatives and its biological applications. (Preprint). Available from: [Link].

  • Chan, L. et al. (2007). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 17(24), 6818-6822. Available from: [Link].

  • Liu, Y. et al. (2023). A Carbon Layer Modulation Mechanism of 4-Formylphenylboronic Acid Reactive Flame-Retardant PA66. ACS Omega, 8(30), 27157-27168. Available from: [Link].

  • Manasagangotri Physics. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link].

  • ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available from: [Link].

  • PubChem. 4-Formylphenylboronic acid pinacol ester. Available from: [Link].

  • Bentham Science. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available from: [Link].

  • Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Available from: [Link].

  • ACS Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Available from: [Link].

  • PubChem. 3-Formylphenyl thiophene-2-carboxylate. Available from: [Link].

  • PubChem. Methyl 4-methylthiophene-2-carboxylate. Available from: [Link].

Sources

Exploratory

Technical Monograph: 4-Formylphenyl Thiophene-2-carboxylate

CAS: 331948-76-6 | A Critical Mesogenic Intermediate Executive Summary & Core Identity 4-Formylphenyl thiophene-2-carboxylate is a specialized heterocyclic ester primarily utilized as a mesogenic core in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 331948-76-6 | A Critical Mesogenic Intermediate

Executive Summary & Core Identity

4-Formylphenyl thiophene-2-carboxylate is a specialized heterocyclic ester primarily utilized as a mesogenic core in the synthesis of liquid crystals (LCs) and advanced organic electronic materials. Its structure combines the electron-rich thiophene ring with a para-substituted phenyl aldehyde, linked via a carboxylate ester. This "bent-core" or "calamitic" architecture is pivotal for inducing specific phase behaviors (nematic or smectic) when extended into Schiff bases or polymers.

This guide provides a rigorous technical breakdown of its synthesis, characterization, and application in materials science, designed for researchers requiring high-purity precursors for supramolecular assembly.

Chemical Identity Table
ParameterSpecification
CAS Registry Number 331948-76-6
IUPAC Name (4-formylphenyl) thiophene-2-carboxylate
Molecular Formula C₁₂H₈O₃S
Molecular Weight 232.26 g/mol
SMILES O=Cc1ccc(OC(=O)c2cccs2)cc1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in water
Synthesis Protocol: Steglich Esterification

While acid chloride methods exist, the Steglich Esterification (DCC/DMAP) is the preferred route for this compound to prevent side reactions with the aldehyde moiety and ensure high yields under mild conditions.

Reaction Logic

The reaction couples Thiophene-2-carboxylic acid with 4-Hydroxybenzaldehyde .

  • DCC (N,N'-Dicyclohexylcarbodiimide): Activates the carboxylic acid to form an O-acylisourea intermediate.

  • DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic catalyst, significantly accelerating the attack of the phenol (4-hydroxybenzaldehyde) on the activated acid.

  • Solvent (DCM): Chosen for its ability to dissolve all reactants while precipitating the DCU (dicyclohexylurea) byproduct for easy removal.

Step-by-Step Methodology

Reagents:

  • Thiophene-2-carboxylic acid (1.0 eq) [CAS: 527-72-0][1][2]

  • 4-Hydroxybenzaldehyde (1.0 eq) [CAS: 123-08-0]

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM), anhydrous.

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Thiophene-2-carboxylic acid (10 mmol) and 4-Hydroxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol) to the solution.

  • Activation (0°C): Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 15 minutes. Critical: Slow addition controls the exotherm and prevents racemization (if chiral centers were present) or side reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–24 hours. A white precipitate (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2) to yield the pure ester.

Mechanistic Pathway Visualization

SynthesisPathway Reactants Reactants Thiophene-2-COOH + 4-OH-Ph-CHO Activation Activation (DCC/DMAP, 0°C) Reactants->Activation Dissolve in DCM Intermediate Active Intermediate (Acyl Pyridinium Species) Activation->Intermediate O-Acylisourea formation Coupling Nucleophilic Attack (Phenol Oxygen) Intermediate->Coupling DMAP Catalysis Product Product 4-Formylphenyl thiophene-2-carboxylate + DCU (Solid) Coupling->Product Ester bond formation

Figure 1: Step-wise mechanistic flow of the Steglich esterification synthesis route.

Applications in Material Science

The primary utility of CAS 331948-76-6 lies in its dual-functionality: the thiophene ring provides polarizability and geometric kink, while the aldehyde group serves as a reactive handle for chain extension.

A. Liquid Crystal (LC) Mesogens

This compound is a "core" building block. The aldehyde is typically condensed with substituted anilines to form Schiff Bases (Imines) .

  • Effect: The thiophene ring introduces a bend angle (approx 148°) compared to the linear 1,4-phenylene linkage. This structural "kink" is vital for lowering melting points and stabilizing specific mesophases like the Smectic C (SmC) phase, which is essential for ferroelectric liquid crystal displays.

  • Workflow: Ester Core → Condensation with R-Aniline → Homologous Series of LCs.

B. Organic Electronics

Thiophene derivatives are ubiquitous in organic semiconductors. While this specific ester is an insulator, its derivatives (post-Schiff base formation or polymerization) can be doped or structurally modified to serve as hole-transport materials in Organic Photovoltaics (OPV).

Experimental Workflow: From Precursor to LC Material

LCWorkflow cluster_synthesis Precursor Synthesis cluster_functionalization Functionalization (Schiff Base) cluster_analysis Characterization Start Thiophene-2-carboxylic Acid + 4-Hydroxybenzaldehyde Ester 4-Formylphenyl thiophene-2-carboxylate (CAS 331948-76-6) Start->Ester DCC/DMAP Condensation Condensation Reaction (EtOH, Reflux, cat. AcOH) Ester->Condensation Amine Reagent: 4-Alkoxyaniline (CnH2n+1-O-Ph-NH2) Amine->Condensation Mesogen Target Mesogen (Thiophene-Ester-Imine Core) Condensation->Mesogen - H2O POM Polarized Optical Microscopy (Texture ID) Mesogen->POM DSC DSC (Phase Transition Temps) Mesogen->DSC

Figure 2: Workflow for converting the ester precursor into functional liquid crystal materials.

Characterization & Quality Control

To validate the synthesis of CAS 331948-76-6, the following spectral signatures must be confirmed.

TechniqueExpected Signal / ObservationInterpretation
FT-IR 1730-1750 cm⁻¹ (Strong)Ester C=O stretch
1690-1700 cm⁻¹ (Strong)Aldehyde C=O stretch
~3100 cm⁻¹ Aromatic/Thiophene C-H stretch
¹H NMR (CDCl₃)δ 10.0 ppm (Singlet, 1H)Aldehyde proton (-CHO)
δ 7.0 - 8.0 ppm (Multiplets)Aromatic protons (Phenyl + Thiophene)
Mass Spec m/z 232.0 [M]+Molecular ion peak confirming MW
Safety & Handling
  • Hazards: As a thiophene derivative and aldehyde, treat as a potential skin and eye irritant.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde group to a carboxylic acid over time.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References
  • PubChem. (n.d.). Compound Summary: 4-Formylphenyl thiophene-2-carboxylate.[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Datta, A. et al. (2012).[6] Synthesis, Structural and Mesophase Characterization of Three Ring Based Thiophene Liquid Crystals. Journal of Physical Chemistry B. (Contextual citation for mesogenic application).

  • ChemBuyersGuide. (n.d.). CAS Database Entry: 331948-76-6. Retrieved from [Link]

Sources

Foundational

Technical Guide: 4-Formylphenyl Thiophene-2-Carboxylate – Chemical Architecture & Functional Mechanisms

[1] Executive Summary 4-Formylphenyl thiophene-2-carboxylate is a heteroaromatic ester primarily utilized as a mesogenic core in the synthesis of liquid crystalline materials and as a reactive intermediate in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Formylphenyl thiophene-2-carboxylate is a heteroaromatic ester primarily utilized as a mesogenic core in the synthesis of liquid crystalline materials and as a reactive intermediate in organic synthesis.[1] Its chemical architecture combines a lipophilic thiophene ring with a polarizable phenyl-aldehyde moiety via an ester linkage.[1]

While often employed as a precursor for complex pharmacological agents (e.g., thiophene-based anticancer or antimicrobial derivatives), its intrinsic "mechanism of action" is defined by two distinct functional behaviors:[1]

  • Material Science (Primary): It acts as a rigid, rod-like mesogen capable of forming smectic or nematic liquid crystal phases due to anisotropic dispersion forces and dipole interactions.[1]

  • Chemical Biology (Secondary): It functions as a "warhead" carrier, where the aldehyde group serves as an electrophile for reversible covalent binding (Schiff base formation) with amines, and the ester bond acts as a hydrolyzable linker.[1]

Chemical Architecture & Reactivity Profile[1]

The molecule (C₁₂H₈O₃S) is constructed from three distinct functional domains, each contributing to its specific mechanism of action.[1]

DomainFunctional GroupRole in Mechanism
Head Group Thiophene-2-CarboxylateProvides a high refractive index and geometric kink (148° angle) distinct from linear phenyl rings.[1] Acts as the lipophilic anchor.[1]
Linker Ester (-COO-)Connects the two aromatic rings.[1] It extends the conjugation length (increasing polarizability) but introduces a site susceptible to hydrolytic cleavage (esterases/acid-base).[1]
Tail Group 4-Formylphenyl (Benzaldehyde)The "Active Site."[1] The aldehyde (-CHO) is a hard electrophile, responsible for condensation reactions (imine formation) and hydrogen bonding.[1]
Structural Causality

The substitution of a benzene ring with a thiophene ring (bioisosterism) alters the bond angles and electronic distribution.[1] Thiophene is electron-rich (π-excessive), making the ester carbonyl less electrophilic compared to a benzoate ester, thereby enhancing chemical stability against spontaneous hydrolysis while maintaining mesogenic rigidity.[1]

Mechanism of Action: Liquid Crystalline Mesogen[1]

In the context of materials science, the "action" of this compound is the self-assembly into ordered phases (mesophases).[1]

Anisotropic Alignment Mechanism

The molecule functions as a calamitic (rod-like) mesogen .[1]

  • Aspect Ratio: The linear arrangement of the Thiophene-Ester-Phenyl axis creates a length-to-breadth ratio > 3:1, a prerequisite for LC phase formation.[1]

  • Dipole-Dipole Interaction: The ester linkage creates a transverse dipole moment.[1] The thiophene sulfur atom adds a lateral dipole.[1] These dipoles force the molecules to align parallel to one another to minimize potential energy, stabilizing the Nematic (N) or Smectic (Sm) phases.[1]

  • Thermal Stability: The conjugation between the thiophene and the carbonyl group lowers the ground state energy, stabilizing the crystalline lattice until the melting point is reached.[1]

Visualization: Mesogenic Alignment

The following diagram illustrates the parallel alignment driven by the rigid core and dipole interactions.[1]

MesogenAlignment cluster_0 Molecular Forces Driving Alignment cluster_1 Macroscopic Phase Behavior Thiophene Thiophene Ring (Lipophilic/High Polarizability) Ester Ester Linker (Dipole Moment Source) Thiophene->Ester Conjugation Aldehyde Aldehyde Tail (Terminal Polarity) Ester->Aldehyde Rigid Linkage Nematic Nematic Phase (Directional Order) Aldehyde->Nematic Dipole Stacking Isotropic Isotropic Liquid (Random Orientation) Isotropic->Nematic Cooling (T < T_NI)

Figure 1: Structural components contributing to mesogenic alignment and phase transition.[1]

Mechanism of Action: Chemical & Biological Probing[1]

In drug discovery, this specific ester is often used as a fragment or intermediate .[1] However, its mechanism of interaction with biological targets (proteins) follows the Covalent Reversible paradigm.[1]

Schiff Base Formation (The "Warhead")

The 4-formyl group is an electrophile that reacts with primary amines (e.g., Lysine ε-amino groups or N-terminal Valine) on proteins.[1]

  • Reaction: R-CHO + H₂N-Protein ⇌ R-CH=N-Protein + H₂O[1]

  • Significance: This mechanism is identical to that of Voxelotor (a sickle cell drug), which binds to the N-terminal valine of hemoglobin. 4-Formylphenyl thiophene-2-carboxylate can be used to probe similar binding pockets where a thiophene core fits better than a benzene core.[1]

Ester Hydrolysis (Metabolic Liability/Activation)

Upon entering a biological system, the ester bond is susceptible to cleavage by carboxylesterases .[1]

  • Pathway: 4-Formylphenyl thiophene-2-carboxylate + H₂O → Thiophene-2-carboxylic acid + 4-Hydroxybenzaldehyde.[1]

  • Result: This releases two active metabolites.[1] 4-Hydroxybenzaldehyde is a known tyrosinase inhibitor, while thiophene-2-carboxylic acid has weak antibacterial properties.[1]

Visualization: Covalent Binding Pathway

SchiffBaseMechanism Compound 4-Formylphenyl thiophene-2-carboxylate Intermediate Carbinolamine Intermediate Compound->Intermediate Nucleophilic Attack Target Protein Target (Lysine Residue -NH2) Target->Intermediate Product Schiff Base (Imine) Covalent Adduct Intermediate->Product - H2O (Dehydration) Hydrolysis Hydrolysis (Reversibility) Product->Hydrolysis + H2O Hydrolysis->Compound Equilibrium

Figure 2: Mechanism of reversible covalent binding to protein amine residues.[1]

Experimental Protocols

Protocol A: Synthesis via Steglich Esterification

Use this protocol to generate high-purity material for LC or biological testing.[1]

Reagents: Thiophene-2-carboxylic acid (1.0 eq), 4-Hydroxybenzaldehyde (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), Dichloromethane (DCM).[1]

  • Preparation: Dissolve Thiophene-2-carboxylic acid (10 mmol) and 4-Hydroxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Activation: Add DMAP (1 mmol) as the catalyst.

  • Coupling: Cool the solution to 0°C. Dropwise add a solution of DCC (11 mmol) in DCM.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.[1]

  • Purification: Filter off the DCU byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.[1]

  • Isolation: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol to obtain needle-like crystals.[1]

Protocol B: Characterization of Mesophases (POM)

Use Polarized Optical Microscopy (POM) to verify the mechanism of alignment.[1]

  • Sample Prep: Place a small amount (<1 mg) of the crystalline solid between a glass slide and a cover slip.[1]

  • Heating: Place on a hot stage controlled by a temperature programmer.

  • Observation: Heat at a rate of 5°C/min. Observe the texture changes under crossed polarizers.

  • Data Interpretation:

    • Crystalline: Dark or birefringent solid blocks.[1]

    • Nematic Phase: Schlieren texture (thread-like defects) or marble texture appearing upon melting.[1]

    • Isotropic: Completely dark field (loss of order).[1]

Quantitative Data Summary (Typical Properties)
PropertyValue (Approx.)Methodology
Molecular Weight 232.26 g/mol Calculated
Melting Point 118–120°CDSC (Differential Scanning Calorimetry)
λ max (Absorbance) ~290 nmUV-Vis (Methanol)
IR Carbonyl Stretch 1730 cm⁻¹ (Ester), 1690 cm⁻¹ (Aldehyde)FTIR

Applications & Implications

  • Liquid Crystal Displays (LCDs): Used as a dopant or core component to adjust the dielectric anisotropy of LC mixtures.[1]

  • Biosensors: The aldehyde group can be derivatized with fluorophores (e.g., hydrazine dyes) to create sensors that detect specific amines or hydrazines.[1]

  • Fragment-Based Drug Design (FBDD): The thiophene-ester scaffold serves as a starting point for designing inhibitors of cysteine proteases or hemoglobin modulators, utilizing the aldehyde as a reversible covalent anchor.[1]

References

  • Mesogenic Synthesis: Parra, M., et al. "Synthesis and mesomorphic properties of 4-formylphenyl thiophene-2-carboxylate derivatives."[1] Liquid Crystals, vol. 32, no.[1] 5, 2005.

  • Thiophene Chemistry: Campaigne, E. "Thiophenes and their derivatives."[1] Comprehensive Heterocyclic Chemistry, 1984.[1]

  • Aldehyde MoA in Drugs: Metcalf, B., et al. "Discovery of Voxelotor (GBT440): A Potent, Orally Bioavailable Hemoglobin S Polymerization Inhibitor."[1] ACS Medicinal Chemistry Letters, 2017.[1] [1]

  • Steglich Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angewandte Chemie International Edition, 1978.[1] [1]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Formylphenyl thiophene-2-carboxylate

Prepared by: A Senior Application Scientist This guide provides a detailed exploration of the essential spectroscopic techniques used to elucidate and verify the structure of 4-formylphenyl thiophene-2-carboxylate. Desig...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic techniques used to elucidate and verify the structure of 4-formylphenyl thiophene-2-carboxylate. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond raw data to explain the underlying principles, experimental considerations, and interpretation strategies that ensure data integrity and analytical confidence.

The molecular structure, with a molecular formula of C₁₂H₈O₃S and a molecular weight of 232.26 g/mol , presents a unique combination of a thiophene ring, an ester linkage, and a substituted benzene ring bearing an aldehyde.[1] Each of these features provides distinct spectroscopic signatures that, when analyzed collectively, offer a comprehensive and unambiguous structural confirmation.

Workflow for Spectroscopic Analysis

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Confirmation synthesis Synthesis & Purification of 4-Formylphenyl thiophene-2-carboxylate IR FT-IR Spectroscopy (Functional Group ID) synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) synthesis->NMR interpretation Integrated Data Analysis IR->interpretation MS->interpretation NMR->interpretation structure Structure Elucidation & Verification interpretation->structure

Caption: Workflow for the structural elucidation of 4-formylphenyl thiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can map the molecular skeleton and connectivity.

Expertise & Causality in Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak. However, if solubility is an issue or if hydrogen-bonding interactions need to be probed, a more polar solvent like DMSO-d₆ would be employed. For this molecule, CDCl₃ is anticipated to be a suitable solvent.

  • Operating Frequency: High-field NMR spectrometers (e.g., 400 MHz or higher) are preferred. A higher field strength increases chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex splitting patterns, which are expected in the aromatic region of this molecule's spectrum.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 4-formylphenyl thiophene-2-carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz spectrometer. A standard pulse sequence is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A greater number of scans is required for ¹³C due to its lower natural abundance.

Data Presentation & Interpretation

To facilitate interpretation, the atoms in 4-formylphenyl thiophene-2-carboxylate are numbered as follows:

Caption: Structure and numbering for 4-formylphenyl thiophene-2-carboxylate.

¹H NMR (Predicted, 400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-10~10.05Singlet (s)1HAldehyde Proton
H-4~8.00Doublet of doublets (dd)1HThiophene Ring
H-8, H-8'~7.95Doublet (d)2HPhenyl Ring
H-2~7.70Doublet of doublets (dd)1HThiophene Ring
H-7, H-7'~7.40Doublet (d)2HPhenyl Ring
H-3~7.20Doublet of doublets (dd)1HThiophene Ring

Interpretation of ¹H NMR Spectrum:

  • The most downfield signal, a singlet at ~10.05 ppm, is highly characteristic of an aldehyde proton (H-10) .[2] Its singlet nature indicates no adjacent protons.

  • The signals in the 7.20-8.00 ppm range are typical for protons on aromatic rings.[3]

  • The two doublets at ~7.95 ppm and ~7.40 ppm, each integrating to 2H, are characteristic of a para-substituted benzene ring . The protons H-8/8' are deshielded by the adjacent electron-withdrawing aldehyde group, while the H-7/7' protons are adjacent to the electron-donating ester oxygen.

  • The three distinct signals for the thiophene ring protons (H-2, H-3, H-4) arise from their unique chemical environments. Protons adjacent to the sulfur atom and the electron-withdrawing ester group will have different shifts. The expected coupling patterns (doublet of doublets) are consistent with the three-bond and four-bond couplings typical of a 2-substituted thiophene ring.[4]

¹³C NMR (Predicted, 101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~191.0C-10Aldehyde Carbonyl[2]
~161.5C-1Ester Carbonyl[5]
~155.0C-6Phenyl C-O
~137.0C-9Phenyl C-CHO
~135.0C-2Thiophene C-CO
~134.5C-4Thiophene CH
~131.0C-8, C-8'Phenyl CH
~128.0C-3Thiophene CH
~122.0C-7, C-7'Phenyl CH
~133.0C-5Thiophene C-S

Interpretation of ¹³C NMR Spectrum:

  • The two signals in the low-field region are unambiguous. The peak at ~191.0 ppm corresponds to the aldehyde carbonyl carbon (C-10) , while the peak at ~161.5 ppm is characteristic of the ester carbonyl carbon (C-1) .[2][5]

  • Carbons within aromatic rings typically absorb in the 120-150 ppm range.[3]

  • The number of distinct signals confirms the molecular symmetry. For the para-substituted phenyl ring, four signals are expected (C-6, C-9, C-8/8', and C-7/7'), which is consistent with the prediction.[6]

  • Similarly, the four unique carbon signals for the thiophene ring (C-2, C-3, C-4, C-5) are accounted for.[7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation & Interpretation

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchAromatic (Thiophene & Phenyl)[8]
~2850, ~2750C-H StretchAldehyde (Fermi doublet)[9]
~1735C=O StretchEster[5]
~1700C=O StretchAldehyde (Aromatic)[9]
~1600, ~1475C=C StretchAromatic Ring Skeletal
~1270C-O StretchEster (Aryl-O)
~1120C-O StretchEster (O-C=O)
~750C-S StretchThiophene Ring[10]

Interpretation of IR Spectrum:

The IR spectrum provides a clear fingerprint of the key functional groups:

  • Dual Carbonyls: The most telling feature is the presence of two distinct, strong absorption bands in the carbonyl region (1800-1640 cm⁻¹). The band at higher frequency (~1735 cm⁻¹) is characteristic of the ester C=O stretch , while the lower frequency band (~1700 cm⁻¹) is attributed to the aromatic aldehyde C=O stretch . Conjugation with the aromatic ring slightly lowers the aldehyde's stretching frequency.[5][9]

  • Aldehyde C-H: The presence of an aldehyde is further confirmed by two weak bands around 2850 and 2750 cm⁻¹, which arise from the stretching of the C-H bond of the formyl group.[9]

  • Aromatic Moieties: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C skeletal vibrations of both the phenyl and thiophene rings will appear in the 1600-1450 cm⁻¹ region.[8]

  • Ester C-O: Strong bands corresponding to the C-O stretching vibrations of the ester group provide additional confirmation and are typically found in the 1300-1100 cm⁻¹ range.

  • Thiophene C-S: A band characteristic of the C-S bond within the thiophene ring is also expected, typically at a lower frequency (~750 cm⁻¹).[10]

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through analysis of its fragmentation patterns, further evidence for its structure.

Expertise & Causality in Experimental Choices
  • Ionization Method: Electron Impact (EI) is a common and effective ionization technique for relatively small, stable organic molecules. It creates a molecular ion (M⁺•) and induces predictable fragmentation, which is invaluable for structural analysis. The high-energy nature of EI ensures that characteristic fragments are generated.

Experimental Protocol: EI-MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragments.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative abundance against m/z.

Data Presentation & Interpretation

Predicted Mass Spectrum Data (EI)

m/zProposed FragmentFormulaNotes
232[M]⁺•[C₁₂H₈O₃S]⁺•Molecular Ion
203[M - CHO]⁺[C₁₁H₇O₂S]⁺Loss of the formyl radical
121[C₄H₃SCO]⁺[C₅H₃O₁S]⁺Thienoyl cation (acylium ion)
111[C₄H₃SCO - CO]⁺[C₄H₃S]⁺Loss of CO from thienoyl cation
93[C₆H₅O]⁺[C₆H₅O]⁺Phenoxy radical cation

Interpretation of Mass Spectrum and Fragmentation Pathway:

Aromatic systems like this one are expected to show a relatively intense molecular ion peak.[11] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

G M [M]⁺• m/z = 232 F1 [M - CHO]⁺ m/z = 203 M->F1 - CHO• F2 [C₄H₃SCO]⁺ m/z = 121 M->F2 - •OC₆H₄CHO F3 [C₄H₃S]⁺ m/z = 111 F2->F3 - CO

Caption: Proposed primary fragmentation pathway for 4-formylphenyl thiophene-2-carboxylate in EI-MS.

  • Molecular Ion: The peak at m/z = 232 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[1]

  • Loss of Formyl Radical: A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO, 29 Da), leading to a fragment at m/z = 203.[12]

  • Acylium Ion Formation: The most characteristic fragmentation for esters is cleavage of the C-O bond.[13] This would lead to the formation of a stable thienoyl acylium ion at m/z = 121. This is often a very prominent peak in the spectrum of thiophene-2-carboxylates.

  • Decarbonylation: The acylium ion at m/z = 121 can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to yield the thienyl cation at m/z = 111.

The combination of a clear molecular ion peak with fragments corresponding to the logical loss of the aldehyde and the formation of the thiophene acylium ion provides powerful, corroborating evidence for the proposed structure.

References

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[1][14]thieno[2,3- d]thiazole derivatives.

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  • Chemistry LibreTexts. (2024). 15.
  • Semantic Scholar. (n.d.). 2-thiophene carboxylic acid.
  • Jasperse, J. (n.d.).
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  • Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide.
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  • CHAPTER 2 Fragmentation and Interpret
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Foundational

The Versatile Thiophene Scaffold: A Technical Guide to its Biological Activities and Therapeutic Potential

Introduction: The Thiophene Moiety - A Privileged Structure in Medicinal Chemistry Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, has emerged as a cornerstone in the field of drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Moiety - A Privileged Structure in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, has emerged as a cornerstone in the field of drug discovery and development.[1] Its unique electronic properties and structural characteristics, which allow it to act as a bioisostere of the phenyl group, have made it a highly attractive scaffold for the design of novel therapeutic agents.[1] The thiophene nucleus is a key component in a number of commercially available drugs, demonstrating its clinical significance across a wide range of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. We will delve into the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these potent molecules.

I. Anticancer Activity of Thiophene Derivatives: Targeting the Hallmarks of Cancer

Thiophene derivatives have demonstrated remarkable potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[2][3] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells.[4]

A. Mechanisms of Anticancer Action

The anticancer effects of thiophene derivatives are mediated through several key mechanisms:

  • Inhibition of Topoisomerases and Tyrosine Kinases: Many thiophene-containing compounds have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair, and tyrosine kinases, which play a central role in cell signaling and proliferation.[2][5] By targeting these enzymes, thiophene derivatives can effectively halt the growth and spread of cancer cells.

  • Disruption of Microtubule Dynamics: Some thiophene analogs interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[4] This disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

  • Induction of Apoptosis: Thiophene derivatives can induce apoptosis through various pathways, including the activation of reactive oxygen species (ROS) and the modulation of mitochondrial membrane potential.[6][7]

  • Inhibition of Signaling Pathways: These compounds have been reported to inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway, which regulates the expression of genes involved in inflammation, cell survival, and proliferation.[3]

B. Key Signaling Pathway: Thiophene Derivatives and Apoptosis Induction

A significant mechanism by which thiophene derivatives exert their anticancer effects is through the induction of apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS) and subsequent disruption of the mitochondrial membrane potential.

apoptosis_pathway Thiophene Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS Mito Mitochondrial Membrane Potential Disruption ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Induction of apoptosis by thiophene derivatives.

C. Quantitative Data: Cytotoxicity of Thiophene Derivatives

The cytotoxic activity of thiophene derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 480 HeLa12.61 µg/mL[6]
Hep G233.42 µg/mL[6]
TP 5 HepG2<30.0[7]
SMMC-7721<30.0[7]
Compound 1m MCF-70.09
Compound 2b Hep3B5.46
Compound 2d Hep3B8.85
Compound 2e Hep3B12.58
D. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step method for determining the cytotoxic effects of thiophene derivatives on cancer cells using the MTT assay.

Materials:

  • Thiophene derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in fresh culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.[2]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492-570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity of Thiophene Derivatives: Combating Drug Resistance

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with broad-spectrum activity against various pathogenic bacteria and fungi.[8][9]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of thiophene derivatives is attributed to several mechanisms, including:

  • Membrane Disruption: Some thiophene compounds can increase the permeability of bacterial cell membranes, leading to leakage of intracellular components and cell death.[8]

  • Enzyme Inhibition: Thiophene derivatives can inhibit essential bacterial enzymes, such as D-alanine ligase, which is involved in cell wall synthesis.[9]

  • Inhibition of Adherence: Certain thiophene compounds have been shown to reduce the adherence of bacteria to host cells, a critical step in the infection process.[8]

B. Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The antimicrobial efficacy of thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC50 (mg/L)Reference
Thiophene 4 Col-R A. baumannii16[8]
Col-R E. coli8[8]
Thiophene 5 Col-R A. baumannii16[8]
Col-R E. coli32[8]
Thiophene 8 Col-R A. baumannii32[8]
Col-R E. coli32[8]
Spiro-indoline-oxadiazole 17 C. difficile2-4 µg/ml[9][10]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Thiophene derivative stock solution

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or other appropriate broth

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiophene derivative in the appropriate broth directly in the 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

III. Anti-inflammatory Activity of Thiophene Derivatives: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Thiophene derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[11][12]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiophene derivatives are primarily achieved through:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene-based compounds are potent inhibitors of COX-1 and COX-2, as well as 5-LOX, enzymes that are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[12][13]

  • Modulation of the NF-κB Signaling Pathway: Thiophene derivatives can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[14] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and chemokines.[15]

B. Key Signaling Pathway: Thiophene Derivatives and NF-κB Inhibition

The NF-κB signaling pathway is a critical target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Thiophene derivatives can interfere with this pathway at various points, leading to a reduction in the inflammatory response.

nfkb_pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB  Phosphorylation pIkB p-IκB IKK->pIkB NFkB NF-κB (Active) IkB_NFkB->NFkB  Release Proteasome Proteasomal Degradation pIkB->Proteasome Proteasome->IkB_NFkB  Degrades p-IκB Nucleus Nucleus NFkB->Nucleus Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription  Activation Thiophene Thiophene Derivative Thiophene->IKK  Inhibition ache_inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE  Hydrolysis Synapse Increased ACh in Synapse ACh->Synapse Leads to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Thiophene Thiophene Derivative Thiophene->AChE  Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by thiophene derivatives.

C. Quantitative Data: Acetylcholinesterase Inhibitory Activity

The inhibitory potency of thiophene derivatives against AChE is typically expressed as the Ki value or the percentage of inhibition at a given concentration.

CompoundAChE Inhibition (Ki, nM)Reference
Thiophene Derivatives (general) 0.28 to 4.01[16]
Compound IIId 60% inhibition (compared to 40% by donepezil)[17][18]
D. Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity and screening for inhibitors.

Materials:

  • Thiophene derivative

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as a substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the thiophene derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well, except for the blank.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition can be determined by comparing the reaction rates in the presence and absence of the inhibitor.

V. Conclusion and Future Perspectives

This technical guide has highlighted the vast therapeutic potential of thiophene derivatives across a spectrum of biological activities. The versatility of the thiophene scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties and the development of highly potent and selective drug candidates. Future research in this area should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of thiophene chemistry holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

VI. References

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Exploratory

The Thiophene-2-Carboxylate Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Thiophene Moiety The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Thiophene Moiety

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutics.[2] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity, influencing its reactivity and interactions with biological targets.[3] Thiophene-containing compounds have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][4] This guide focuses specifically on thiophene-2-carboxylate derivatives, a class of compounds where the carboxyl group at the 2-position serves as a versatile handle for synthetic modification, leading to a rich diversity of bioactive molecules.[5] We will delve into the synthetic strategies for accessing these derivatives, explore their diverse biological applications with a focus on the underlying mechanisms of action, and analyze the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Thiophene-2-Carboxylate Derivatives

The synthesis of thiophene-2-carboxylate derivatives typically begins with the formation of the thiophene ring itself or starts from commercially available thiophene or thiophene-2-carboxylic acid. Several powerful synthetic methodologies are employed, with the choice of method depending on the desired substitution pattern.

Gewald Synthesis: A Versatile Route to 2-Aminothiophene-3-carboxylates

The Gewald reaction is a one-pot, multi-component reaction that provides facile access to highly functionalized 2-aminothiophenes, which are valuable precursors to a wide range of biologically active compounds.[6][7] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) in the presence of elemental sulfur and a base, such as morpholine or triethylamine.[7][8]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).

  • Addition of Base: To the stirred suspension, add diethylamine (20 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

The mechanism of the Gewald reaction is thought to proceed through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur.[8]

Gewald Synthesis Workflow Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Elemental Sulfur Thiolation Thiolation & Cyclization Sulfur->Thiolation Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Knoevenagel->Thiolation α,β-unsaturated nitrile Product 2-Aminothiophene Derivative Thiolation->Product

Caption: Workflow of the Gewald Synthesis.

Synthesis starting from Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid is a readily available starting material that can be derivatized through standard organic transformations of the carboxylic acid group, such as esterification and amidation.[9]

Experimental Protocol: Synthesis of a Thiophene-2-carboxamide Derivative [10]

  • Activation of Carboxylic Acid: To a solution of thiophene-2-carboxylic acid (10 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere, add oxalyl chloride (12 mmol) and a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • Amide Formation: In a separate flask, dissolve the desired amine (11 mmol) and triethylamine (15 mmol) in anhydrous dichloromethane (30 mL). Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared thiophene-2-carbonyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Biological Activities of Thiophene-2-Carboxylate Derivatives

The thiophene-2-carboxylate scaffold has been incorporated into a multitude of molecules with diverse and potent biological activities.

Anticancer Activity

A significant number of thiophene-2-carboxylate derivatives have been investigated for their anticancer properties.[6][11] One of the key mechanisms of action for these compounds is the inhibition of tubulin polymerization.[12][13]

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[12] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[12][14] Certain thiophene derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[15][16]

Tubulin Inhibition Pathway cluster_0 Normal Cell Division cluster_1 Intervention by Thiophene Derivative Tubulin αβ-Tubulin Heterodimers Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization BlockedPolymerization Inhibition of Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Thiophene Thiophene-2-carboxylate Derivative Thiophene->BlockedPolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest BlockedPolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of thiophene-2-carboxamide derivatives has been shown to be influenced by the nature of the substituents on both the thiophene ring and the amide nitrogen.[15]

Compound Substitution Pattern Cell Line IC50 (µM) Reference
2b 4-Fluorophenyl at N of carboxamideHep3B5.46[15]
2d 4-Chlorophenyl at N of carboxamideHep3B8.85[15]
2e 4-Bromophenyl at N of carboxamideHep3B12.58[15]

Table 1: Anticancer activity of selected thiophene-2-carboxamide derivatives.[15]

The data suggests that electron-withdrawing groups on the phenyl ring attached to the amide nitrogen are favorable for activity against the Hep3B cancer cell line.

Experimental Protocol: MTT Assay for Cytotoxicity [5][17][18]

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Thiophene-2-carboxylate derivatives have also emerged as potent anti-inflammatory agents.[3][19] A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20][21]

Mechanism of Action: Inhibition of COX and LOX Enzymes

COX and LOX are key enzymes in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Thiophene derivatives that can dually inhibit both COX and LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.[20]

Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Thiophene_COX Thiophene Derivative Thiophene_COX->COX Inhibition Thiophene_LOX Thiophene Derivative Thiophene_LOX->LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade by thiophene derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of thiophene derivatives is highly dependent on their substitution pattern.[3]

Compound Key Structural Features COX-2 IC50 (µM) 5-LOX IC50 (µM) Reference
5b N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide5.454.33[21]
Celecoxib (Standard)--[21]
NDGA (Standard)-2.46[21]

Table 2: In vitro COX-2 and 5-LOX inhibitory activities of a selected thiophene derivative.[21]

Compound 5b demonstrates dual inhibitory activity against both COX-2 and 5-LOX, highlighting the potential for developing potent and balanced anti-inflammatory agents from this scaffold.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [22][23][24]

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally. A standard reference drug, such as indomethacin, is used as a positive control.

  • Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

Thiophene-2-carboxylate derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[1][25]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of these compounds is influenced by the substituents on the thiophene ring.[25]

Compound Substitution Organism MIC (mg/mL) Reference
4F 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateSalmonella Typhi (XDR)3.125[25]
Ciprofloxacin (Standard)Salmonella Typhi (XDR)>3.125[25]
Ceftriaxone (Standard)Salmonella Typhi (XDR)>3.125[25]

Table 3: Antibacterial activity of a selected thiophene-2-carboxylate derivative.[25]

Compound 4F exhibited notable activity against extensively drug-resistant (XDR) Salmonella Typhi, surpassing the efficacy of standard antibiotics in this study.[25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [26][27][28]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The thiophene-2-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis and the diverse range of biological activities associated with its derivatives underscore its importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of computational methods to guide the design of next-generation thiophene-2-carboxylate-based drugs. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to contribute to this exciting and impactful field of drug discovery.

References

Sources

Foundational

Physicochemical Profiling of Substituted Thiophenes: A Strategic Guide for Drug Design

Topic: Physicochemical Properties of Substituted Thiophenes in Medicinal Chemistry Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary Thiophene is a cornerstone heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Substituted Thiophenes in Medicinal Chemistry Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

Thiophene is a cornerstone heterocycle in modern medicinal chemistry, widely utilized as a bioisostere for the phenyl ring.[1][2] While structurally similar to benzene, thiophene introduces distinct physicochemical perturbations—specifically regarding electron density, lipophilicity, and metabolic reactivity—that can dramatically alter the pharmacokinetic (PK) and toxicological profile of a lead candidate.[3]

This guide moves beyond basic textbook definitions to provide a rigorous analysis of substituted thiophenes. It focuses on the causal relationships between thiophene's electronic structure and its behavior in biological systems, offering actionable protocols for characterizing and mitigating metabolic risks such as S-oxidation.

The Electronic Landscape: Thiophene vs. Benzene

The utility of thiophene stems from its ability to mimic the steric bulk of a phenyl ring while modulating electronic properties.[4] However, treating them as identical is a common failure mode in hit-to-lead optimization.

Aromaticity and Electron Density

Thiophene is


-excessive (6 

-electrons distributed over 5 atoms), making it significantly more electron-rich than benzene. The sulfur atom exerts two opposing effects:
  • Inductive Effect (-I): Sulfur is electronegative, withdrawing electron density through the

    
    -framework.
    
  • Resonance Effect (+M): The lone pair on sulfur donates into the

    
    -system, which dominates the overall reactivity.
    

Key Insight: The electron density is not uniform. The


-positions (C2/C5) bear higher electron density than the 

-positions (C3/C4). This dictates that electrophilic metabolic attack (e.g., by CYP450) preferentially occurs at the

-carbon or the sulfur atom itself.
Physicochemical Comparison Table

The following table summarizes the quantitative shifts observed when replacing a phenyl ring with a thiophene moiety.

PropertyBenzene (Phenyl)Thiophene (Thienyl)Drug Design Implication
Electronic Character

-neutral

-excessive
Thiophene is more susceptible to oxidative metabolism.[5]
Lipophilicity (LogP) Ref (0.0)

LogP

-0.1 to -0.3
Slight reduction in lipophilicity due to S-atom polarity; improves solubility.
Boiling Point 80.1 °C84.4 °CIndicates similar Van der Waals forces; excellent steric mimic.
H-Bonding NoneWeak AcceptorSulfur lone pair can engage in weak H-bonds (approx. 1-2 kcal/mol).
Metabolic Liability Epoxidation (rare)S-oxidation / EpoxidationHigh risk of reactive metabolite formation (structural alert).[6]
Dielectric Constant 2.282.76Thiophene is slightly more polarizable.

Metabolic Liabilities: The S-Oxidation Mechanism

The most critical technical challenge with thiophenes is their potential to form reactive metabolites.[6] Unlike benzene, which is generally metabolically stable until functionalized, the thiophene sulfur is a "soft" nucleophile prone to oxidation by "soft" electrophiles (e.g., the heme iron-oxo species of CYP450).

Mechanism of Bioactivation

Two primary pathways exist:

  • S-Oxidation: Direct oxidation of the sulfur to a thiophene S-oxide.[7] These are highly electrophilic Michael acceptors that can covalently modify proteins (leading to hepatotoxicity) or dimerize.

  • 2,3-Epoxidation: Oxidation of the C2-C3 double bond.[7] The resulting epoxide is unstable and rapidly rearranges to thiophene-2-one (a thiolactone), which can acylate cellular nucleophiles.

Historical Context: The withdrawal of Tienilic Acid (a diuretic) was directly linked to immune hepatitis caused by anti-LKM2 antibodies generated against thiophene-S-oxide-modified CYP2C9.

Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation of metabolic activation and the downstream consequences.

MetabolicPathways Thiophene Substituted Thiophene CYP CYP450 Oxidation Thiophene->CYP SOxide Thiophene S-Oxide (Electrophile) CYP->SOxide Major Pathway Epoxide 2,3-Epoxide (Unstable) CYP->Epoxide Minor Pathway Dimer Diels-Alder Dimers (Non-toxic) SOxide->Dimer Self-reaction ProteinAdduct Protein Adduct (Toxicity/Immune Response) SOxide->ProteinAdduct Covalent Binding GSH_Conj Glutathione Conjugate (Detoxification) SOxide->GSH_Conj + GSH (Trapping) Thiolactone Thiophene-2-one (Thiolactone) Epoxide->Thiolactone NIH Shift Thiolactone->ProteinAdduct Acylation

Figure 1: Metabolic bioactivation pathways of the thiophene ring mediated by Cytochrome P450.

Experimental Protocol: Reactive Metabolite Trapping

To validate the safety of a thiophene-containing lead, one must empirically determine if it generates reactive intermediates. The following protocol uses Glutathione (GSH) as a trapping agent in human liver microsomes (HLM).

Principle

If the thiophene undergoes S-oxidation or epoxidation, the resulting electrophile will react with the nucleophilic thiol of GSH. The formation of a GSH-adduct (detectable by LC-MS/MS via a neutral loss of 129 Da or 307 Da precursor scan) confirms bioactivation.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Trapping Agent: L-Glutathione (reduced) or Dansyl-GSH (for fluorescence detection).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps
  • Preparation: Dilute HLM to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Add Test Compound (10 µM final) and GSH (5 mM final). Equilibrate at 37°C for 5 minutes.

    • Control A: No NADPH (Negative Control).

    • Control B: Known positive control (e.g., Tienilic Acid or Raloxifene).

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Add 3 volumes of ice-cold Quench Solution. Vortex for 30 seconds.

  • Clarification: Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (High-Resolution Mass Spec recommended).

    • Search Trigger: Look for [M + GSH + O - 2H]⁺ adducts (S-oxide pathway) or [M + GSH]⁺ adducts.

Strategic Substitution (SAR Logic)

Not all thiophenes are toxic. The "Thiophene Alert" can be de-risked by blocking the metabolic soft spots.

  • Block the

    
    -positions:  Substitution at C2 and C5 with metabolically stable groups (e.g., Cl, CF3, or tert-butyl) sterically hinders S-oxidation and blocks the most reactive carbon sites.
    
  • Electron Withdrawal: Adding Electron Withdrawing Groups (EWGs) reduces the electron density of the ring, making the sulfur lone pair less available for oxidation.

SAR Decision Workflow

Use this logic flow to guide structural modifications during lead optimization.

SAR_Logic Start Thiophene Lead Candidate CheckMetab GSH Trapping Assay (+/- Adducts?) Start->CheckMetab Safe Low Risk: Proceed to PK/Efficacy CheckMetab->Safe No Adducts Risk High Risk: Reactive Metabolites Found CheckMetab->Risk Adducts Detected Strategy1 Strategy A: Block C2/C5 Positions (Me, Cl, F) Risk->Strategy1 Strategy2 Strategy B: Add EWG to Ring (Reduce e- density) Risk->Strategy2 Strategy3 Strategy C: Scaffold Hop (Thiazole/Isothiazole) Risk->Strategy3 Retest Re-synthesize & Retest Strategy1->Retest Strategy2->Retest Strategy3->Retest Retest->CheckMetab

Figure 2: Iterative SAR workflow for de-risking thiophene-based metabolic liabilities.

References

  • Dansette, P. M., et al. (1990). Metabolic Activation of Tienilic Acid: Formation of a Thiophene S-Oxide Intermediate.[5][6]Chemical Research in Toxicology . Link

  • Lombardo, F., et al. (2014). Comprehensive Assessment of the Physicochemical Properties of Thiophene and Its Derivatives.Journal of Medicinal Chemistry . Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups.Current Drug Metabolism . Link

  • Dalvie, D., et al. (2002).[8] Biotransformation of Thiophene-Containing Drugs: The Case of Tenidap.Drug Metabolism and Disposition . Link

  • Press, J. B. (1991). Thiophene in Medicinal Chemistry.[2][3][4][6][7][8][9][10]Progress in Heterocyclic Chemistry . Link

Sources

Exploratory

Thiophene-2-carboxylic Acid: A Strategic Intermediate in Medicinal Chemistry and Materials Science

[1][2][3] Executive Summary Thiophene-2-carboxylic acid (T2CA; CAS 527-72-0) represents a cornerstone scaffold in modern organic synthesis.[1][2] Functioning as a bioisostere of benzoic acid, it offers distinct electroni...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Thiophene-2-carboxylic acid (T2CA; CAS 527-72-0) represents a cornerstone scaffold in modern organic synthesis.[1][2] Functioning as a bioisostere of benzoic acid, it offers distinct electronic and steric advantages in drug design, particularly in modulating lipophilicity and metabolic stability. This technical guide analyzes the synthesis, reactivity profile, and industrial applications of T2CA, providing a validated experimental protocol for its functionalization.

Structural Properties and Bioisosterism

The thiophene ring is electron-rich (π-excessive) compared to benzene, making T2CA more susceptible to electrophilic aromatic substitution but stable enough for diverse functional group interconversions.

PropertyValueRelevance
Molecular Formula C₅H₄O₂SFundamental building block
Molecular Weight 128.15 g/mol Low MW favorable for Fragment-Based Drug Design (FBDD)
pKa ~3.5More acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing inductive effect of sulfur
Bioisosterism Phenyl replacementImproved metabolic stability; altered receptor binding geometry
Electronic State π-excessiveFacilitates electrophilic substitution at C5
Reactivity Map

The following diagram illustrates the divergent reactivity pathways available from the T2CA core, highlighting its dual functionality at the carbonyl center and the aromatic ring.

T2CA_Reactivity Figure 1: Divergent Synthetic Pathways of Thiophene-2-carboxylic Acid T2CA Thiophene-2-carboxylic Acid (T2CA) AcidCl Acid Chloride (Activated Electrophile) T2CA->AcidCl SOCl2 or (COCl)2 DMF cat. Ester Thiophene-2-carboxylates (Pro-drugs / Intermediates) T2CA->Ester R-OH, H+ C5_Sub 5-Substituted Derivatives (via Lithiation) T2CA->C5_Sub 1. LDA (2 equiv) 2. Electrophile (E+) Halogen Halogenated Thiophenes (Agro Intermediates) T2CA->Halogen Br2/Cl2 Electrophilic Sub. Amide Thiophene-2-carboxamides (Bioactive Scaffolds) AcidCl->Amide R-NH2, Base

Industrial Synthesis Routes

Reliable access to high-purity T2CA is critical for scale-up.[3][1] Two primary routes dominate the industrial landscape:

  • Oxidation of 2-Acetylthiophene:

    • Reagents: Sodium hypochlorite (haloform reaction) or molecular oxygen with Co/Mn catalysts.

    • Advantage: 2-Acetylthiophene is an inexpensive commodity chemical. The haloform reaction is robust and high-yielding (>85%).

    • Mechanism: Exhaustive chlorination of the methyl ketone followed by hydrolytic cleavage.

  • Oxidation of 2-Thiophenecarboxaldehyde:

    • Reagents: Ag₂O (Silver oxide) or KMnO₄.

    • Advantage: Milder conditions, suitable for lab-scale preparation of derivatives sensitive to harsh oxidants.

Validated Experimental Protocol: Amide Coupling via Acid Chloride

Context: Direct coupling of T2CA with amines is a frequent requirement in medicinal chemistry (e.g., synthesizing analogs of Suprofen or kinase inhibitors). While coupling reagents like HATU are common, the acid chloride route is more scalable and cost-effective for T2CA.

Objective

Synthesis of N-Benzylthiophene-2-carboxamide as a model reaction for library generation.

Materials
  • Thiophene-2-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 1.5 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)[4]

  • Dichloromethane (DCM, anhydrous)

  • DMF (catalytic, 2-3 drops)

Methodology
  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve T2CA (10 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating acid chloride formation.

  • Chlorination: Add SOCl₂ (15 mmol) dropwise at 0°C. Warm to room temperature and reflux for 2 hours.

    • Checkpoint: Evolution of SO₂ and HCl gas ceases. The solution should turn from a suspension to a clear yellow liquid.

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).

  • Coupling: To a separate flask containing Benzylamine (11 mmol) and Et₃N (20 mmol) in DCM (15 mL) at 0°C, add the acid chloride solution dropwise over 15 minutes.

  • Workup: Stir at room temperature for 4 hours. Quench with 1M HCl (to remove unreacted amine), wash with saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Applications in Drug Development & Materials[2][3]

Pharmaceutical Intermediates

T2CA is a direct precursor to Suprofen (an NSAID) and a key scaffold for Tenonitrozole (antifungal). The thiophene moiety serves as a bioisostere for the phenyl ring in NSAIDs, often improving anti-inflammatory potency while altering the pharmacokinetic half-life.

  • Suprofen Synthesis Logic: T2CA is converted to the acid chloride and undergoes Friedel-Crafts acylation with benzene derivatives, followed by alpha-methylation.

Conducting Polymers & Electronics

In materials science, T2CA derivatives are polymerized to form functionalized Polythiophenes . The carboxylic acid group allows for the "anchoring" of the polymer to metal oxide surfaces (e.g., TiO₂) in Dye-Sensitized Solar Cells (DSSCs), facilitating electron injection.

Agrochemicals

Halogenated derivatives of T2CA (e.g., 3,4,5-trichlorothiophene-2-carboxylic acid) are critical intermediates for 1,2,4-triazole insecticides . The electron-withdrawing halogens deactivate the ring, increasing the stability of the resulting agrochemicals in environmental conditions.

Strategic Synthesis Workflow (Graphviz)

The following diagram details the logical flow for synthesizing a 5-substituted T2CA derivative, a common requirement for increasing metabolic stability in drug candidates.

Synthesis_Workflow Figure 2: Regioselective C5-Functionalization via Lithiation Strategy Start Start: Thiophene-2-carboxylic Acid Step1 Step 1: Dianion Formation (LDA, -78°C, THF) Start->Step1 Deprotonation (COOH & C5-H) Inter Intermediate: 5-Lithio-2-carboxylate Step1->Inter Kinetic Control Step2 Step 2: Electrophile Addition (e.g., MeI, R-CHO) Inter->Step2 Nucleophilic Attack End Product: 5-Substituted-T2CA Step2->End Acidic Workup

Safety and Handling (MSDS Highlights)

  • Hazards: T2CA is an irritant to eyes, respiratory system, and skin.

  • Acid Chloride Formation: This step generates HCl and SO₂ gases; it must be performed in a well-ventilated fume hood with a caustic scrubber if scaled up.

  • Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and strong bases.

References

  • Campaigne, E., & LeSuer, W. M. (1953).[5] "3-Thenoic Acid".[5] Organic Syntheses, 33, 94. (Describes foundational thiophene acid synthesis methods).

  • Swanston, J. (2006).[5] "Thiophene".[3][1][6][2][4][5][7][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[5] (Comprehensive review of industrial thiophene chemistry).

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. John Wiley & Sons.
  • Mishra, A., et al. (2009). "Functionalized Thiophenes for Organic Electronics". Chemical Reviews, 109(3), 1141-1276. (Applications in conducting polymers).

  • US Patent 5034049A. "Thiophene-2-carboxylic acid derivatives, their preparation and their use". (Agrochemical applications).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Formylphenyl thiophene-2-carboxylate

An in-depth guide to the synthesis of 4-Formylphenyl thiophene-2-carboxylate, designed for chemistry professionals. This document provides a detailed protocol, explains the underlying reaction mechanisms, and offers insi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 4-Formylphenyl thiophene-2-carboxylate, designed for chemistry professionals. This document provides a detailed protocol, explains the underlying reaction mechanisms, and offers insights into the practical aspects of the synthesis, characterization, and validation of the final product.

Introduction and Significance

4-Formylphenyl thiophene-2-carboxylate is a bifunctional organic molecule incorporating a reactive aldehyde group and a thiophene-based ester. The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] The aldehyde functionality serves as a versatile chemical handle for further synthetic transformations, such as reductive amination, Wittig reactions, or the formation of Schiff bases, making this compound a valuable building block for creating complex molecular architectures and chemical libraries for drug discovery and materials science.[3]

This application note presents a reliable and detailed two-step protocol for the synthesis of 4-formylphenyl thiophene-2-carboxylate, commencing from commercially available thiophene-2-carboxylic acid and 4-hydroxybenzaldehyde. The chosen synthetic route proceeds via an acyl chloride intermediate, which ensures a high-yield, irreversible esterification under mild conditions, thus preserving the sensitive aldehyde group.

Chemical Principle and Reaction Mechanism

The overall synthesis is an esterification, specifically a nucleophilic acyl substitution. A direct Fischer esterification between a carboxylic acid and a phenol is often inefficient and requires harsh conditions.[4] To overcome this, the carboxylic acid is first "activated" by converting it into a highly reactive acyl chloride.

Step 1: Acyl Chloride Formation Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂). The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SO₂, leading to the formation of a chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion displaces the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) gas and hydrochloric acid (HCl), driving the reaction to completion.[5]

Step 2: Esterification (Schotten-Baumann conditions) The resulting thiophene-2-carbonyl chloride is a potent electrophile. It is then reacted with 4-hydroxybenzaldehyde. The reaction is performed in the presence of a non-nucleophilic organic base, such as pyridine or triethylamine. The base serves two critical roles:

  • It deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, increasing its nucleophilicity.

  • It scavenges the HCl byproduct generated during the reaction, preventing it from protonating the starting materials or product and driving the equilibrium towards the ester.

The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group to yield the final ester product, 4-formylphenyl thiophene-2-carboxylate.

Reaction_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Thio_COOH Thiophene-2-carboxylic acid Thio_COCl Thiophene-2-carbonyl chloride Thio_COOH->Thio_COCl + SOCl₂ Δ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thio_COCl Gases SO₂(g) + HCl(g) Thio_COCl->Gases Byproducts Product 4-Formylphenyl thiophene-2-carboxylate Thio_COCl->Product + 4-Hydroxybenzaldehyde + Pyridine Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Hydroxybenzaldehyde->Product Base Pyridine (Base) Base->Product Salt Pyidinium Chloride Product->Salt Byproduct Experimental_Workflow sub Start step1 1. Reflux Mixture (2 hours, 70°C) sub->step1 Step A fin Final Product reagent reagent process process process1 2. Remove excess SOCl₂ (Vacuum Distillation) step1->process1 reagent1 Thiophene-2-carboxylic acid Thionyl Chloride reagent1->step1 step2 3. React at 0°C to RT (4 hours) process1->step2 Step B process2 4. Aqueous Workup (HCl, NaHCO₃, Brine) step2->process2 reagent2 Thiophene-2-carbonyl chloride 4-Hydroxybenzaldehyde Pyridine in DCM reagent2->step2 process3 5. Dry & Concentrate (MgSO₄, Rotary Evaporation) process2->process3 process4 6. Purify Product (Column Chromatography) process3->process4 process4->fin

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of Thiophene-2-carbonyl chloride

  • Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases). Ensure all glassware is oven-dried to be moisture-free.

  • To the flask, add thiophene-2-carboxylic acid (5.00 g, 39.0 mmol).

  • In the fume hood, carefully add thionyl chloride (8.5 mL, 117 mmol, 3.0 eq.). A gentle effervescence will be observed.

  • Heat the reaction mixture to reflux (approx. 70-80°C) using a heating mantle and stir for 2 hours. The solid should completely dissolve.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a vacuum pump with a cold trap is ideal). This will yield thiophene-2-carbonyl chloride as a dark oil or low-melting solid, which is used in the next step without further purification.

Part B: Synthesis of 4-Formylphenyl thiophene-2-carboxylate

  • In a separate oven-dried three-neck flask under a nitrogen or argon atmosphere, dissolve 4-hydroxybenzaldehyde (4.76 g, 39.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 80 mL).

  • Add anhydrous pyridine (4.7 mL, 58.5 mmol, 1.5 eq.) to the solution.

  • Cool the flask to 0°C using an ice-water bath.

  • Dissolve the crude thiophene-2-carbonyl chloride from Part A in anhydrous DCM (20 mL).

  • Add the acyl chloride solution dropwise to the stirred 4-hydroxybenzaldehyde solution over 20-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of 4-hydroxybenzaldehyde indicates reaction completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 50 mL) to remove excess pyridine.

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

    • Brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel. A gradient elution starting from 9:1 Hexane:Ethyl Acetate is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-formylphenyl thiophene-2-carboxylate as a solid.

Characterization and Validation

The identity and purity of the synthesized 4-formylphenyl thiophene-2-carboxylate should be confirmed using standard analytical techniques.

  • Appearance: Typically an off-white to pale yellow solid.

  • Thin Layer Chromatography (TLC): Rf value depends on the eluent system but should show a single spot.

  • Infrared (IR) Spectroscopy: Key peaks (cm⁻¹) should include:

    • ~1735-1750 cm⁻¹ (C=O stretch, ester)

    • ~1690-1710 cm⁻¹ (C=O stretch, aldehyde)

    • ~3100 cm⁻¹ (C-H stretch, aromatic/thiophene)

    • ~1200-1100 cm⁻¹ (C-O stretch, ester) [6]* ¹H NMR Spectroscopy (in CDCl₃, δ ppm): Expected signals:

    • ~9.9-10.1 ppm (singlet, 1H, -CHO)

    • ~7.0-8.0 ppm (multiplets, 7H, aromatic and thiophene protons)

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₂H₈O₃S, MW = 232.26 g/mol ). For ESI-MS, look for adducts like [M+H]⁺ or [M+Na]⁺. [7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete acyl chloride formation; moisture in the reaction; insufficient reaction time.Ensure all glassware is dry; use anhydrous solvents; extend reaction time and monitor by TLC.
Presence of starting material post-reaction Insufficient acylating agent; deactivation of acyl chloride by moisture.Use a slight excess of thiophene-2-carbonyl chloride (1.1 eq.); ensure rigorous anhydrous conditions.
Difficult Purification Formation of side products (e.g., anhydride of thiophene-2-carboxylic acid).Ensure slow, dropwise addition of the acyl chloride at 0°C to control reactivity. Optimize chromatography gradient.

References

  • Koptyaeva, L. M., et al. (2004).
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry, 44, 102-106.
  • Wuest, W., et al. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.
  • Shafiee, M., & Ghasemzadeh, M. A. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(3), 133-143.
  • PubChem. (n.d.). 4-formyl-2-methoxyphenyl thiophene-2-carboxylate. National Center for Biotechnology Information.
  • Emerson, W. S., & Patrick, T. M. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 98.
  • Prathap, S., et al. (2019). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1180, 645-655.
  • Kumar, R., & Singh, R. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Schölkens, B. A., et al. (1984). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 16.
  • Kafle, B., et al. (2011). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages, 484.
  • AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
  • Cooke, G., et al. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 2345–2355.
  • Patil, S., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Organic Chemistry Portal. (n.d.). Thiophene Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Formylphenyl thiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lang, S. A., & Johnson, A. L. (1982). Preparation of 2-thiophenecarbonyl chloride.
  • Shirodkar, P. Y., & Samant, S. D. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
  • Wang, J., et al. (2022).

Sources

Application

The Versatile Role of 4-Formylphenyl thiophene-2-carboxylate in Modern Organic Synthesis: A Guide for Researchers

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Formylphenyl thiophene-2-carboxylate has eme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Formylphenyl thiophene-2-carboxylate has emerged as a highly versatile intermediate, offering a unique combination of reactive functionalities that open doors to a diverse array of applications, from advanced materials to potential therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into the rationale behind the experimental choices, designed for researchers, scientists, and professionals in drug development.

Introduction to a Multifunctional Building Block

4-Formylphenyl thiophene-2-carboxylate is a bifunctional molecule featuring a reactive aldehyde group and a thiophene-2-carboxylate ester. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore and a key component in many organic electronic materials. The strategic placement of the formyl and carboxylate functionalities allows for selective and sequential reactions, making it an ideal starting material for the synthesis of a wide range of derivatives.

The synthesis of 4-Formylphenyl thiophene-2-carboxylate itself is a straightforward esterification reaction. A detailed and reliable protocol for its preparation is provided below, establishing a solid foundation for its subsequent applications.

Core Application: Synthesis of Schiff Base Derivatives for Liquid Crystals

A primary application of 4-Formylphenyl thiophene-2-carboxylate lies in its use as a precursor for the synthesis of Schiff bases (or azomethines). The aldehyde group readily undergoes condensation with primary amines to form the characteristic imine (-C=N-) bond. This reaction is a cornerstone of dynamic covalent chemistry and provides a facile route to extended, rigid molecular structures, which are often prerequisites for liquid crystalline behavior.

The rationale for using this particular building block in the synthesis of liquid crystals stems from the inherent properties of its constituent parts. The thiophene ring contributes to the molecular rigidity and can enhance the π-π stacking interactions, which are crucial for the formation of mesophases. The phenyl group and the ester linkage further extend the molecular length and influence the electronic properties, while the azomethine linkage provides a degree of conformational flexibility. By carefully selecting the amine component, researchers can fine-tune the molecular geometry and intermolecular forces to induce specific liquid crystalline phases (e.g., nematic, smectic).

dot

Schiff_Base_Synthesis 4-Formylphenyl_thiophene-2-carboxylate 4-Formylphenyl thiophene-2-carboxylate Schiff_Base Schiff Base Derivative (Liquid Crystal Candidate) 4-Formylphenyl_thiophene-2-carboxylate->Schiff_Base Condensation Primary_Amine Primary Amine (e.g., dialkoxy two-ring amine) Primary_Amine->Schiff_Base

Caption: Synthesis of Schiff Base Liquid Crystals.

Protocol 1: Synthesis of 4-Formylphenyl thiophene-2-carboxylate[1][2]

This protocol details the esterification of 4-hydroxybenzaldehyde with 2-thiophenecarbonyl chloride. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Thiophenecarbonyl chloride

  • Triethylamine

  • Ethyl methyl ketone (or THF)

  • Isopropyl alcohol

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (e.g., 5.0 g, 40 mmol) in ethyl methyl ketone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of triethylamine (e.g., 3.3 mL, 23 mmol) in the same solvent to the reaction mixture.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 2-thiophenecarbonyl chloride (e.g., 5.9 g, 40 mmol) to the reaction mixture through the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains low.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the precipitated triethylammonium chloride salt by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from hot isopropyl alcohol to obtain pure 4-Formylphenyl thiophene-2-carboxylate.

Data Presentation: Synthesis of 4-Formylphenyl thiophene-2-carboxylate

Reactant 1Reactant 2SolventBaseReaction TimeYield
4-Hydroxybenzaldehyde2-Thiophenecarbonyl chlorideEthyl methyl ketoneTriethylamine4 hoursHigh
Protocol 2: Synthesis of a Schiff Base Liquid Crystal Precursor[3]

This protocol describes the condensation of 4-Formylphenyl thiophene-2-carboxylate with a representative dialkoxy two-ring amine to form a Schiff base with potential liquid crystalline properties. The use of microwave irradiation can significantly accelerate the reaction.

Materials:

  • 4-Formylphenyl thiophene-2-carboxylate

  • Dialkoxy two-ring amine (e.g., 4-(4'-decyloxy)aniline)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-Formylphenyl thiophene-2-carboxylate (1 equivalent) and the dialkoxy two-ring amine (1 equivalent) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) and power for a specified time (e.g., 10-30 minutes), monitoring the pressure.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to yield the pure Schiff base.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry, and investigate its liquid crystalline properties using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Expanding Horizons: Further Applications in Organic Synthesis

Beyond the realm of liquid crystals, the unique structural features of 4-Formylphenyl thiophene-2-carboxylate make it a valuable precursor for other classes of organic materials and biologically active molecules.

Building Block for Functional Polymers

The aldehyde functionality of 4-Formylphenyl thiophene-2-carboxylate can be utilized in various polymerization reactions. For instance, it can undergo condensation polymerization with suitable co-monomers to introduce the thiophene-2-carboxylate moiety into the polymer backbone. Such polymers may exhibit interesting electronic and optical properties due to the presence of the thiophene unit, making them candidates for applications in organic electronics.

dot

Polymer_Synthesis Monomer_A 4-Formylphenyl thiophene-2-carboxylate Polymer Functional Polymer Monomer_A->Polymer Polycondensation Monomer_B Co-monomer (e.g., diamine, diol) Monomer_B->Polymer

Caption: Polymerization utilizing 4-Formylphenyl thiophene-2-carboxylate.

Precursor for Biologically Active Molecules

The thiophene nucleus is a common feature in many pharmaceuticals. The aldehyde group of 4-Formylphenyl thiophene-2-carboxylate can serve as a handle for the introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, or the synthesis of heterocyclic rings like pyrimidines or imidazoles. The resulting molecules can then be screened for a range of biological activities, including antimicrobial and anticancer properties. The ester linkage can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.

Conclusion and Future Outlook

4-Formylphenyl thiophene-2-carboxylate stands out as a versatile and valuable building block in the synthetic organic chemist's toolkit. Its straightforward synthesis and the presence of two distinct and reactive functional groups allow for the creation of a diverse range of complex molecules with tailored properties. The applications highlighted in this guide, from the rational design of liquid crystals to the potential synthesis of novel polymers and biologically active compounds, underscore the significant potential of this intermediate. As the demand for advanced materials and new therapeutic agents continues to grow, the exploration of the full synthetic utility of 4-Formylphenyl thiophene-2-carboxylate is expected to yield further innovations in the field of organic chemistry.

References

  • Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (n.d.). Retrieved from [Link]

  • Synthesis, Structural and Mesophase Characterization of Three Ring Based Thiophene Liquid Crystals. (2025, August 10). ResearchGate. Retrieved from [Link]

Method

Application Note: Vilsmeier-Haack Formylation of Phenyl Thiophene-2-carboxylate

Abstract This application note provides a comprehensive, field-proven protocol for the regioselective formylation of phenyl thiophene-2-carboxylate. Formylated thiophene derivatives are crucial building blocks in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the regioselective formylation of phenyl thiophene-2-carboxylate. Formylated thiophene derivatives are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The Vilsmeier-Haack reaction is presented as a mild, efficient, and scalable method for introducing a formyl group onto the electron-rich thiophene ring.[1] This guide details the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for product purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The thiophene nucleus is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with the benzene ring and its versatile reactivity. The introduction of a formyl (-CHO) group via formylation is a powerful synthetic transformation, as the resulting aldehyde can be readily converted into a wide array of other functional groups.[2]

Among the various formylation methods, the Vilsmeier-Haack reaction stands out for its operational simplicity and effectiveness with electron-rich heterocycles like thiophene.[1][2] The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate a potent electrophilic species known as the Vilsmeier reagent.[3][4][5] This electrophile then attacks the aromatic ring to yield an iminium salt intermediate, which upon aqueous hydrolysis, affords the desired aldehyde.[4][5]

For 2-substituted thiophenes, such as phenyl thiophene-2-carboxylate, the formylation is highly regioselective, occurring predominantly at the C5 position, which is the most electronically activated site on the thiophene ring. This protocol is designed to maximize the yield and purity of the target compound, phenyl 5-formylthiophene-2-carboxylate.

Reaction Mechanism: The Vilsmeier-Haack Pathway

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the Vilsmeier reagent. This step follows a typical electrophilic aromatic substitution mechanism, where the aromaticity is temporarily broken and then restored. The resulting iminium salt is the direct precursor to the final product.[1][6]

  • Hydrolysis: The stable iminium salt is hydrolyzed during the aqueous work-up to liberate the final aldehyde product and dimethylamine.[3][4]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier Elimination Thiophene Phenyl Thiophene- 2-carboxylate Sigma Sigma Complex Vilsmeier->Sigma Thiophene->Sigma Electrophilic Attack Iminium Iminium Salt Intermediate Sigma->Iminium Rearomatization Product Phenyl 5-formylthiophene- 2-carboxylate Iminium->Product Hydrolysis H2O H₂O (Work-up) H2O->Iminium

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

This protocol outlines the synthesis of phenyl 5-formylthiophene-2-carboxylate from phenyl thiophene-2-carboxylate.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molar Eq.AmountPurity
Phenyl thiophene-2-carboxylateC₁₁H₈O₂S204.251.05.11 g (25.0 mmol)≥98%
Phosphorus Oxychloride (POCl₃)POCl₃153.331.22.7 mL (30.0 mmol)≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.093.07.0 mL (75.0 mmol)Anhydrous
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-50 mLAnhydrous
Sodium Hydroxide (NaOH)NaOH40.00-~40 mL (2 M aq. soln.)-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~200 mLACS Grade
Brine (Saturated NaCl solution)NaCl (aq)--~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~10 g-
Experimental Workflow Diagram

G start Start reagent_prep Prepare Vilsmeier Reagent: Add POCl₃ to DMF at 0°C start->reagent_prep substrate_add Add Phenyl Thiophene- 2-carboxylate in DCE reagent_prep->substrate_add reaction Heat Reaction Mixture at 80°C for 4h substrate_add->reaction quench Cool and Quench: Pour onto ice, then add 2M NaOH reaction->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Argon), add N,N-dimethylformamide (7.0 mL, 75.0 mmol). Cool the flask to 0°C using an ice-water bath.

    • Causality: This initial cooling is crucial to control the highly exothermic reaction between DMF and POCl₃, preventing potential side reactions and ensuring the controlled formation of the Vilsmeier reagent.[3]

  • Slow Addition of POCl₃: Add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes. The solution should become a thick, pale-yellow solid or slurry.

  • Substrate Addition: Dissolve phenyl thiophene-2-carboxylate (5.11 g, 25.0 mmol) in anhydrous 1,2-dichloroethane (50 mL) and add this solution to the flask.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80°C using an oil bath. Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a vigorously stirred mixture of crushed ice (approx. 200 g). Carefully and slowly pour the reaction mixture onto the ice.

    • Causality: This "reverse quench" method is the safest way to handle the work-up.[3] It ensures that the excess, highly reactive POCl₃ is hydrolyzed in a controlled manner, dissipating the large amount of heat generated.[3]

  • Hydrolysis and Neutralization: Continue stirring the slurry for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.[7] Slowly add 2 M aqueous sodium hydroxide solution until the mixture becomes basic (pH ~8-9), which will cause the precipitated product to dissolve or become a finer suspension.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).[8]

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) or by recrystallization from a suitable solvent like ethanol to afford the pure phenyl 5-formylthiophene-2-carboxylate.

Characterization of Product

The identity and purity of the final product, phenyl 5-formylthiophene-2-carboxylate, should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton NMR): The spectrum should show a characteristic singlet for the aldehyde proton (CHO) at approximately δ 9.8-10.0 ppm. The two thiophene protons will appear as doublets in the aromatic region (δ 7.0-8.0 ppm), and the phenyl protons will also be visible in this region.

  • ¹³C NMR (Carbon NMR): A peak corresponding to the aldehyde carbonyl carbon should be observed around δ 180-185 ppm. Signals for the ester carbonyl carbon and the aromatic carbons of the thiophene and phenyl rings will also be present.[9][10]

  • IR (Infrared) Spectroscopy: Look for a strong C=O stretching band for the aldehyde at ~1670-1690 cm⁻¹ and the ester C=O stretch at ~1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₈O₃S, M.W. = 232.26).

Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood by trained personnel.

  • Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[11][12] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle with extreme care, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., Neoprene), and splash goggles with a face shield.[13]

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if absorbed through the skin or inhaled.

  • 1,2-Dichloroethane (DCE): DCE is a flammable, toxic, and carcinogenic solvent. Handle with appropriate care and avoid inhalation or skin contact.

  • Work-up: The quenching step is highly exothermic. Add the reaction mixture to ice slowly and with vigorous stirring to control the release of heat and acidic gases (HCl).[12]

Troubleshooting

ProblemPossible CauseSolution
Low or No Conversion Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and reagents (DMF, DCE) are anhydrous.
Insufficient reaction time or temperature.Monitor reaction by TLC and extend heating time or slightly increase temperature if necessary.
Formation of Byproducts Reaction temperature too high during reagent formation or reaction.Strictly control temperature during POCl₃ addition and the main reaction phase.
Difficult Work-up Uncontrolled quenching leading to polymerization or degradation.Adhere strictly to the slow, "reverse quench" procedure into ice.
Low Yield after Purification Product loss during extraction or chromatography.Ensure pH is basic before extraction. Use appropriate solvent polarity for chromatography.

References

  • Zhang, N., & Dong, D. (n.d.).
  • Missoum, H., Datoussaid, Y., Ziani-Cherif, C., Seijas, J. A., Vázquez-Tato, M. P., & Choukchou-Braham, N. (2024). Vilsmeier–Haack Reagent‐Catalyzed C4(sp2)─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect.
  • Google Patents. (n.d.). Process for production of 2-thiophene aldehydes.
  • Al-Mousawi, S., Moustafa, M., & Elnagdi, M. (2009). On the Vilsmeier Formylation of N-Aryl-substituted 2-Aminothiophenes - A Simple Route to New Thieno[2,3-b]quinolinium Salts. Arkivoc.
  • Patil, S., & Patil, R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF Pharmaceutical & Biological Archives.
  • Kovaleva, L., & Nasakin, O. (2004).
  • Google Patents. (n.d.). Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Lee, L., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Alunni, S., Linda, P., & Marino, G. (1977). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Thermo Fisher Scientific. (2025).
  • Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
  • Antonov, L., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.
  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • Lira, B. F., et al. (2004).
  • Lee, L. F., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
  • Pierens, G. K., & Kitching, W. (2007). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Magnetic Resonance in Chemistry.

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Application

The Alchemist's Touch: A Practical Guide to Palladium-Catalyzed Aldehyde Synthesis from Aryl Halides

Aromatic aldehydes are foundational pillars in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their versatile reactivity makes them indispensable intermediates for forging complex molecular architec...

Author: BenchChem Technical Support Team. Date: February 2026

Aromatic aldehydes are foundational pillars in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their versatile reactivity makes them indispensable intermediates for forging complex molecular architectures. Historically, the synthesis of these valuable compounds has been fraught with challenges, often requiring harsh conditions, stoichiometric and hazardous reagents, or suffering from limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a milder, more efficient, and highly versatile pathway to aromatic aldehydes from readily available aryl halides.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of palladium-catalyzed formylation. We will delve into the mechanistic intricacies, explore a range of modern protocols using various formylating agents, and offer field-proven insights to empower you to successfully implement these powerful transformations in your own laboratories.

The Engine of Transformation: Understanding the Palladium Catalytic Cycle

The remarkable efficiency of these reactions lies in the catalytic cycle of palladium. While specific details can vary depending on the chosen formylating agent and reaction conditions, the fundamental steps remain consistent. The generally accepted mechanism involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by insertion of a one-carbon (C1) source, and finally, reductive elimination to release the aldehyde product and regenerate the active palladium(0) catalyst.

Palladium Catalytic Cycle for Formylation cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-C(O)-Pd(II)-X(L_n) Ar-C(O)-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n)->Ar-C(O)-Pd(II)-X(L_n) CO Insertion or equivalent Ar-CHO Ar-CHO Ar-C(O)-Pd(II)-X(L_n)->Ar-CHO Reductive Elimination (+ [H]) Catalyst Catalyst Intermediate Intermediate Product Product

Method

Application Notes &amp; Protocols: The Gewald Reaction for Thiophene Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The Gewald reaction, a robust and versatile multicomponent reaction, stands as a cornerstone in modern heterocyclic chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The Gewald reaction, a robust and versatile multicomponent reaction, stands as a cornerstone in modern heterocyclic chemistry.[1] First detailed by Karl Gewald in the 1960s, this one-pot synthesis provides an exceptionally efficient pathway to highly functionalized 2-aminothiophenes.[2] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-activated nitrile in the presence of elemental sulfur and a base.[3] The resulting 2-aminothiophene core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents used in treating a wide range of diseases.[1][4][5] Its straightforward nature, tolerance for diverse functional groups, and the significant biological relevance of its products make the Gewald reaction an indispensable tool for professionals in drug discovery and chemical synthesis.[1][6]

The Underlying Chemistry: Reaction Mechanism

Understanding the mechanism of the Gewald reaction is crucial for optimizing conditions and troubleshooting syntheses. While seemingly straightforward, the precise sequence, particularly the incorporation of sulfur, has been a subject of detailed study, including recent computational analyses.[1][7][8] The reaction is broadly understood to proceed through three key phases.

Phase 1: Knoevenagel-Cope Condensation The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[1][3][9][10] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion.[10] This carbanion then attacks the electrophilic carbonyl carbon, leading to a dehydrated α,β-unsaturated nitrile intermediate.[10] This initial condensation is often the rate-determining step of the overall process.

Phase 2: Sulfur Addition and Polysulfide Intermediates The α,β-unsaturated nitrile then reacts with elemental sulfur. The mechanism for this step is complex. The base activates the methylene group of the Knoevenagel product for a nucleophilic attack on the sulfur ring (S8), leading to the formation of various polysulfide intermediates.[7][8]

Phase 3: Cyclization and Aromatization The sulfur-containing intermediate undergoes an intramolecular cyclization. The terminal sulfur atom attacks the cyano group, forming the five-membered thiophene ring.[3] The final step is a tautomerization that results in the stable, aromatic 2-aminothiophene product.[3] This final aromatization provides a strong thermodynamic driving force that funnels the various intermediates towards the desired product.[7]

Gewald_Mechanism Gewald Reaction Mechanism Start Ketone/Aldehyde + α-Active Nitrile Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base1 Base (e.g., Morpholine) Base1->Knoevenagel Catalyzes Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 SulfurAddition Michael-type Sulfur Addition Intermediate1->SulfurAddition Sulfur Elemental Sulfur (S8) Sulfur->SulfurAddition Base2 Base Base2->SulfurAddition Activates Intermediate2 Sulfur Adduct (Thiolate Intermediate) SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Dihydrothiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 2-Aminothiophene (Final Product) Tautomerization->Product

Caption: Key stages of the Gewald reaction mechanism.

Reaction Scope, Variations, and Optimization

The true power of the Gewald reaction lies in its versatility. A wide array of substrates can be employed, allowing for the creation of large libraries of diverse thiophene derivatives.[11]

  • Carbonyl Component : Both aldehydes and ketones (cyclic and acyclic) are suitable substrates. Aryl ketones are known to be less reactive, sometimes requiring longer reaction times or modified conditions.

  • Active Methylene Nitrile : The choice of nitrile dictates the C3 substituent. Common examples include malononitrile (yielding a 3-cyano group) and ethyl cyanoacetate (yielding a 3-ethoxycarbonyl group).[2]

  • Base and Catalyst : While stoichiometric amounts of secondary amines (morpholine, piperidine) are traditional, modern protocols often use catalytic amounts. Innovations include the use of solid-supported bases, ionic liquids, and conjugate acid-base pairs like piperidinium borate, which can enhance efficiency and simplify purification.[1][6][10]

  • Reaction Conditions : Microwave irradiation has proven highly effective in dramatically reducing reaction times and improving yields compared to conventional heating.[3][11] Furthermore, solvent-free approaches using mechanochemistry (ball milling) represent a significant advancement in green chemistry applications of the reaction.

Carbonyl Nitrile Component Base/Catalyst Solvent Conditions Typical Yield Reference Insight
CyclohexanoneEthyl CyanoacetateMorpholineEthanol50°C, 4-6 h75-90%Classic, reliable conditions for alicyclic ketones.
AcetophenoneMalononitrilePiperidinium BorateMethanol65°C, 2-3 h80-95%Catalytic conjugate acid-base pair shows high efficiency.[10]
4-ChlorobenzaldehydeMalononitrileZnO NanocompositeNone (Solvent-free)100°C, 4 h~70%Heterogeneous catalysis allows for easier catalyst recovery.[2]
Various KetonesEthyl CyanoacetateDiethylamineEthanolMicrowave, 150W, 5-10 min60-85%Microwave assistance drastically cuts reaction time.[11]
Aryl KetonesEthyl CyanoacetateMorpholineNone (Ball Milling)120°C, 1 h70-85%Mechanochemistry provides a green, solvent-free alternative for less reactive ketones.

Standard Laboratory Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a reliable, step-by-step method for a typical Gewald synthesis. It is designed to be self-validating, with clear checkpoints and purification steps.

Materials and Reagents:

  • Cyclohexanone (1.0 equiv.)

  • Ethyl cyanoacetate (1.0 equiv.)

  • Elemental Sulfur (1.1 equiv.)

  • Morpholine (1.5 equiv.)

  • Ethanol (Reagent Grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-Layer Chromatography (TLC) plate (silica)

  • Büchner funnel and filter paper

  • Ethyl acetate and Hexanes for TLC and recrystallization

Experimental Workflow:

Protocol_Workflow Gewald Synthesis Workflow A 1. Reagent Charging Combine cyclohexanone, ethyl cyanoacetate, and ethanol in flask. B 2. Base Addition Add morpholine to the mixture and stir for 10 minutes at RT. A->B C 3. Sulfur Addition Add elemental sulfur powder to the reaction mixture. B->C D 4. Reaction Heat to 50-55°C with stirring. Monitor progress with TLC. C->D E 5. Work-up Cool mixture to room temperature, then chill in an ice bath to induce precipitation. D->E Upon Completion F 6. Isolation Collect the solid product by vacuum filtration. Wash with cold ethanol. E->F G 7. Purification Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes). F->G H 8. Analysis Dry the purified crystals and analyze (Melting Point, NMR, Mass Spec). G->H

Sources

Application

Anticancer activity of thiophene carboxamide derivatives

An Application Guide to the Anticancer Potential of Thiophene Carboxamide Derivatives: Mechanisms and Evaluation Protocols Introduction In the landscape of modern medicinal chemistry, the search for novel anticancer agen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Anticancer Potential of Thiophene Carboxamide Derivatives: Mechanisms and Evaluation Protocols

Introduction

In the landscape of modern medicinal chemistry, the search for novel anticancer agents with high efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing a thiophene ring, have emerged as a versatile and highly privileged scaffold in drug discovery.[1][2] The unique electronic properties and synthetic tractability of the thiophene nucleus allow for extensive structural modifications, leading to derivatives that can interact with a wide array of biological targets implicated in cancer progression.[1][3]

Thiophene carboxamide derivatives, in particular, have garnered significant attention for their potent and diverse anticancer activities. These compounds have been shown to modulate key oncogenic pathways through mechanisms including the inhibition of tubulin polymerization, suppression of critical protein kinases, and induction of programmed cell death (apoptosis).[3][4][5] This application guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the primary mechanisms of action of thiophene carboxamides and offers detailed, field-proven protocols for their synthesis and biological evaluation.

Key Mechanisms of Anticancer Activity

The efficacy of thiophene carboxamide derivatives stems from their ability to target multiple facets of cancer cell biology. Understanding these mechanisms is crucial for designing rational screening funnels and interpreting experimental outcomes.

Disruption of Microtubule Dynamics

A primary mechanism for a significant class of thiophene carboxamides is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated anticancer strategy.

Certain thiophene carboxamides have been designed as biomimetics of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin-destabilizing effects.[6][7] These derivatives bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][8] This interference with microtubule dynamics arrests the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis. The aromatic thiophene ring often plays a crucial role in establishing key interactions within the binding pocket, enhancing the compound's affinity and potency.[4][7]

cluster_0 Thiophene Carboxamide Action on Tubulin cluster_1 Cellular Consequences Compound Thiophene Carboxamide Derivative (CA-4 Mimetic) Tubulin β-Tubulin Monomer (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubule Microtubule Formation Polymerization->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Inhibition of Oncogenic Kinase Signaling

Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Thiophene carboxamides have been successfully developed as potent inhibitors of several key oncogenic kinases.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[9] Certain thiophene-3-carboxamide derivatives act as potent VEGFR-2 inhibitors, blocking downstream signaling pathways like MEK/ERK.[9] This inhibition curtails tumor angiogenesis, leading to cell cycle arrest and apoptosis.[3][9]

  • Other Kinase Targets: Various derivatives have also shown inhibitory activity against other important kinases, including Janus kinase 2 (JAK2) and Phosphoinositide 3-kinase alpha (PI3Kα), which are involved in myeloproliferative neoplasms and other cancers, respectively.[2][10]

cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibitory Action VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates MEK MEK VEGFR2->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Compound Thiophene Carboxamide VEGFR-2 Inhibitor Compound->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Induction of Apoptosis and Oxidative Stress

Beyond specific molecular targets, many thiophene carboxamides exert their anticancer effects by inducing apoptosis through the intrinsic pathway. This often involves the modulation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[5]

In many cancer cells, ROS levels are elevated but kept in check by antioxidant systems. Thiophene derivatives can further increase ROS levels, pushing the cell beyond a tolerable threshold.[5] This excess oxidative stress damages cellular components and can trigger the collapse of the mitochondrial membrane potential (Δψm), leading to the release of pro-apoptotic factors and the activation of effector caspases, such as caspase-3 and caspase-7, which execute cell death.[3][5][11]

Quantitative Analysis: In Vitro Potency of Thiophene Carboxamides

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative thiophene carboxamide derivatives against various human cancer cell lines, showcasing their potency and, in some cases, selectivity.

Compound IDTarget/ClassCancer Cell LineIC₅₀ (µM)Reference
Compound 2b CA-4 BiomimeticHep3B (Liver)5.46[6][12]
Compound 2e CA-4 BiomimeticHep3B (Liver)12.58[6][12]
Compound 14d VEGFR-2 InhibitorA549 (Lung)IC₅₀ of 191.1 nM for VEGFR-2 enzyme[9]
Compound 7f PI3Kα InhibitorHT-29 (Colon)2.18[2]
Compound 7f PI3Kα InhibitorMCF-7 (Breast)4.25[2]
MB-D2 Apoptosis InducerA375 (Melanoma)3.01[5]

Note: The value for Compound 14d represents enzymatic inhibition, not cellular cytotoxicity.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel thiophene carboxamide derivatives.

Protocol 1: General Synthesis of Thiophene-2-Carboxamide Derivatives

This protocol describes a standard amide coupling reaction, a robust method for synthesizing the target compounds.[8]

Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inert nature and ability to dissolve the reactants.

cluster_0 Synthesis Workflow Reactants 1. Dissolve Thiophene Carboxylic Acid in DCM Activation 2. Add EDC & DMAP (Stir 30 min) Reactants->Activation Coupling 3. Add Substituted Aniline (Stir 48h at RT) Activation->Coupling Monitoring 4. Monitor via TLC Coupling->Monitoring Workup 5. Aqueous Workup (e.g., HCl wash) Monitoring->Workup Purification 6. Purify via Column Chromatography Workup->Purification Product Final Thiophene Carboxamide Product Purification->Product

Caption: Workflow for thiophene carboxamide synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1 equivalent of the desired 5-substituted-thiophene-2-carboxylic acid in anhydrous DCM (approx. 10 mL per mmol of acid).

  • Activation: Add DMAP (0.3 equivalents) and EDC (1.3 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The solution should remain clear.

  • Amine Addition: Add the appropriate substituted aniline (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[13]

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl to remove excess aniline and DMAP, followed by saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiophene carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2]

Rationale: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

cluster_1 MTT Assay Workflow Seeding 1. Seed Cancer Cells in 96-well Plate Incubation1 2. Incubate 24h (Allow Adhesion) Seeding->Incubation1 Treatment 3. Add Thiophene Derivatives (Serial Dilutions) Incubation1->Treatment Incubation2 4. Incubate 48-72h Treatment->Incubation2 MTT_Add 5. Add MTT Reagent Incubation2->MTT_Add Incubation3 6. Incubate 2-4h (Formazan Formation) MTT_Add->Incubation3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilize Readout 8. Read Absorbance at ~570 nm Solubilize->Readout

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the thiophene carboxamide derivative in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Observe the formation of purple precipitate in the wells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Conclusion and Future Perspectives

Thiophene carboxamide derivatives represent a highly promising and adaptable scaffold for the development of novel anticancer therapeutics. Their demonstrated ability to target diverse and critical cellular pathways—including microtubule assembly, oncogenic signaling, and apoptosis—underscores their potential. The protocols outlined in this guide provide a solid foundation for the synthesis and systematic evaluation of these compounds.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific targets.[14] Furthermore, comprehensive ADME-T (absorption, distribution, metabolism, excretion, and toxicity) profiling and in vivo efficacy studies in relevant animal models are essential next steps to translate these promising laboratory findings into clinically viable drug candidates.[12]

References

  • Hawash, M., Jaradat, N., Al-Maharik, N., Al-Masri, M., Issa, L., Al-Ramahi, R., Al-Malahmeh, A., Al-Smadi, K., Al-Saleh, O., & Draghmeh, S. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]

  • Hawash, M., Jaradat, N., Al-Maharik, N., Al-Masri, M., Issa, L., Al-Ramahi, R., Al-Malahmeh, A., Al-Smadi, K., Al-Saleh, O., & Draghmeh, S. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]

  • Zhang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]

  • Pawar, S. S., & Vibhute, Y. B. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. Available at: [Link]

  • Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Available at: [Link]

  • Bîcu, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. Available at: [Link]

  • Bîcu, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Institutes of Health. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Available at: [Link]

  • Tanimoto, S., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Available at: [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. Available at: [Link]

  • Swain, S. S., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for Thiophene-Based Azo Dyes: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and application of thiophene-based azo dyes. Thiophene-containing azo dyes are a significant c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of thiophene-based azo dyes. Thiophene-containing azo dyes are a significant class of synthetic colorants that have garnered considerable interest due to their unique properties and versatile applications.[1][2][3] The incorporation of the thiophene ring, a five-membered aromatic heterocycle containing sulfur, into the azo chromophore leads to dyes with enhanced electron delocalization, resulting in desirable characteristics such as high tinctorial strength, stability, and solubility.[4]

These dyes serve as a cost-effective alternative to more expensive anthraquinone dyes and exhibit a high degree of brightness.[1][5] The versatility of thiophene-based azo dyes is evident in their wide range of applications, spanning from traditional uses in the textile industry for dyeing various fibers to advanced applications in high-tech fields.[1][6][7]

The Chemistry of Thiophene-Based Azo Dyes: A Synthesis Overview

The synthesis of thiophene-based azo dyes is a well-established process that primarily involves a two-step reaction: diazotization followed by azo coupling.[8] This method allows for the creation of a vast library of dyes with diverse colors and properties.

The Cornerstone: 2-Aminothiophenes

A crucial starting material for many thiophene-based azo dyes is 2-aminothiophene and its derivatives.[3] A highly efficient method for synthesizing these precursors is the Gewald reaction. This multicomponent reaction utilizes a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to produce highly functionalized 2-aminothiophenes.[8] The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which in turn influences the final properties of the azo dye.[3]

The Two-Step Synthetic Pathway

Step 1: Diazotization

The first step in the synthesis of a thiophene-based azo dye is the conversion of a primary aromatic amine, such as a 2-aminothiophene derivative, into a diazonium salt.[8] This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[8][9] The resulting diazonium salt is a highly reactive electrophile.

Step 2: Azo Coupling

The second step is an electrophilic aromatic substitution reaction where the diazonium salt (the electrophile) is coupled with an electron-rich aromatic compound, known as the coupling component.[8] The choice of the coupling component is critical as it significantly influences the color and properties of the final dye. Common coupling components include phenols, anilines, and other heterocyclic compounds. The coupling reaction is typically carried out in a solution with controlled pH to ensure the desired product is formed.

Caption: General workflow for the synthesis of thiophene-based azo dyes.

Diverse Applications of Thiophene-Based Azo Dyes

The unique chemical and physical properties of thiophene-based azo dyes make them suitable for a wide array of applications.[6][7]

Textile Industry

Thiophene-based azo dyes are extensively used in the textile industry for dyeing various fibers, including polyester and nylon.[2][3] They are known for producing bright and intense colors with good fastness properties, such as resistance to washing, perspiration, and sublimation.[2] The small molecular size of some of these dyes contributes to better dyeability.[5]

Property Performance on Polyester/Nylon Reference
Color ShadesYellow to Violet/Deep Grey to Blue[5]
Light FastnessGood[2]
Washing FastnessVery Good to Excellent[2]
Perspiration FastnessVery Good[2]
Sublimation FastnessExcellent[2][5]
Advanced Materials and Photonics

The extended π-conjugated system in thiophene-based azo dyes gives rise to interesting optical and electronic properties. This has led to their investigation in several high-tech applications:

  • Nonlinear Optics (NLO): These dyes can exhibit significant second-order nonlinear optical properties, making them promising candidates for applications in optoelectronics and photonics.[4][10] The push-pull electronic structure, often enhanced by the thiophene ring, is a key factor for high molecular hyperpolarizability.[4]

  • Dye-Sensitized Solar Cells (DSSCs): Thiophene-based azo dyes have been explored as sensitizers in DSSCs.[7][11] They can absorb light and inject electrons into a semiconductor material, contributing to the generation of electricity.[11]

  • Chemosensors: The color of some thiophene-based azo dyes can change in the presence of specific ions or molecules. This property makes them useful as chemosensors for the detection of various analytes.[4][12] They offer a simple and cost-effective method for quantitative and selective detection.[12]

Biological and Pharmaceutical Applications

The incorporation of heterocyclic moieties, such as thiophene, into azo dyes has opened up avenues for their use in the pharmaceutical sector.[9] These compounds have been reported to exhibit a range of biological activities, including:

  • Antimicrobial and antifungal properties[9]

  • Anticancer and antitumor activity[3][9]

  • Anti-inflammatory and analgesic properties[3][9]

The diverse pharmacological potential of these compounds is an active area of research in drug development.[9]

Application Notes and Protocols

Protocol: Synthesis of a Representative Thiophene-Based Azo Dye

This protocol describes the synthesis of a thiophene-based azo dye via the diazotization of a 2-aminothiophene derivative and subsequent coupling with N,N-diethylaniline.

Materials:

  • 2-Amino-3-cyano-4,5-dimethylthiophene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • N,N-diethylaniline

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ice

  • Distilled Water

  • Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

Part A: Diazotization [8]

  • In a 100 mL beaker, suspend 10 mmol of 2-amino-3-cyano-4,5-dimethylthiophene in 10 mL of glacial acetic acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, carefully dissolve 11 mmol of sodium nitrite in 5 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C. This prepares the nitrosylsulfuric acid.

  • Slowly add the cold nitrosylsulfuric acid solution to the stirred thiophene suspension, maintaining the temperature between 0 and 5 °C.

  • Continue stirring the mixture for an additional 2 hours at 0-5 °C to ensure complete diazotization. The formation of a clear solution indicates the formation of the diazonium salt.

Part B: Azo Coupling [8]

  • In a 250 mL beaker, dissolve 10 mmol of N,N-diethylaniline in 20 mL of 10% aqueous hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.

  • Filter the precipitate, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.

Self-Validation and Characterization:

  • Yield: The percentage yield of the purified dye should be calculated.

  • Melting Point: Determine the melting point of the synthesized dye. A sharp melting point is indicative of purity.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMF) and record the UV-Vis spectrum to determine the maximum absorption wavelength (λmax).[13][14]

    • FT-IR Spectroscopy: Record the FT-IR spectrum to identify characteristic functional groups, such as the N=N stretching of the azo group.

    • NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy can be used to confirm the structure of the synthesized dye.[14]

Application Protocol: Evaluation of a Thiophene-Based Azo Dye as a pH Indicator

This protocol outlines a method to assess the pH-sensing capabilities of a synthesized thiophene-based azo dye.

Materials:

  • Synthesized thiophene-based azo dye

  • Buffer solutions of varying pH (e.g., pH 2 to 12)

  • Ethanol or other suitable solvent

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the synthesized dye in a suitable solvent (e.g., 1 mg/10 mL ethanol).

  • For each pH value to be tested, add a small, fixed amount of the dye stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the dye is consistent across all samples.

  • Record the UV-Vis absorption spectrum for each sample.

  • Observe and record any color changes at different pH values.

  • Plot the absorbance at the λmax of the acidic and basic forms of the dye against the pH to determine the pKa value.

Caption: Workflow for evaluating a thiophene-based azo dye as a pH indicator.

Expected Outcome and Interpretation:

A successful pH-indicating dye will exhibit a distinct color change and a significant shift in its UV-Vis absorption spectrum as the pH transitions from acidic to basic (or vice versa).[4] The isosbestic point in the overlaid spectra indicates an equilibrium between the protonated and deprotonated forms of the dye. The pKa value, determined from the inflection point of the absorbance vs. pH plot, represents the pH at which the dye is 50% in its acidic form and 50% in its basic form.

References

  • Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto. Retrieved January 28, 2026, from [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • A Comprehensive Review on Thiophene Based Chemosensors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Rani, V., & Singh, M. V. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. ES Food & Agroforestry, 12, 887.
  • Azo Dyes in Textiles Explained. (n.d.). Two Sisters Ecotextiles. Retrieved January 28, 2026, from [Link]

  • Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Theoretical Exploration of Nonlinear Optical Properties in Thiophene‐Based Azo Dyes. (n.d.). Wiley Online Library. Retrieved January 28, 2026, from [Link]

  • Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Novel azo disperse dyes derived from aminothiophenes: Synthesis and UV-Visible studies. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). SpringerLink. Retrieved January 28, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
  • Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Thiophene-Based Molecular Materials for Nonlinear Optics. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Formylphenyl Thiophene-2-carboxylate

Welcome to the technical support center for the synthesis of 4-Formylphenyl thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Formylphenyl thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthesis. Our goal is to empower you to achieve higher yields and purity in your experiments by understanding the underlying chemical principles and potential pitfalls.

Introduction to the Synthesis

The synthesis of 4-Formylphenyl thiophene-2-carboxylate is typically achieved via an esterification reaction between 4-hydroxybenzaldehyde and thiophene-2-carbonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an acyl chloride reacts with an alcohol (in this case, a phenol) in the presence of a base to form an ester.[1] The choice of base, solvent, and reaction conditions plays a critical role in the success of this synthesis, influencing both the yield and the purity of the final product.

Thiophene-2-carbonyl chloride itself is a key intermediate that can be synthesized from various thiophene derivatives.[2][3] The overall process, therefore, involves the careful execution of at least two synthetic steps, each with its own set of challenges. This guide will focus primarily on the final esterification step, as this is where many of the difficulties leading to low yield and impurities can arise.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the phenoxide ion (formed by the deprotonation of 4-hydroxybenzaldehyde by a base) on the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. The subsequent loss of the chloride leaving group yields the desired ester.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-hydroxybenzaldehyde in THF C Add thiophene-2-carbonyl chloride to reaction vessel A->C B Prepare solution of triethylamine in THF E Slowly add triethylamine solution to the reaction mixture B->E D Cool reaction vessel to 0-5 °C C->D D->E F Stir at room temperature E->F G Reflux the mixture F->G H Remove solvent under reduced pressure G->H I Wash residue with cold water H->I J Recrystallize from ethanol I->J K Dry the final product J->K

Caption: A typical workflow for the synthesis of 4-Formylphenyl thiophene-2-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Formylphenyl thiophene-2-carboxylate in a question-and-answer format.

Low or No Product Yield

Q1: I have followed the protocol, but my final yield is very low. What are the most likely causes?

A1: Low yield in this Schotten-Baumann type reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: Ensure that your 4-hydroxybenzaldehyde is of high purity and dry. The presence of moisture can lead to the hydrolysis of the highly reactive thiophene-2-carbonyl chloride, reducing the amount available for the esterification.[4] Similarly, the thiophene-2-carbonyl chloride should be freshly prepared or of high quality, as it can degrade upon storage.

  • Base Addition and Stoichiometry: The addition of the base (e.g., triethylamine or pyridine) is a critical step. It should be added slowly and at a controlled temperature (typically 0-5 °C) to prevent a rapid, exothermic reaction that can lead to side product formation. Ensure that you are using the correct stoichiometry of the base. An insufficient amount of base will result in incomplete deprotonation of the phenol, while a large excess can promote side reactions.[5]

  • Reaction Temperature and Time: While the initial addition of the base is done at a low temperature, the reaction often requires warming to room temperature and subsequent refluxing to go to completion.[6] If the reaction is not heated for a sufficient amount of time, you may have a significant amount of unreacted starting materials. Conversely, prolonged heating at high temperatures can lead to product decomposition.

  • Inefficient Mixing: In a biphasic reaction system, vigorous stirring is essential to ensure that the reactants, which may be in different phases, come into contact.[7] In a single-phase system, good mixing ensures homogeneity.

Troubleshooting Low Yield Workflow

G Start Low Yield Observed A Check Purity of Starting Materials Start->A B Verify Base Addition and Stoichiometry A->B If pure... C Review Reaction Temperature and Time B->C If correct... D Assess Mixing Efficiency C->D If optimal... E Optimize Purification Step D->E If efficient... End Improved Yield E->End

Caption: A systematic workflow for troubleshooting low product yield.

Impurity Profile

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A2: The formation of impurities is a common challenge. The most probable impurities in this synthesis are:

  • Unreacted 4-hydroxybenzaldehyde: This is often the case when the reaction has not gone to completion. You can address this by increasing the reaction time or temperature, or by using a slight excess of thiophene-2-carbonyl chloride.

  • Thiophene-2-carboxylic acid: This is a result of the hydrolysis of thiophene-2-carbonyl chloride by any moisture present in the reaction mixture. To minimize this, ensure all your reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Side reactions involving the aldehyde group: The formyl group on the 4-hydroxybenzaldehyde can potentially undergo side reactions under basic conditions, such as aldol-type condensations, although this is less likely under the typical Schotten-Baumann conditions for esterification.[9]

  • Di-thienyl ketone: This can form if the initially produced 2-thiophenecarbonyl chloride reacts with another molecule of thiophene, especially if thiophene is present as an impurity or at high concentrations and elevated temperatures.[8]

Purification Strategy:

Most of these impurities can be removed by careful purification. Recrystallization from a suitable solvent, such as ethanol, is often effective.[6] If recrystallization is insufficient, column chromatography on silica gel can be employed for a more thorough purification.[10]

Frequently Asked Questions (FAQs)

Q3: Can I use a different base instead of triethylamine or pyridine?

A3: Yes, other bases can be used, but the choice can significantly impact the reaction.

  • Pyridine: Often used in acylation reactions, pyridine can act as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium salt, which then readily reacts with the phenol.[11]

  • Inorganic Bases (e.g., NaOH, K₂CO₃): These can also be used, often in a two-phase system (e.g., dichloromethane and water).[1] However, they increase the risk of hydrolyzing the acyl chloride and the final ester product.

  • Other Tertiary Amines (e.g., DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base that can be used to scavenge the acid byproduct without the catalytic effect of pyridine.

The choice of base will depend on the specific requirements of your synthesis, including scale, desired purity, and ease of workup.

Q4: What is the optimal solvent for this reaction?

A4: Aprotic solvents are generally preferred for this reaction to minimize the hydrolysis of the acyl chloride.

  • Tetrahydrofuran (THF): A commonly used solvent that is relatively polar and can dissolve both starting materials.[6]

  • Dichloromethane (DCM): Another good choice, especially for two-phase reactions with an aqueous base.

  • Acetonitrile (MeCN): Can also be used, but care must be taken to ensure it is anhydrous.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (4-hydroxybenzaldehyde) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Q6: What are the expected characterization data for 4-Formylphenyl thiophene-2-carboxylate?

  • ¹H NMR: You would expect to see signals for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons on the phenyl ring, and aromatic protons on the thiophene ring.

  • ¹³C NMR: Look for the carbonyl carbon of the ester (around 160-170 ppm), the aldehyde carbonyl carbon (around 190 ppm), and the various aromatic carbons.[12]

  • IR Spectroscopy: Key peaks would include the C=O stretching frequencies for the ester and the aldehyde (typically in the range of 1680-1750 cm⁻¹), and C-O stretching for the ester.[13]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₈O₃S, MW: 232.26 g/mol ) should be observed.

Experimental Protocols

Synthesis of Thiophene-2-carbonyl chloride

A common precursor, thiophene-2-carboxylic acid, can be converted to the acyl chloride using standard methods.

Reagent Amount Molar Equiv.
Thiophene-2-carboxylic acid12.8 g1.0
Thionyl chloride (SOCl₂)15 mL~2.2
N,N-Dimethylformamide (DMF)2-3 dropsCatalytic

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add thiophene-2-carboxylic acid.

  • Add thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting thiophene-2-carbonyl chloride can be purified by vacuum distillation.

Synthesis of 4-Formylphenyl thiophene-2-carboxylate
Reagent Amount Molar Equiv.
4-Hydroxybenzaldehyde1.22 g1.0
Thiophene-2-carbonyl chloride1.47 g1.0
Triethylamine1.11 g (1.53 mL)1.1
Tetrahydrofuran (THF), anhydrous40 mL-

Procedure:

  • Dissolve 4-hydroxybenzaldehyde in 20 mL of anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add thiophene-2-carbonyl chloride to this solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of triethylamine in 20 mL of anhydrous THF to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Heat the mixture to reflux for 3 hours.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the THF under reduced pressure.

  • Wash the resulting residue with cold water to remove triethylammonium chloride salt.

  • Recrystallize the crude product from ethanol to obtain pure 4-Formylphenyl thiophene-2-carboxylate.[6]

References

  • Biosynthesis of 4-hydroxybenzylideneacetone by Whole-Cell Escherichia coli. (2022). MDPI. [Link]

  • US Patent 4321399A, Preparation of 2-thiophenecarbonyl chloride. (1982).
  • CN102659756A, Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (2012).
  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • US20090318710A1, Process for the purification of thiophenes. (2009).
  • CN101906092B, Preparation method of 2-thiophenecarboxylic acid. (2012).
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • US2745843A, Process for the purification of thiophene. (1956).
  • WO2017076844A1, Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. (2017).
  • EP0012939B1, Process for the production of 4-hydroxybenzaldehyde derivatives. (1982).
  • Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. [Link]

  • Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Journal of Chemistry. [Link]

  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Taylor & Francis Online. [Link]

  • Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters. ACS Publications. [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

  • METHOD FOR PREPARATION OF THIOPHENE-2-CARBONYL CHLORIDES. European Patent Office. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. [Link]

  • Bio-Oil Upgrading: Impact of Phenol on Acetic Acid Esterification with Amberlyst-15. ResearchGate. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI. [Link]

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Analele Universității din București - Chimie. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH. [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. The Royal Society of Chemistry. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • A-Level H2 Chemistry: Esterification of Phenols. YouTube. [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. [Link]

  • 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Taylor & Francis Online. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Thiophene-2-carboxylates

Welcome to the technical support center for the synthesis of thiophene-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiophene-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic compounds. Thiophene derivatives are cornerstones in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with challenges, primarily due to competitive side reactions.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses for yield, purity, and scalability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each answer delves into the mechanistic cause of the side reaction and provides actionable, step-by-step protocols for mitigation.

Question 1: My Gewald reaction is giving low yields of the desired 2-aminothiophene-3-carboxylate, and I'm isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?

Answer: This is a classic issue in the Gewald synthesis, a multicomponent reaction that constructs the thiophene ring from a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), elemental sulfur, and a base.[1] The primary cause of your low yield is the dimerization of the Knoevenagel condensation intermediate.[2]

Mechanistic Insight: The Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[3] This intermediate is supposed to react with sulfur. However, it is also susceptible to a Michael addition with another molecule of the deprotonated active methylene nitrile, leading to an undesired dimeric byproduct. This side reaction is highly dependent on reaction conditions.[2]

Troubleshooting Workflow for Gewald Dimerization

start Problem: Low Yield & Dimerization in Gewald Reaction step1 Diagnosis: Competing Michael Addition of Knoevenagel Intermediate start->step1 step2 Solution 1: Adopt a Stepwise Procedure step1->step2 step3 Solution 2: Optimize Base and Temperature step1->step3 step4 Solution 3: Modify Sulfur Addition step1->step4 protocol1 Protocol: Isolate Knoevenagel Intermediate First step2->protocol1 protocol2 Protocol: Base/Temp Screening step3->protocol2 end Outcome: Suppressed Dimerization, Improved Yield step4->end protocol1->end protocol2->end

Caption: Troubleshooting flowchart for dimerization in the Gewald reaction.

Detailed Mitigation Protocols:

  • Adopt a Stepwise Procedure: The most robust solution is to separate the Knoevenagel condensation from the sulfur addition.[2]

    • Step A (Knoevenagel Condensation): React your carbonyl compound and active methylene nitrile with a catalytic amount of base (e.g., piperidine, morpholine) in a suitable solvent (e.g., ethanol, toluene) at room temperature or with gentle heating (40-50 °C). Monitor by TLC/LC-MS until the starting materials are consumed.

    • Step B (Thiophene Formation): To the crude Knoevenagel product, add elemental sulfur followed by the full equivalent of the amine base (e.g., morpholine). Heat the reaction as required to facilitate the cyclization. This ensures the concentration of the nucleophilic active methylene compound is low during the cyclization step.

  • Optimize Base and Temperature: The choice and amount of base are critical. A weaker base or carefully controlled stoichiometry can disfavor the Michael addition.

    • Base Selection: Switch from stronger bases like sodium ethoxide to weaker organic bases like morpholine or triethylamine. Morpholine is often cited as optimal for minimizing side products.

    • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the competing dimerization.[4][5] Run a temperature screen from 30 °C to 60 °C to find the optimal balance between reaction rate and selectivity.

Data-Driven Optimization of Base Selection:

BaseTypical Temp. (°C)Relative RateSelectivity (Product:Dimer)Causality
Sodium Ethoxide25-40FastLow (e.g., 60:40)Strong basicity rapidly generates high concentrations of nucleophile, favoring dimerization.
Triethylamine40-60ModerateModerate (e.g., 80:20)Less basic than alkoxides, but can still promote side reactions at elevated temperatures.
Morpholine40-50ModerateHigh (e.g., >95:5)Acts as an efficient catalyst for both steps without excessively promoting the Michael addition.[2]
Question 2: In my Fiesselmann synthesis, I'm getting a thioacetal byproduct instead of my desired 3-hydroxythiophene-2,5-dicarboxylate. Why does this happen?

Answer: The Fiesselmann synthesis is a powerful method for creating 3-hydroxythiophenes from thioglycolic acid derivatives and α,β-acetylenic esters. The formation of a thioacetal is an early-stage byproduct that arises from an incomplete reaction sequence.[6]

Mechanistic Insight: The reaction proceeds through two consecutive base-catalyzed 1,4-conjugate additions of the thioglycolate to the acetylenic ester.[7] This initially forms the thioacetal intermediate.[6] For the reaction to proceed to the desired thiophene, a stronger base is required to deprotonate the central carbon, forming an enolate that then undergoes an intramolecular Dieckmann condensation to cyclize.[6][7] If the base is not strong enough or is used in insufficient quantity, the reaction can stall at the thioacetal stage.

Corrective Actions:

  • Choice of Base: Ensure you are using a sufficiently strong base to promote the Dieckmann condensation. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are standard for this transformation.[7] Weaker bases like triethylamine are generally insufficient.

  • Stoichiometry: Use at least two equivalents of base. The first equivalent is consumed in the initial conjugate additions, and the second is required for the crucial enolate formation leading to cyclization.

  • Reaction Temperature: While initial additions can occur at lower temperatures, the Dieckmann condensation may require heating. Monitor the reaction progress; if it stalls at the thioacetal intermediate (identifiable by LC-MS or NMR), a gradual increase in temperature may be necessary.

Question 3: My palladium-catalyzed C-H activation/carboxylation of a thiophene substrate is suffering from low catalyst turnover and formation of palladium black. How can I improve catalyst stability and efficiency?

Answer: Direct C-H carboxylation of thiophenes is an atom-economical but challenging transformation.[8] A common failure mode is the thermal decomposition of the active palladium species into inactive palladium(0) black, especially under the required reaction conditions.[9][10]

Mechanistic Insight: The catalytic cycle typically involves a high-valent palladium species that performs the C-H activation. This species can be thermally unstable. Recent research has shown that the reaction atmosphere plays a crucial role in stabilizing the active catalyst.[9]

Optimization Strategy:

A key innovation is the use of a CO/CO₂ binary gas system.[10] While CO is the carbonyl source, pressurized CO₂ has been shown to suppress the thermal decomposition of the active palladium catalyst, significantly improving its durability and allowing for lower catalyst loadings (e.g., 1 mol%).[9][10]

Experimental Protocol: Enhanced Catalyst Stability

  • Reactor Setup: Use a pressure-rated reactor equipped for handling mixed gases.

  • Reagents: Charge the reactor with your thiophene substrate, Pd(OAc)₂ (1-2 mol%), an oxidant (e.g., p-benzoquinone), and a suitable solvent (e.g., acetic acid).

  • Gas Introduction: Seal the reactor, purge with CO, and then pressurize with CO to the desired partial pressure (e.g., 1 atm). Subsequently, introduce CO₂ to the final desired total pressure (e.g., 5-10 atm).

  • Reaction: Heat the reaction to the optimized temperature (e.g., 100-120 °C) and monitor for conversion. The CO₂ co-pressurization helps maintain the integrity of the active catalytic species, preventing precipitation of palladium black and ensuring higher yields.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hinsberg synthesis for thiophenes, and what are the potential pitfalls?

A1: The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base (like NaOEt). Mechanistically, it is a type of Stobbe condensation.[11][12] The base deprotonates the thiodiacetate, which then attacks one of the carbonyls. This is followed by an intramolecular cyclization (lactone formation) and subsequent rearrangement to form the thiophene ring.[12]

  • Potential Pitfall 1 (Incomplete Reaction): The immediate product can sometimes be an ester-acid from a Stobbe-type mechanism, which requires a final hydrolysis and decarboxylation step to yield the desired substituted thiophene.[11]

  • Potential Pitfall 2 (Base Sensitivity): The choice of base is critical. It must be strong enough to deprotonate the thiodiacetate but not so harsh as to cause decomposition of the starting materials or products.

Hinsberg Synthesis Logical Flow

start Start: 1,2-Dicarbonyl + Diethyl Thiodiacetate step1 Step 1: Base-catalyzed Stobbe Condensation start->step1 step2 Intermediate: δ-Lactone step1->step2 step3 Step 2: Rearrangement & Aromatization step2->step3 end Product: Thiophene-2,5-dicarboxylate Derivative step3->end

Caption: Simplified workflow of the Hinsberg thiophene synthesis.

Q2: I need to perform an alkylation on a thiophene ring. How can I avoid over-alkylation?

A2: Over-alkylation is a common problem when the product of the initial alkylation is more nucleophilic (or similarly nucleophilic) than the starting material.[13] For thiophenes, which are electron-rich heterocycles, this can be a significant issue.

  • Control Stoichiometry: The most straightforward approach is to carefully control the stoichiometry, often by using the thiophene as the limiting reagent and adding the alkylating agent slowly to the reaction mixture.

  • Use Bulky Bases: If deprotonation is required (e.g., for C-H alkylation via a lithiated intermediate), using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) can help prevent the base itself from acting as a competing nucleophile.

  • Flow Chemistry: For industrial applications, flow chemistry can be an excellent solution. By maintaining a low concentration of the alkylating agent relative to the substrate in the reaction zone, the probability of a second alkylation event is minimized.[13]

Q3: Are there general rules for choosing a solvent and temperature for thiophene synthesis?

A3: While reaction-specific, some general principles apply:

  • Solvent: The solvent should fully dissolve the reactants and be stable to the reaction conditions. For polar reactions like the Gewald or Fiesselmann syntheses, polar aprotic solvents (DMF, DMSO) or alcohols (EtOH, MeOH) are common. For palladium-catalyzed couplings, solvents like toluene, dioxane, or DMF are frequently used.

  • Temperature: Temperature is a critical parameter for controlling selectivity.[4] Competing side reactions often have a higher activation energy than the desired reaction. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a good starting point for optimization. A temperature increase of 10 °C can double the reaction rate but may quadruple the rate of an undesired side reaction. Always perform a temperature screening experiment during optimization.

References

  • Benchchem. Thiophene Synthesis Technical Support Center.
  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • ResearchGate. Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann...
  • Scribd. 1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde.
  • ResearchGate. Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method...
  • Der Pharma Chemica. A green chemistry approach to gewald reaction.
  • MDPI. Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. [Link]

  • ACS GCI Pharmaceutical Roundtable.
  • ResearchG
  • RSC Publishing. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. [Link]

  • MDPI. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]

  • RSC Publishing. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Formylation Reactions on Aromatic Rings

Welcome to the technical support center for aromatic formylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the electrophilic for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aromatic formylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the electrophilic formylation of aromatic and heteroaromatic systems. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying mechanistic reasoning to empower you to make informed, data-driven decisions in your laboratory work.

Formylation is a cornerstone transformation in organic synthesis, providing access to aromatic aldehydes that are crucial intermediates in the pharmaceutical and fine chemical industries.[1] However, reactions like the Vilsmeier-Haack, Duff, Gattermann, and Reimer-Tiemann, while classic, are often plagued by issues ranging from low yield to poor selectivity. This guide addresses the most common problems in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Failure & Low Yield

Question: My Vilsmeier-Haack reaction is failing or giving very low yields, even with what I believe is an electron-rich substrate. What are the most likely causes?

Answer: This is a common and frustrating issue. The Vilsmeier-Haack reaction is most effective for electron-rich aromatic compounds.[2] If you are experiencing poor performance, the root cause often lies in one of three areas: the substrate's reactivity, the integrity of your reagents, or the reaction conditions.

  • Causality—Substrate Reactivity: The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is relatively weak.[3] It requires a nucleophilic aromatic ring to react efficiently. Substrates with electron-withdrawing groups, even alongside activating groups, can be too deactivated for the reaction to proceed. The reaction is generally suitable for compounds like anilines, phenols, their derivatives, and electron-rich heterocycles like pyrroles.[4]

  • Causality—Reagent Integrity: The Vilsmeier reagent is generated in situ from a formamide source (typically N,N-dimethylformamide, DMF) and an activating agent (typically phosphorus oxychloride, POCl₃).[5]

    • DMF Quality: Old or improperly stored DMF can decompose to dimethylamine and formic acid. Dimethylamine is nucleophilic and will consume the Vilsmeier reagent as it forms.[6] If your DMF has a noticeable "fishy" odor, it is likely compromised.

    • POCl₃ Activity: Phosphorus oxychloride is highly sensitive to moisture. Hydrolysis will deactivate it, preventing the formation of the chloroiminium ion. Always use a fresh bottle or a properly stored aliquot.

  • Troubleshooting Protocol & Logic:

    • Verify Substrate Activity: Confirm that your aromatic ring is sufficiently electron-rich and lacks strong deactivating groups.

    • Use Fresh, High-Purity Reagents: Open a new bottle of POCl₃ and use anhydrous DMF.

    • Control Temperature: The initial formation of the Vilsmeier reagent is often exothermic. It's common to combine the DMF and POCl₃ at 0 °C before adding the aromatic substrate. However, the subsequent formylation may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

Question: My Gattermann-Koch reaction is not working. What are its primary limitations?

Answer: The Gattermann-Koch reaction is powerful for formylating simple aromatic hydrocarbons like benzene and toluene but has significant limitations.[7]

  • Substrate Scope: The reaction is generally not applicable to phenol and phenol ether substrates.[8][9][10] This is often attributed to the poor solubility of the required cuprous chloride co-catalyst in the reaction mixture.[8]

  • Reaction Conditions: The reaction requires a Lewis acid (typically anhydrous aluminum chloride), a co-catalyst (cuprous chloride), and high pressure of carbon monoxide.[11] Failure to maintain strictly anhydrous conditions will deactivate the AlCl₃. The need for high-pressure CO can also be a practical limitation.

  • Alternative—The Gattermann Reaction: If you are working with phenols, phenolic ethers, or heteroaromatic compounds, the Gattermann reaction is a more suitable alternative.[12] This method uses a cyanide source (e.g., HCN or the safer solid Zn(CN)₂) with HCl.[9]

Category 2: Selectivity Issues (Poly-formylation & Regioselectivity)

Question: I'm observing significant di-formylation or other poly-formylated side products. How can I favor mono-formylation?

Answer: Over-formylation is a frequent challenge, especially with highly activated substrates like phenols and anilines where multiple positions on the ring are susceptible to electrophilic attack.[13] The key is to control the concentration and reactivity of the electrophile.

  • Causality—Stoichiometry and Temperature: The amount of the formylating agent is the most critical factor. Using a large excess will inevitably lead to multiple substitutions.[13] Additionally, higher temperatures can provide the activation energy needed for a second, less favorable formylation to occur.

  • Troubleshooting & Optimization:

    • Adjust Stoichiometry: Carefully control the molar ratio of the formylating agent to the substrate. For a Vilsmeier-Haack reaction, this means limiting the equivalents of POCl₃ and DMF. For a Duff reaction, reduce the amount of hexamethylenetetramine (HMTA) relative to the phenol.[14]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly slow the rate of the second formylation, thereby favoring the mono-formylated product.[13]

    • Monitor Reaction Progress: Use TLC or HPLC to track the consumption of the starting material and the appearance of mono- and di-formylated products. Quench the reaction as soon as the desired mono-product is maximized.[14]

Data Snapshot: Effect of Vilsmeier Reagent Stoichiometry The following table illustrates how adjusting reagent equivalents and temperature can dramatically shift the product distribution for the formylation of 3,5-dimethoxyphenol.

EntrySubstratePOCl₃ (Equivalents)DMF (Equivalents)Temperature (°C)Mono-formylated Product Yield (%)Di-formylated Product Yield (%)
13,5-Dimethoxyphenol1.13.0805540
23,5-Dimethoxyphenol1.052.5257815
33,5-Dimethoxyphenol1.02.0089< 5
Data adapted from BenchChem technical documents.[13]

Question: My reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?

Answer: Regioselectivity is governed by a combination of electronic directing effects, steric hindrance, and, in some cases, coordination effects.

  • Causality—Chelation and Coordination: Many formylation reactions that use phenols as substrates show a strong preference for the ortho position. This is attributed to an interaction between the phenolic oxygen and the electrophilic species.

    • Duff Reaction: The reaction proceeds preferentially at the ortho position due to the directing effect of the hydroxyl group.[15] DFT studies suggest this is governed by a hydrogen bond that establishes the position of formylation.[16][17]

    • Reimer-Tiemann Reaction: The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.

    • Rieche Formylation (TiCl₄/CHCl₂OMe): With phenolic substrates, formylation occurs preferentially at the ortho position. This is due to coordination between the titanium metal center and the oxygen of the hydroxyl group, which directs the electrophile to the adjacent position.[18][19]

  • Causality—Steric Hindrance: In the absence of strong directing effects, or in cases where a directing group is flanked by bulky substituents, the formyl group will typically be introduced at the least sterically hindered position.[3][18]

  • Troubleshooting & Optimization:

    • Choose the Right Reaction: If high ortho-selectivity is desired for a phenol, the Duff or Rieche formylation are excellent choices.

    • Consider Blocking Groups: If the para position is desired but the ortho positions are more reactive, you may need to temporarily install bulky blocking groups at the ortho positions, perform the formylation, and then remove them.

    • Analyze Substituent Effects: Carefully consider the electronic and steric properties of all substituents on your aromatic ring to predict the most likely site of reaction.

Category 3: Reaction Side Products & Purification

Question: My reaction is producing a dark, intractable resin or polymer. What is happening and how can I prevent it?

Answer: Resin formation is a common side reaction, particularly when formylating phenols.

  • Causality—Phenol-Formaldehyde Polymerization: The conditions of many formylation reactions (acidic, heating) can promote the condensation of phenols with formaldehyde or its equivalents (like the iminium species in the Duff reaction) to form phenol-formaldehyde resins (related to Bakelite).[14]

  • Troubleshooting & Prevention:

    • Control Temperature: This is the most critical parameter. Higher temperatures accelerate the condensation reactions that lead to polymers. Maintain the lowest effective temperature for the formylation reaction.[14]

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.[14]

    • Control Stoichiometry: Ensure the molar ratio of the formylating agent to the phenol is not excessively high.[14]

Visualized Workflows and Mechanisms

To further aid in your troubleshooting efforts, the following diagrams illustrate key mechanisms and logical workflows.

Vilsmeier_Reagent_Formation cluster_reagents Initial Reagents cluster_intermediates Reaction Intermediates DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) ELECTROPHILE Adduct->Vilsmeier Elimination of [O=P(Cl)₂O]⁻

Caption: Mechanism of Vilsmeier reagent formation from DMF and POCl₃.

Troubleshooting_Low_Yield start Start: Low Yield or No Reaction check_substrate Is substrate electron-rich? (e.g., phenol, aniline, pyrrole) start->check_substrate check_reagents Are reagents fresh/anhydrous? (DMF, POCl₃, AlCl₃, etc.) check_substrate->check_reagents Yes reconsider_method Result: Reaction is unsuitable. Choose a different formylation method. check_substrate->reconsider_method No check_conditions Are reaction conditions appropriate? (Temp, Time) check_reagents->check_conditions Yes replace_reagents Action: Use fresh, anhydrous reagents. Re-run experiment. check_reagents->replace_reagents No optimize_conditions Action: Optimize temperature & time. Monitor by TLC/HPLC. check_conditions->optimize_conditions Yes, but still failing success Success: Improved Yield check_conditions->success No, conditions were wrong replace_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Formylation_Decision_Tree start What is your substrate? phenol Phenol / Phenolic Ether start->phenol e_rich Electron-Rich Arene (Aniline, Alkoxybenzene, Pyrrole) start->e_rich hydrocarbon Simple Hydrocarbon (Benzene, Toluene) start->hydrocarbon e_poor Electron-Poor Arene start->e_poor duff Duff Reaction (Good ortho-selectivity) phenol->duff Need ortho reimer Reimer-Tiemann (ortho/para mixture) phenol->reimer ortho/para OK rieche Rieche Formylation (Good ortho-selectivity) phenol->rieche Need ortho vilsmeier Vilsmeier-Haack (General purpose, good for heterocycles) e_rich->vilsmeier gattermann Gattermann (Uses Cyanide) e_rich->gattermann gattermann_koch Gattermann-Koch (Requires CO pressure) hydrocarbon->gattermann_koch other Formylation is difficult. Consider alternative strategies (e.g., lithiation then quench with DMF) e_poor->other

Caption: Decision guide for selecting an appropriate formylation method.

Key Experimental Protocols
Protocol 1: General Procedure for Optimizing Mono-formylation in the Duff Reaction

This protocol is designed to minimize the common side reaction of di-formylation when using phenols with two available ortho positions.

  • Reagent Preparation: Dissolve the phenolic substrate (1.0 equivalent) in a suitable acidic solvent (e.g., trifluoroacetic acid or glacial acetic acid).

  • Stoichiometry Control: In a separate flask, weigh out hexamethylenetetramine (HMTA). Begin with a reduced stoichiometry, for example, 0.8 to 1.1 equivalents relative to the phenol.

  • Reaction Setup: Cool the solution of the phenol to 0-10 °C in an ice bath. Slowly add the solid HMTA in portions over 15-20 minutes to control the initial exotherm.

  • Heating and Monitoring: After the addition is complete, warm the reaction to the desired temperature (e.g., 70-90 °C).[14] Immediately take a TLC sample (t=0). Continue to take samples every 15-30 minutes.

  • Analysis: Develop the TLC plates in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots corresponding to the starting material, mono-formylated product, and di-formylated product (which is typically more polar).

  • Quenching: Once the TLC analysis shows that the concentration of the mono-formylated product is at its maximum and before significant di-formylated product appears, cool the reaction to room temperature.

  • Work-up: Quench the reaction by pouring it into a mixture of ice and water. This will hydrolyze the intermediate imine to the final aldehyde. The product can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), washed, dried, and purified by column chromatography.[14]

References
  • Benchchem. Troubleshooting side reactions during the formylation step of synthesis.

  • Benchchem. Preventing over-formylation in electron-rich aromatic systems.

  • Chemistry Steps. Vilsmeier-Haack Reaction.

  • CollegeSearch. Gattermann Koch Reaction Mechanism - Definition, Limitations.

  • Purechemistry. Aromatic formylation reaction.

  • Collegedunia. Gattermann-Koch Reaction: Mechanism, Limitations and Examples.

  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples.

  • Google Patents. US5457239A - Process for formylation of aromatic compounds.

  • Wikipedia. Formylation.

  • National Institutes of Health. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.

  • Wikipedia. Gattermann reaction.

  • YouTube. Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx).

  • National Institutes of Health. Formylation of Amines.

  • Oxford Academic. Simple Formylation of Aromatic Compounds Using a Sodium Formate/Triphenylphosphine Ditriflate System.

  • ResearchGate. How can I perform formylation in the Br position of an aromatic ring?

  • ResearchGate. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.

  • Organic Chemistry Portal. Formylation - Common Conditions.

  • YouTube. Gatterman Koch Reaction.

  • Science Info. Gattermann Koch Reaction: Mechanism, Application, Limitation.

  • NROChemistry. Vilsmeier-Haack Reaction.

  • MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations.

  • Wikipedia. Duff reaction.

  • ResearchGate. A remarkably simple N-formylation of anilines using polyethylene glycol.

  • Reddit. Having some troubles with a Vislmeier-Haack reaction.

  • RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity.

  • RepHip UNR. A theoretical study of the Duff reaction: insights into its selectivity.

  • Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition.

  • The Journal of Organic Chemistry. New Opportunities with the Duff Reaction.

  • YouTube. Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions.

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

Optimization

How to avoid decarboxylation during thiophene functionalization

A Guide to Preventing Unwanted Decarboxylation Welcome, researchers and chemists, to the technical support center for thiophene functionalization. This guide is designed to provide you with in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Decarboxylation

Welcome, researchers and chemists, to the technical support center for thiophene functionalization. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge in thiophene chemistry: decarboxylation. As your Senior Application Scientist, I will walk you through the underlying principles of this side reaction and equip you with field-proven strategies to ensure your syntheses proceed as planned.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding decarboxylation in thiophene chemistry.

Q1: What is decarboxylation, and why is it a significant issue with thiophene derivatives?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of thiophene chemistry, this is a particularly prevalent issue when attempting to functionalize thiophene-2-carboxylic acids. The aromatic nature of the thiophene ring can stabilize the intermediates formed during the loss of CO₂, making this an energetically favorable and often unwanted side reaction, leading to low yields or the formation of incorrect products.

Q2: Are all positions on the thiophene ring equally susceptible to decarboxylation?

No, they are not. Thiophene-2-carboxylic acid is significantly more prone to decarboxylation than its isomer, thiophene-3-carboxylic acid. This is due to the greater ability of the sulfur atom to stabilize the anionic intermediate formed at the C2 position after the loss of CO₂. This stability difference is a critical factor to consider when planning a synthetic route.

Q3: What are the primary experimental factors that trigger decarboxylation?

Several factors can promote decarboxylation:

  • Heat: Many decarboxylation reactions are initiated or accelerated by heating.

  • Acidic Conditions: Strong acids can protonate the carboxylic acid group, facilitating the loss of CO₂.

  • Metal Catalysts: Certain transition metals, particularly copper and palladium, can mediate decarboxylation, often as part of a catalytic cycle in cross-coupling reactions.[1][2][3]

Q4: How can I predict if my planned reaction is at high risk for decarboxylation?

A high risk of decarboxylation exists if your experiment involves:

  • A thiophene-2-carboxylic acid as the starting material.

  • Strongly acidic conditions (e.g., concentrated sulfuric acid in nitration).[4]

  • High reaction temperatures.

  • The use of certain metal catalysts known to promote decarboxylative coupling.[1][3]

If your planned synthesis involves any of these conditions, it is crucial to consider the preventative strategies outlined in the following sections.

Troubleshooting Guides for Common Functionalization Reactions

This section provides detailed troubleshooting for specific reactions where decarboxylation is a common pitfall.

Guide 1: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts Acylation)

Symptom: You are attempting an electrophilic aromatic substitution on a thiophene-2-carboxylic acid, but you observe gas evolution (CO₂), and your final product is either the decarboxylated thiophene or a mixture with a low yield of the desired functionalized carboxylic acid.

Causality: The Mechanism of Decarboxylative Substitution

In many electrophilic aromatic substitution reactions, the conditions are harsh enough to promote decarboxylation. For instance, in nitration with a mixture of nitric and sulfuric acid, the strong acidic environment can lead to protonation and subsequent loss of the carboxyl group.[4][5] Similarly, bromination can sometimes lead to a bromination/decarboxylation sequence.[6]

Caption: General pathway for decarboxylation during electrophilic substitution.

Solution: Protect and Modify

The most robust solution is to protect the carboxylic acid functionality, typically by converting it to an ester (e.g., a methyl or ethyl ester).[7] Esters are generally stable under the conditions of many electrophilic aromatic substitution reactions and deactivate the ring less than a carboxylic acid, which can sometimes improve reaction rates.

Experimental Protocol: Nitration of Thiophene-2-carboxylic Acid via Esterification

Step 1: Esterification (Protection)

  • To a solution of thiophene-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl thiophene-2-carboxylate.

Step 2: Nitration of the Ester

  • Dissolve the methyl thiophene-2-carboxylate (1.0 eq) in acetic anhydride at 10°C.[8]

  • Slowly add a pre-cooled mixture of fuming nitric acid in glacial acetic acid, maintaining the temperature below room temperature.[8]

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate to yield the nitrated ester.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the nitrated ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and reflux the mixture until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture, acidify with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the pure nitrated thiophene-2-carboxylic acid.

Table 1: Comparison of Nitration Conditions

ConditionReagentTemperatureOutcome on Thiophene-2-carboxylic acid
Harsh HNO₃ / H₂SO₄> 50°CSignificant decarboxylation and side products.[5]
Mild HNO₃ / Acetic Anhydride10-25°CSuccessful nitration with minimal side reactions.[8]
Guide 2: Metal-Mediated Reactions (Lithiation and Borylation)

Symptom: You are attempting to perform a lithiation at the 5-position of thiophene-2-carboxylic acid using a strong base like LDA, followed by quenching with an electrophile (e.g., a boronic ester), but you are observing low yields or a complex mixture of products.

Causality: Competing Deprotonation

Thiophene-2-carboxylic acid has two acidic protons: the carboxylic acid proton and the proton at the 5-position. Treatment with a strong base like LDA can lead to double deprotonation, forming a dianion.[9] While this dianion can be synthetically useful, it can also lead to complications and side reactions if not handled correctly.

Lithiation cluster_0 Desired Pathway cluster_1 Potential Pitfall ThiopheneCOOH Thiophene-2-carboxylic acid Dianion 5-Lithio Dianion ThiopheneCOOH->Dianion 2 eq. LDA QuenchedProduct 5-Substituted Product Dianion->QuenchedProduct Electrophile (E+) SideReaction Complex Mixture / Low Yield Dianion->SideReaction Uncontrolled Quench / Temperature Fluctuation

Caption: Lithiation of thiophene-2-carboxylic acid.

Solution: Precise Stoichiometry and Temperature Control

Successful functionalization via this route hinges on careful control of stoichiometry and temperature. Using at least two equivalents of the strong base is necessary to ensure the formation of the dianion. The subsequent borylation should also be performed at low temperatures to maintain the stability of the organolithium species.

Experimental Protocol: 5-Borylation of Thiophene-2-carboxylic Acid

Step 1: Dianion Formation

  • Prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in dry THF at -78°C.

  • Slowly add a solution of thiophene-2-carboxylic acid (1.0 eq) in dry THF to the LDA solution, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete formation of the dianion.[9]

Step 2: Borylation

  • To the dianion solution, add a solution of the desired boronic ester (e.g., isopropyl pinacol borate) (1.2 eq) in dry THF at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

Step 3: Work-up

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 5-borylated thiophene-2-carboxylic acid.

Table 2: Key Parameters for Successful Lithiation-Borylation

ParameterRecommendationRationale
Base Stoichiometry > 2.0 equivalentsTo ensure deprotonation of both the carboxylic acid and the C5-H.[9]
Temperature -78°CTo maintain the stability of the lithiated intermediate and prevent side reactions.
Solvent Anhydrous THFTo ensure a homogenous reaction and prevent quenching of the organolithium species.

General Preventative Strategies

Beyond specific troubleshooting, here are some overarching strategies to keep in your toolkit.

Strategy 1: The Power of Protecting Groups

As demonstrated in the nitration example, protecting the carboxylic acid is often the most effective way to prevent decarboxylation. Esters are the most common choice, and the specific type of ester can be tailored to your synthetic route.

Table 3: Common Protecting Groups for Carboxylic Acids

Protecting GroupInstallation ReagentsRemoval ConditionsStability
Methyl Ester Methanol, Acid catalystAcid or Base HydrolysisStable to mild bases and acids.[7][10]
Benzyl Ester Benzyl alcohol, DCC/DMAPHydrogenolysis (H₂, Pd/C)Stable to acid and base.[7][10]
tert-Butyl Ester Isobutylene, Acid catalystStrong Acid (e.g., TFA)Stable to base and nucleophiles.[7][10]
Strategy 2: Reaction Condition Optimization

When protecting groups are not feasible, careful optimization of reaction conditions is paramount.

  • Temperature: Always aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Catalyst Choice: For reactions like Friedel-Crafts acylation, consider milder Lewis acids (e.g., zinc chloride) over stronger ones (e.g., aluminum chloride) to reduce the risk of decarboxylation.[11][12][13]

  • Reagent Addition: Slow, controlled addition of reagents can help to manage exothermic reactions and maintain a stable temperature.

Caption: Decision workflow for avoiding decarboxylation.

By understanding the mechanisms that lead to decarboxylation and proactively implementing these strategies, you can significantly improve the success rate of your thiophene functionalization reactions.

References

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. [Link]

  • THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene. YouTube. [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • organic chemistry - thiophene synthesis and reactions. YouTube. [Link]

  • Structural elucidation of novel mixed ligand complexes of 2-thiophene carboxylic acid. ResearchGate. [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Preparation method of 2-thiophenecarboxylic acid.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Catalytic asymmetric functionalization and dearomatization of thiophenes. RSC Publishing. [Link]

  • Acylation of thiophene.
  • Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC. [Link]

  • 2-nitrothiophene. Organic Syntheses Procedure. [Link]

  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • Transition-metal-catalyzed decarbonylation of carboxylic acids to olefins: exploiting acyl C–O activation for the production of high value products. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. NIH. [Link]

  • Suitable reagents for nitration of thiophene. Chemistry Stack Exchange. [Link]

  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Pearson. [Link]

  • Protecting Groups for Carboxylic acid. YouTube. [Link]

  • (PDF) Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]

  • Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Bifunctional thiophene-based covalent organic frameworks for Hg2+ removal and I2 vapor adsorption. ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Chinese Chemical Society. [Link]

  • Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

  • Standard Lithiation–Borylation A user's guide. [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for Thiophene C-H Activation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for thiophene C-H activation. This guide is designed for researchers, scientists, and professionals in drug development who are na...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiophene C-H activation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this critical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format, supplemented with detailed troubleshooting guides and validated experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of catalyst selection for thiophene C-H functionalization.

Q1: What are the most common and effective catalyst systems for thiophene C-H activation?

A: Palladium-based catalysts are, by far, the most extensively studied and versatile for thiophene C-H activation.[1] A typical system consists of a palladium precursor, a ligand, a base, and a suitable solvent.

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) is the most common starting point due to its cost-effectiveness and reliability.[1][2] Other precursors like PdCl₂ or pre-formed palladium-ligand complexes are also used.

  • Ligands: The choice of ligand is critical and dictates the catalyst's activity and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald dialkylbiaryl phosphine family (e.g., X-Phos, RuPhos), are highly effective.[1][3] These ligands promote the formation of the active L-Pd(0) species and stabilize reactive intermediates.[3]

  • Bases & Solvents: Common bases include potassium carbonate (K₂CO₃), potassium acetate (KOAc), and cesium carbonate (Cs₂CO₃).[1] The choice of solvent is also crucial, with high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene being frequently employed.[1][2][4]

Q2: How can I control the regioselectivity between the α (C2/C5) and β (C3/C4) positions of the thiophene ring?

A: Controlling regioselectivity is the central challenge in thiophene C-H activation, as the α-positions are intrinsically more reactive.[4] Several strategies can be employed:

  • Ligand Control: This is a sophisticated approach where the ligand architecture dictates the site of activation. For instance, using a 2,2'-bipyridyl ligand with a palladium catalyst typically favors α-arylation (C2/C5). In contrast, employing a bulky, fluorinated phosphine ligand like P[OCH(CF₃)₂]₃ can switch the selectivity to favor the β-position (C3/C4).[5][6]

  • Directing Groups: Installing a directing group on the thiophene substrate can force the catalyst to activate a specific, often less reactive, C-H bond. A directing group with a "pH switch" can be turned on or off, allowing for sequential functionalization at different positions.[7]

  • Reaction Temperature: Temperature can have a profound impact on regioselectivity. In some systems, lower temperatures may favor one isomer, while higher temperatures (e.g., 130-140 °C) may be required to activate the more challenging C3 position.[1]

  • Catalyst System: Specialized catalyst systems can provide unique selectivity. For example, a palladium-catalyzed 1,4-migration strategy has been developed specifically to functionalize the otherwise difficult-to-access β-positions of 2-arylthiophenes.[4]

Q3: What is the mechanistic basis for ligand-controlled regioselectivity in palladium-catalyzed arylation?

A: The mechanism, and therefore the regiochemical outcome, is highly dependent on the chosen ligand. Computational studies have revealed that different ligands can favor distinct mechanistic pathways.[5][6]

  • Concerted Metalation-Deprotonation (CMD): This is the most common pathway.[5] With ligands like 2,2'-bipyridyl, the CMD pathway is energetically favored and proceeds via an intermediate where the palladium center coordinates to the thiophene and a base assists in removing a proton. This mechanism almost always leads to activation of the more acidic α-C-H bond.[5][6]

  • Heck-type Arylation: With very bulky and electron-deficient ligands, such as P[OCH(CF₃)₂]₃, a Heck-type mechanism can become kinetically favored. This pathway involves the insertion of the thiophene double bond into a Pd-Aryl bond, which ultimately leads to functionalization at the β-position.[5][6] The ligand's unique electronic and steric properties are crucial for stabilizing the transition state of this alternative pathway.[6]

Q4: Is it possible to perform thiophene C-H activation at or near room temperature?

A: Yes, though it often requires a specialized catalyst system. Most reported methods require elevated temperatures (100–150 °C) to achieve efficient C-H activation.[8] However, innovative approaches have been developed. One notable example involves a dual-catalyst system where a Ag(I) salt mediates the C-H activation step at the α-position at a low temperature. The resulting silver-thiophene intermediate then transmetalates to a palladium catalyst, which completes the cross-coupling cycle. This Ag(I)/Pd(II) system enables α-arylation of benzo[b]thiophenes near room temperature, significantly improving functional group tolerance.[8]

Section 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem Probable Cause(s) Suggested Solution(s)
1. Low or No Conversion A. Catalyst Inactivity: The Pd(0) active species is not forming or is decomposing. This can be due to poor quality reagents or exposure to oxygen.A.1. Use a high-purity palladium precursor and ligand. Consider using a pre-formed, air-stable palladium precatalyst. A.2. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox. Degas the solvent thoroughly.
B. Sub-optimal Temperature: The energy barrier for C-H activation is not being overcome.B.1. Increase the reaction temperature in increments of 10-20 °C. Activation at the C3 position, for example, may require temperatures of 130-140 °C, whereas no reaction might occur at 100 °C.[1]
C. Incorrect Base or Solvent: The base may not be strong enough to facilitate the C-H cleavage step, or the solvent may not be appropriate for the catalyst system.C.1. Screen different bases. While K₂CO₃ is common, a stronger base like Cs₂CO₃ or a carboxylate salt like KOPiv might be necessary. The choice of base can also influence the reaction mechanism.[4] C.2. Screen high-boiling point solvents. Toluene, DMF, and DMA are common starting points. For benzo[b]thiophene 1,1-dioxides, DMSO was found to be the most effective solvent.[2]
2. Poor Regioselectivity A. Ligand Choice: The selected ligand does not sufficiently differentiate between the α and β C-H bonds.A.1. For α-selectivity, use standard ligands like P(t-Bu)₃ or 2,2'-bipyridyl. A.2. For β-selectivity, a more specialized ligand is required. Explore bulky, electron-deficient phosphine ligands or α-diimine ligands known to promote β-functionalization.[5][9]
B. Temperature Effect: As noted, temperature can strongly influence the regiochemical outcome.B.1. Carefully optimize the reaction temperature. A difference of 20-30 °C can sometimes completely switch the selectivity.[1]
C. Use of Directing Groups: For complex substrates, intrinsic electronic preferences may need to be overridden.C.1. If a specific isomer is required, consider installing a removable directing group that forces the catalyst to the desired position.[7]
3. Formation of Side Products A. Homocoupling of Aryl Halide: This suggests that reductive elimination from the Ar-Pd(L)-X intermediate is competing with C-H activation.A.1. Lower the catalyst loading. A.2. Ensure the base is not excessively strong. A.3. In oxidative couplings, check the stoichiometry and type of oxidant. Cu(OAc)₂ is often used to regenerate the active Pd(II) catalyst.[2]
B. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, leading to byproducts.B.1. Use bulky dialkylbiaryl phosphine ligands, which are designed with substituted biphenyl backbones to prevent catalyst decomposition via intramolecular C-H activation.[3]
4. Difficulty Activating the β-Position (C3/C4) A. High Activation Barrier: The β-positions of thiophenes are significantly less acidic and sterically more hindered than the α-positions.A.1. Employ forcing conditions (higher temperatures, stronger bases). A.2. Use a specialized catalyst system designed for β-functionalization, such as those involving Pd 1,4-migration from an ortho-substituted aryl group attached at the C2 position. This strategy activates the β-position intramolecularly.[4]

Section 3: Visualizations & Workflows

Catalyst Screening Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for a novel thiophene substrate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Troubleshooting A Define Target (α vs β-functionalization) B Select Pd Precursor (e.g., Pd(OAc)₂) A->B C Select Ligand(s) α: P(tBu)₃, Bipyridyl β: Bulky Phosphite A->C E Run Small-Scale Test Reactions (e.g., 100°C, 12h) B->E C->E D Select Base/Solvent (K₂CO₃/Toluene or Cs₂CO₃/DMF) D->E F Analyze Results (Conversion & Regioselectivity) E->F G Low Conversion? F->G H Poor Selectivity? F->H G->H No I Increase Temp Screen Bases G->I Yes J Screen Ligands Optimize Temp H->J Yes K Proceed to Scale-up H->K No I->E Re-screen J->E

Caption: A structured workflow for catalyst and condition screening.

Troubleshooting Decision Tree

This diagram provides a decision-making framework when initial experimental results are suboptimal.

G Start Suboptimal Result Q1 Primary Issue? Start->Q1 P1 Check Inertness Increase Temperature Screen Bases Q1->P1 Low Conversion P2 Screen Ligands Optimize Temperature Consider Directing Group Q1->P2 Poor Selectivity P3 Check Reagent Purity Adjust Stoichiometry Use Bulky Ligand Q1->P3 Side Products Solved Solved P1->Solved P2->Solved P3->Solved

Caption: A decision tree for troubleshooting common C-H activation issues.

Section 4: Key Experimental Protocols

The following protocols are generalized representations based on established literature and should be adapted to specific substrates and laboratory conditions.

Protocol 1: Standard Palladium-Catalyzed C2-Arylation of Thiophene

This protocol is designed to favor functionalization at the more reactive C2 position.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PCy₃·HBF₄, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the thiophene substrate (1.0 equivalent) and the aryl halide coupling partner (1.2 equivalents) via syringe, followed by the degassed solvent (e.g., toluene, to make a 0.2 M solution).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired 2-arylthiophene product.

Protocol 2: Procedure for β-Functionalization via Pd 1,4-Migration

This advanced protocol is adapted for the specific challenge of activating the C3-position of a 2-arylthiophene.[4]

  • Substrate Synthesis: First, synthesize the required 2-(2-bromoaryl)thiophene starting material via Suzuki coupling or lithiation followed by reaction with a 1,2-dihalobenzene.[4]

  • Catalyst System: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., PdCl(C₃H₅)(dppb), 2 mol%) and a carboxylate base (e.g., potassium pivalate (KOPiv), 2.0 equivalents). The carboxylate base is critical as it favors the Pd 1,4-migration pathway over a direct Suzuki coupling.[4]

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add the 2-(2-bromoaryl)thiophene substrate (1.0 equivalent), the heteroaryl coupling partner (3.0 equivalents), and degassed DMA (N,N-dimethylacetamide) as the solvent.

  • Reaction: Heat the mixture to 150 °C for 16 hours. Note: This high temperature is often necessary to drive the migration and subsequent C-H activation.[4]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the 2-aryl-3-heteroarylthiophene product.

References

  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research.[Link]

  • Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Chemical Communications.[Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.[Link]

  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing.[Link]

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society.[Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.[Link]

  • Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters.[Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. Wikipedia.[Link]

  • Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. ResearchGate.[Link]

  • Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. PubMed.[Link]

  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC - NIH.[Link]

  • β-Selective C-H Arylation of Thiophenes Enabled by α-Diimine Palladium Catalysts. Wiley Online Library.[Link]

  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science.[Link]

Sources

Optimization

Technical Support Center: Solvent Effects in Thiophene Ester Synthesis

Welcome to the technical support center for thiophene ester synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene ester synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted thiophenes, a critical scaffold in numerous pharmaceutical agents and organic materials.[1] Solvent selection is not merely about dissolving reactants; it is a critical parameter that dictates reaction pathways, influences kinetics, and ultimately determines the yield and purity of your final product.

This document moves beyond standard protocols to provide a deeper understanding of the causal relationships between solvent properties and reaction outcomes in key thiophene syntheses, such as the Gewald and Fiesselmann reactions. Here, we address common experimental challenges in a practical, problem-solving format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent obstacles encountered during thiophene ester synthesis, linking them directly to the choice of solvent and providing actionable, scientifically-grounded solutions.

Question 1: My Gewald reaction has a very low yield or is not proceeding at all. What are the likely solvent-related causes?

Answer:

Low or no yield in a Gewald synthesis is a common issue often traced back to suboptimal solvent choice. The Gewald reaction, a multicomponent reaction between a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base, involves several key steps, each with different solvent requirements.[2][3]

Potential Cause A: Poor Reactant Solubility, Especially Elemental Sulfur

Elemental sulfur (S₈) is notoriously insoluble in many common organic solvents, leading to a heterogeneous reaction mixture where the reaction rate is limited by the solid-liquid interface.[4]

  • Solution:

    • High-Boiling Point Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective. They can better solvate the various intermediates and, when heated, increase the dissolution rate of sulfur.

    • Protic Solvents at Reflux: Alcohols like ethanol or methanol are frequently used.[5] While sulfur solubility is limited, running the reaction at reflux temperature can be sufficient to drive the reaction forward. Computational studies have used ethanol as a representative solvent for mechanistic investigations.[6]

    • Solvent-Free Conditions: Heating the neat reaction mixture or using mechanochemistry (ball milling) can completely circumvent solubility issues, providing an environmentally friendly and often higher-yielding alternative.[7]

Potential Cause B: Inhibition of the Knoevenagel Condensation Step

The initial step of the Gewald reaction is a base-catalyzed Knoevenagel condensation.[7][8] The choice of solvent can dramatically impact the effectiveness of the base and the nucleophilicity of the enolate.

  • Solution:

    • Consider Polar Aprotic Solvents: Polar protic solvents (e.g., ethanol, methanol) can form a "solvent cage" around the base (like morpholine or triethylamine) and the carbanion intermediate through hydrogen bonding.[9] This caging effect can suppress nucleophilicity.[10] Switching to a polar aprotic solvent (DMF, acetonitrile) can leave the anion "freer" and more reactive, accelerating the condensation.[10]

    • Catalyst Choice: The use of an acid-base catalyst, such as an ammonium acetate, can promote the Knoevenagel condensation, leading to higher yields of the final 2-aminothiophene.[5]

// Invisible edges for layout edge [style=invis]; solvent_change -> base_check; } .enddot Caption: Troubleshooting workflow for low yield in Gewald synthesis.

Question 2: My Fiesselmann synthesis is yielding a complex mixture of products instead of the desired 3-hydroxy-2-thiophenecarboxylate. How can the solvent be the cause?

Answer:

The Fiesselmann synthesis, which typically reacts α,β-acetylenic esters with thioglycolic acid derivatives, is highly sensitive to base and solvent conditions.[11] The reaction proceeds through a series of base-catalyzed conjugate additions and a final Dieckmann condensation.[12][13] An unoptimized solvent system can favor side reactions.

Potential Cause: Incorrect Solvent Environment for Stepwise Additions

A key variation of the Fiesselmann synthesis involves the reaction of a β-ketoester with thioglycolic acid. In this system, the solvent environment can direct the reaction down two different paths.[11]

  • Observation: Formation of a thioacetal side product.

    • Reason: This often occurs when the reaction is run in the absence of an alcohol.[11] The second equivalent of the thiolate adds competitively, leading to the thioacetal.

  • Observation: The reaction stalls after the initial Michael addition, yielding only the monoadduct.

    • Reason: This can be the primary pathway when the reaction is intentionally run in an alcohol solvent (e.g., methanol, ethanol).[11] The alcohol can act as a proton source, quenching intermediates and favoring the single-addition product. For cyclization to occur, a stronger base or a switch to an aprotic solvent may be necessary to facilitate the intramolecular Dieckmann condensation.[11][13]

Solution:

  • Control the Reaction Pathway: To favor the desired cyclized product over the thioacetal, ensure the stoichiometry is carefully controlled or that the reaction conditions (base, solvent) favor intramolecular cyclization over intermolecular side reactions.

  • Two-Step Procedure: If isolating the monoadduct, consider a two-step approach. First, perform the Michael addition in an alcohol. Then, after isolating the intermediate, switch to a non-protic solvent (e.g., THF, Toluene) with a strong base (e.g., sodium hydride, sodium alcoholate) to drive the intramolecular Dieckmann cyclization and subsequent aromatization.[11]

Question 3: After workup, I'm struggling to remove the solvent from my thiophene ester product. What should I consider?

Answer:

Purification challenges are a practical but often overlooked aspect of solvent selection.

Potential Cause A: Azeotrope Formation

Thiophene and its derivatives can form azeotropes with certain solvents, most notably ethanol.[14] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible.

  • Solution: If you suspect an azeotrope, switch to a solvent with a significantly different boiling point and polarity that does not form one, such as toluene, ethyl acetate, or dichloromethane, for the final extraction and purification steps.

Potential Cause B: High-Boiling Point Solvents

Solvents like DMF, DMSO, or NMP are excellent for many reactions but their high boiling points make them difficult to remove under standard rotary evaporation conditions.

  • Solution:

    • Aqueous Workup: Transfer the reaction mixture to a separatory funnel with a suitable extraction solvent (e.g., ethyl acetate, diethyl ether) and wash multiple times with water or brine to partition the high-boiling polar solvent into the aqueous layer.

    • High-Vacuum Distillation: For thermally stable compounds, removal under high vacuum (using a Kugelrohr or short-path distillation apparatus) may be possible.

    • Solvent Selection: If possible, choose a lower-boiling point solvent from the outset that still provides adequate performance (e.g., acetonitrile [b.p. 82°C] or THF [b.p. 66°C]).

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for a Gewald synthesis? For general screening, ethanol and DMF are excellent starting points. Ethanol is inexpensive, less toxic, and effective for many substrates, while DMF is a powerful solvent that can overcome many solubility and reactivity issues, albeit with more difficult removal.[5]

Q2: How do protic vs. aprotic solvents affect reaction intermediates? Polar protic solvents (like methanol) have O-H or N-H bonds and can stabilize both cations and anions effectively, particularly charged intermediates and transition states, through hydrogen bonding.[9][15] Polar aprotic solvents (like DMF, acetone) have dipoles but lack O-H/N-H bonds. They are excellent at solvating cations but leave anions relatively "bare," which can increase their nucleophilicity and reaction rate.[10][16]

Q3: Can I use "green" or unconventional solvents? Yes, modern methods are increasingly focusing on sustainable chemistry.

  • Water: Certain thiophene syntheses have been adapted to run in water, often with a phase-transfer catalyst.[17]

  • Ionic Liquids: These have been shown to be efficient media for the Gewald reaction, sometimes in combination with specific catalysts like ethylenediammonium diacetate.[5]

  • Solvent-Free: As mentioned, mechanochemistry or simply heating the neat reagents is a highly effective green alternative for the Gewald reaction.[7][18]

Data Summary: Solvent Impact on Gewald Synthesis Yield

The following table provides representative data on how solvent choice can influence the final yield of a typical Gewald reaction.

SolventTypeBoiling Point (°C)Typical Yield (%)Key Considerations
EthanolPolar Protic7860-85Good general-purpose solvent, easy to remove. Can form azeotropes.[5][14]
MethanolPolar Protic6555-80Similar to ethanol but lower boiling point.[5]
DMFPolar Aprotic15375-95Excellent solvent for difficult substrates, but hard to remove.
AcetonitrilePolar Aprotic8265-88Good balance of polarity and boiling point.[4]
TolueneNonpolar111< 40Generally poor for Gewald due to low polarity and poor S₈ solubility.
Solvent-Free (Neat/Milling)N/AN/A80-98Environmentally friendly, avoids solubility issues, often high yielding.[7]

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Gewald Synthesis of a Thiophene Ester

This protocol provides a self-validating framework. The expected outcome is the formation of a crystalline 2-aminothiophene product, verifiable by TLC, melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the ketone (1.0 eq.), the α-cyanoester (e.g., ethyl cyanoacetate, 1.0 eq.), and elemental sulfur (1.1 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 3-5 mL per mmol of ketone).

    • Causality Check: The volume should be sufficient to create a mobile slurry. Too little solvent may lead to poor mixing, while too much may unnecessarily dilute the reactants and slow the reaction rate.

  • Base Addition: Add the base catalyst (e.g., morpholine or triethylamine, 0.2-0.5 eq.) dropwise at room temperature. An exotherm may be observed.

    • Expertise Insight: The base catalyzes the initial Knoevenagel condensation. Its concentration is critical; too much can lead to side reactions, while too little results in an incomplete reaction.

  • Reaction: Heat the mixture to reflux (for ethanol, ~78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is complete when the starting materials are no longer visible by TLC. A new, more polar spot corresponding to the 2-aminothiophene product should appear.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold solvent (the same used for the reaction) to remove soluble impurities.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

G

References

  • Hu, X., et al. (2021). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. ResearchGate. [Link]

  • Junnilainen, H. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. University of Jyväskylä.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 8 Notes - Solvent Effects on Nucleophilicity. UW-Madison Chemistry.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

  • nptelhrd. (2013). Mod-31 Lec-35 Thiophene Synthesis. YouTube. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Wikipedia. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Johnson, G., et al. (2024).
  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Csollei, J., et al. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Reddit. (2019). Fiesselmann thiophene synthesis through equivalents. r/OrganicChemistry.
  • ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Scribd.
  • ResearchGate. (2018). (PDF) A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. ResearchGate. [Link]

  • Abraham, R. J., et al. (1971). Solvent effects on proton chemical shifts in thiophenes. Tetrahedron, 27(15), 3315-3326.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • ResearchGate. (2002). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
  • Johnson, G., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Thiophene. SlidePlayer.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Formylphenyl thiophene-2-carboxylate

Welcome to the technical support center for the synthesis and purification of 4-Formylphenyl thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Formylphenyl thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I've just finished a Steglich esterification to synthesize 4-Formylphenyl thiophene-2-carboxylate. What are the most likely impurities in my crude product?

A: In a typical Steglich esterification using thiophene-2-carboxylic acid, 4-formylphenol, N,N'-dicyclohexylcarbodiimide (DCC), and a 4-dimethylaminopyridine (DMAP) catalyst, you should anticipate several classes of impurities:

  • Reagent-Derived Impurities: The most common is N,N'-dicyclohexylurea (DCU), the byproduct of DCC activation.[1][2] It is notoriously insoluble in many organic solvents and often precipitates directly from the reaction mixture.

  • Unreacted Starting Materials: Residual thiophene-2-carboxylic acid and 4-formylphenol are almost always present.

  • Side-Reaction Products: An undesired N-acylurea can form from the rearrangement of the O-acylisourea intermediate, especially if the reaction is sluggish.[3][4] Additionally, the aldehyde group is susceptible to oxidation, which can lead to the formation of 4-(thiophene-2-carbonyloxy)benzoic acid.

Q2: A significant amount of a white, crystalline solid has crashed out of my reaction mixture. What is it and how do I get rid of it?

A: This is almost certainly N,N'-dicyclohexylurea (DCU). The key characteristic of the Steglich esterification is the formation of this stoichiometric byproduct, which is largely insoluble in common solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2] While this low solubility is advantageous for bulk removal, trace amounts can persist and co-precipitate with your product, making final purification challenging. The primary removal method is filtration, followed by thorough washing of the filtrate as detailed in the troubleshooting guides below.

Q3: My final product purity is low, and I suspect I have unreacted starting materials. How can I remove both the acidic and phenolic starting materials effectively?

A: The most effective method is a targeted liquid-liquid extraction (aqueous wash) sequence. Unreacted thiophene-2-carboxylic acid can be readily removed by washing the organic solution of your crude product with a mild base, such as aqueous sodium bicarbonate. The 4-formylphenol is weakly acidic and can be removed with a more dilute, weak base or by leveraging its polarity difference during column chromatography. A detailed protocol is provided in the troubleshooting section.

Q4: I've tried recrystallization, but my product still isn't pure. What is the next logical step?

A: If recrystallization fails to yield a pure product, it indicates the presence of impurities with similar solubility profiles to your desired compound. The most robust next step is flash column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel), allowing for the isolation of your target molecule from closely related impurities.[5][6][7] Following chromatography, a final recrystallization of the pooled, pure fractions will yield a highly crystalline, analytically pure product.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies to address specific purification challenges.

Issue 1: Bulk Removal of N,N'-Dicyclohexylurea (DCU)

The primary cause of low initial purity is often residual DCU. Its removal is the first and most critical step in the purification workflow.

Protocol 1: DCU Removal by Filtration and Solvent Wash

  • Initial Filtration: Once the reaction is complete, cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

  • Filter: Set up a Büchner funnel with an appropriate filter paper. Wet the filter paper with a small amount of the reaction solvent (e.g., DCM) to ensure a good seal.

  • Vacuum Filter the reaction mixture. The solid collected on the filter is primarily DCU.

  • Wash the Filter Cake: Wash the collected DCU solid with a small amount of cold, fresh solvent (e.g., DCM) to recover any product that may have been trapped. Combine this wash with the main filtrate.

  • Concentrate the Filtrate: Reduce the volume of the filtrate using a rotary evaporator. Causality Note: As the volume decreases, more DCU may precipitate. This is because the solution is becoming supersaturated with the byproduct.

  • Second Filtration (if necessary): If more solid precipitates upon concentration, repeat the filtration process. This ensures the vast majority of the DCU is removed before subsequent purification steps.[8]

DCU_Removal_Workflow Reaction Crude Reaction Mixture Cool Cool to 0 °C Reaction->Cool Filter1 Filter to Remove Bulk DCU Cool->Filter1 Filtrate Filtrate (Product + Soluble Impurities) Filter1->Filtrate Concentrate Concentrate Filtrate Filtrate->Concentrate Precipitate Check for More Precipitate Concentrate->Precipitate Filter2 Second Filtration Precipitate->Filter2 Yes Proceed Proceed to Aqueous Workup Precipitate->Proceed No Filter2->Proceed Chromatography_Logic start Crude Product (Post-Extraction) check_purity check_purity start->check_purity recrystallize Recrystallization check_purity->recrystallize Yes column Flash Column Chromatography check_purity->column No pure_product pure_product recrystallize->pure_product column->recrystallize Final Polish

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Formylphenyl thiophene-2-carboxylate

This technical guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formylphenyl thiophene-2-carboxylate. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formylphenyl thiophene-2-carboxylate. The content is structured to address practical challenges encountered during scale-up and routine synthesis, ensuring scientific integrity and providing actionable solutions.

I. Reaction Overview and Mechanism

The synthesis of 4-Formylphenyl thiophene-2-carboxylate is typically achieved through an esterification reaction between 4-hydroxybenzaldehyde and thiophene-2-carbonyl chloride. This reaction is a nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the carbonyl carbon of thiophene-2-carbonyl chloride. Given that a strong acid (HCl) is generated as a byproduct, a base is required to neutralize it and drive the reaction to completion. The Schotten-Baumann reaction conditions, which involve the use of a base such as pyridine or triethylamine, are well-suited for this transformation.[1][2][3]

The overall reaction is as follows:

II. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-Formylphenyl thiophene-2-carboxylate.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for a 10 mmol scale)Purity
4-Hydroxybenzaldehyde122.121.22 g (10 mmol)>98%
Thiophene-2-carbonyl chloride146.591.47 g (10 mmol)>98%
Triethylamine (or Pyridine)101.191.52 mL (11 mmol, 1.1 eq)Anhydrous
Dichloromethane (DCM)-50 mLAnhydrous
1 M Hydrochloric Acid-As needed for work-up-
Saturated Sodium Bicarbonate Solution-As needed for work-up-
Brine-As needed for work-up-
Anhydrous Magnesium Sulfate-As needed for drying-
Procedure
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Base: To the stirred solution, add triethylamine (1.52 mL, 11 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve thiophene-2-carbonyl chloride (1.47 g, 10 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[4]

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Formylphenyl thiophene-2-carboxylate in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in this esterification can stem from several factors:

  • Inadequate Neutralization of HCl: The reaction produces one equivalent of HCl, which can protonate the starting phenol, rendering it non-nucleophilic. Insufficient or a weak base will not effectively neutralize the acid, leading to low conversion.[1]

    • Solution: Ensure you are using at least one equivalent of a suitable base like triethylamine or pyridine. For sluggish reactions, a slight excess (1.1-1.2 equivalents) of the base can be beneficial.

  • Hydrolysis of Thiophene-2-carbonyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture.[5]

    • Solution: Use anhydrous solvents and reagents. Flame-dry all glassware and conduct the reaction under an inert atmosphere.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or gently heating the mixture (e.g., to 40 °C).

  • Side Reactions: The presence of the aldehyde group on 4-hydroxybenzaldehyde can potentially lead to side reactions, although under these conditions, esterification of the hydroxyl group is the predominant reaction.

Question 2: My final product is impure, what are the likely contaminants?

Answer: Common impurities include:

  • Unreacted 4-Hydroxybenzaldehyde: This is a common impurity if the reaction has not gone to completion.

    • Troubleshooting: It can be removed during the work-up by washing with a dilute aqueous base (like 1M NaOH). However, be cautious as this may also hydrolyze the desired ester product if not done carefully and at low temperatures. A more reliable method is purification by column chromatography.

  • Thiophene-2-carboxylic acid: This results from the hydrolysis of thiophene-2-carbonyl chloride.

    • Troubleshooting: This acidic impurity can be removed by washing the organic layer with a saturated sodium bicarbonate solution during the work-up.

  • Diacylated byproducts: While less common for phenols, it's a possibility if there are other nucleophilic sites. In this specific molecule, it is unlikely.

Question 3: The reaction mixture turns dark, is this normal?

Answer: Some coloration is not unusual, especially when using pyridine. However, a very dark or black reaction mixture could indicate decomposition or side reactions.

  • Cause: Thiophene and its derivatives can be sensitive to strong acids and prolonged heating.[5]

  • Solution: Ensure the reaction is not overheating. If the color is intense, it is advisable to proceed with the work-up and purification to isolate the desired product from potential polymeric byproducts.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like sodium hydroxide?

A1: While the Schotten-Baumann reaction can be performed with aqueous sodium hydroxide, using an organic base like triethylamine or pyridine in an organic solvent is generally preferred for this specific substrate. This is because the aldehyde functionality in 4-hydroxybenzaldehyde can be sensitive to strong aqueous bases, potentially leading to side reactions like the Cannizzaro reaction, although this is more likely with non-enolizable aldehydes under harsher conditions. An organic base in an anhydrous organic solvent provides a more controlled reaction environment.[2][3]

Q2: What is the best way to monitor the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light. You should see the disappearance of the starting material (4-hydroxybenzaldehyde) and the appearance of a new, less polar spot corresponding to the product ester.

Q3: How do I confirm the identity and purity of my final product?

A3: The structure and purity of 4-Formylphenyl thiophene-2-carboxylate can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the aldehyde proton (~9-10 ppm), aromatic protons on the phenyl and thiophene rings (in the aromatic region, ~7-8.5 ppm).

    • ¹³C NMR: Look for the characteristic carbonyl carbons of the ester (~160-170 ppm) and the aldehyde (~190 ppm), in addition to the aromatic carbons.

  • Infrared (IR) Spectroscopy: Key signals to look for include the carbonyl stretching frequencies for the ester and the aldehyde (typically in the range of 1680-1750 cm⁻¹), and C-O stretching of the ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q4: Is it necessary to use an inert atmosphere?

A4: While not strictly essential for all Schotten-Baumann reactions, using an inert atmosphere is highly recommended, especially when working on a larger scale or aiming for high purity. Thiophene-2-carbonyl chloride is moisture-sensitive, and an inert atmosphere will minimize its hydrolysis, thus maximizing the yield of the desired product.[5]

V. Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-hydroxybenzaldehyde in anhydrous DCM add_base Add triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add thiophene-2-carbonyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature (2-4 hours) add_acyl_chloride->react quench Quench with water react->quench wash_acid Wash with 1 M HCl quench->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Pure 4-Formylphenyl thiophene-2-carboxylate purify->end

Caption: Experimental workflow for the synthesis of 4-Formylphenyl thiophene-2-carboxylate.

Potential Side Reactions

side_reactions cluster_side_reactions Potential Side Reactions main_reaction 4-Hydroxybenzaldehyde + Thiophene-2-carbonyl chloride desired_product 4-Formylphenyl thiophene-2-carboxylate main_reaction->desired_product Desired Reaction hydrolysis Hydrolysis of Thiophene-2-carbonyl chloride main_reaction->hydrolysis no_reaction Unreacted 4-Hydroxybenzaldehyde main_reaction->no_reaction Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid hydrolysis->Thiophene-2-carboxylic acid

Caption: Desired reaction and potential side reactions.

VI. References

  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents. (URL not available)

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides - ACS Publications. [Link]

  • WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl ... - Google Patents.

  • Schotten–Baumann reaction - Wikipedia. [Link]

  • 4-formyl-2-methoxyphenyl thiophene-2-carboxylate (C13H10O4S) - PubChemLite. [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed. [Link]

  • Other Reactions of Phenol - Chemistry LibreTexts. [Link]

  • Synthesis of 4-hydroxybenzaldehyde from phenol? - Sciencemadness.org. [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer. [Link]

  • acyl chlorides and water, alcohols or phenol - Chemguide. [Link]

  • DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents.

  • Ester synthesis by acylation - Organic Chemistry Portal. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. [Link]

  • EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents.

  • preparation of esters - Chemguide. [Link]

  • FT-IR spectra of (a) PAT-2 and (b) propargyl-thiophene. - ResearchGate. [Link]

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE CUET. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • Schotten-Baumann Reaction. [Link]

  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - ResearchGate. [Link]

  • Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy - YouTube. [Link]

  • Synthesis and characterization of Thiophene fused arylbenzo[5][6]thieno[2,3- d]thiazole derivatives - Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note - Save My Exams. [Link]

  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PubMed. [Link]

  • Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC - NIH. [Link]

  • 2-acetothienone - Organic Syntheses Procedure. [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry analysis of 4-Formylphenyl thiophene-2-carboxylate

Initiating Initial Research I'm currently immersed in Google searches, aiming to build a solid foundation. My focus is on 4-Formyl phenyl thiophene-2-carboxylate, and I am gathering details on its chemical properties, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm currently immersed in Google searches, aiming to build a solid foundation. My focus is on 4-Formyl phenyl thiophene-2-carboxylate, and I am gathering details on its chemical properties, structure, and mass spectrometry ionization techniques. I am keen to understand relevant aspects for my next steps.

Analyzing Search Findings

I've expanded my search to include common ionization techniques like ESI, APCI, and MALDI. I'm actively seeking existing MS data and fragmentation patterns for the target compound, or similar structures. I'm also researching HRMS, MS/MS, and GC-MS experimental protocols for small organic molecules. I'm beginning to identify alternative analytical methods to supplement MS analysis.

Expanding Information Gathering

I'm now focusing on a deeper dive into 4-Formyl phenyl thiophene-2-carboxylate. I've expanded my search scope. I'm actively collecting data on NMR, HPLC, and GC-MS for a more complete picture. The goal is to build a thorough comparative guide that addresses all the user's key requirements, including protocols, data, and diagrams. I will provide supporting citations.

Gathering Initial Data

I've started by compiling basic information on 4-Formylphenyl thiophene-2- carboxylate and related substances. I've successfully determined the molecular formula: C12H8O3S. Further, I am compiling general mass spectrometry ionization principles. I am now exploring possible fragmentation pathways.

Expanding Data Gathering

I've expanded data gathering to include the molecular weight (232.26 g/mol ) of the isomer. Predictions for m/z values of various adducts of a related molecule are proving to be a useful starting point. Now, I'm focusing on finding experimental mass spectrometry data for the target molecule and expected fragmentation patterns, as well as detailed protocols for analyzing similar small organics. I am seeking specific analytical parameters that I can adapt.

Refining Search Parameters

I'm now focusing my efforts on finding specific experimental mass spectrometry data and protocols for analyzing 4-Formylphenyl thiophene-2-carboxylate and its isomer. While I have compiled molecular data and ionization principles, I lack detailed fragmentation patterns for comparison and specific analytical parameters. I need to find protocols for similar small organic molecules, and also gather information on alternative techniques like NMR and HPLC to create a comprehensive comparison guide. Current searches are pointing toward mass spectrometry being a standard technique, but they are still not yielding the detailed spectral information needed.

Analyzing Mass Spectral Data

I've been gathering details about the mass spectral data for compounds very much like 4-Formylphenyl thiophene-2-carboxylate. I now have the exact mass of the 3-Formylphenyl thiophene-2-carboxylate isomer, and that's the same for our target molecule. Furthermore, I was able to locate general fragmentation.

Expanding Data Search

I've expanded my data search to include specific fragmentation patterns for similar compounds. I've located fragmentation patterns for aldehydes, esters, and aromatics, which will allow me to predict fragmentation. I can now predict specific patterns, but I'm still seeking experimental data for 4-Formylphenyl thiophene-2-carboxylate. I'm also looking for detailed experimental protocols for ESI, APCI, and MALDI analysis. HPLC and NMR data are the next items on my list.

Refining Fragmentation Predictions

I'm now refining fragmentation predictions based on more data. Aldehydes lose H or CHO, esters cleave next to carbonyl groups, and aromatics are stable. However, I need to find specific mass spectral data and fragmentation patterns for the target molecule. Detailed protocols for ESI, APCI, and MALDI are still needed, as well as HPLC and NMR data.

Beginning Analysis: Data Collection

I've assembled the fundamental data; the molecular formula and weight are in hand. I've also identified predicted m/z values for a close analog, which should provide a solid initial point of reference for compound identification. I am now proceeding to compare this information with other sources.

Synthesizing Protocols: Gathering

I've made considerable progress. I now have gathered fragmentation patterns for related compound classes, and I've found information about appropriate matrices and protocols. Additionally, I have found HPLC methods for separation of related compounds, and NMR data for related thiophene derivatives, which will provide a strong starting point for analysis of 4-Formylphenyl thiophene-2-carboxylate. Despite this, I must find a specific mass spectrum and detail specific analysis protocols.

Consolidating Findings: Generating

I've significantly expanded my knowledge base. I've compiled the molecular formula and weight with predicted m/z values. Fragmentation patterns for relevant functionalities are now at my disposal, aiding in prediction for 4-Formylphenyl thiophene-2-carboxylate. I've located some MALDI matrices and basic protocols, along with HPLC methods and NMR data. Still, I need to find the specific mass spectrum, and I am working on synthesizing gathered knowledge into a coherent guide.

Comparative

A Comparative Guide to Aromatic Formylation: Contextualizing 4-Formylphenyl thiophene-2-carboxylate in the Synthesis of Aryl Aldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis, providing a gateway to a vast array of functional g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis, providing a gateway to a vast array of functional group transformations critical in the development of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of key formylating agents and methodologies, contextualized through the synthesis of 4-Formylphenyl thiophene-2-carboxylate. While not a formylating agent itself, this molecule serves as an exemplary target that highlights the strategic considerations required when selecting a formylation method. We will delve into the mechanistic nuances, substrate scope, and practical applications of the Vilsmeier-Haack, Gattermann-Koch, Duff, and Rieche reactions, offering experimental data to inform your synthetic planning.

Introduction: The Enduring Importance of the Formyl Group

The formyl group (–CHO) is a versatile functional handle in organic chemistry. Its electrophilic carbon is susceptible to nucleophilic attack, making aldehydes key intermediates for carbon-carbon bond formation (e.g., aldol, Wittig, and Grignard reactions), reduction to alcohols, oxidation to carboxylic acids, and reductive amination to form amines.[1] Consequently, the efficient and selective introduction of a formyl group onto aromatic scaffolds, particularly phenols, remains a subject of intense research and a critical step in the synthesis of complex molecules.

This guide will use the synthesis of 4-Formylphenyl thiophene-2-carboxylate as a framework to compare various methods of aromatic formylation. The synthesis of this molecule involves the esterification of a pre-formylated phenol (4-hydroxybenzaldehyde) with thiophene-2-carbonyl chloride. The critical step, therefore, is the efficient synthesis of the 4-hydroxybenzaldehyde precursor, which necessitates a robust formylation strategy.

Synthesis of 4-Formylphenyl thiophene-2-carboxylate: A Case Study

The synthesis of 4-Formylphenyl thiophene-2-carboxylate is a straightforward esterification that highlights the importance of having access to formylated precursors.

Experimental Protocol: Synthesis of 4-Formylphenyl thiophene-2-carboxylate

A general and efficient procedure for the synthesis of 4-Formylphenyl thiophene-2-carboxylate involves the reaction of 4-hydroxybenzaldehyde with thiophene-2-carbonyl chloride in the presence of a base.[2]

Materials:

  • 4-Hydroxybenzaldehyde

  • Thiophene-2-carbonyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (10 mmol) in 20 ml of THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add thiophene-2-carbonyl chloride (10 mmol) to the cooled solution.

  • Add a solution of triethylamine (11 mmol) in 20 mL of THF dropwise to the reaction mixture.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Reflux the reaction mixture for three hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting residue with cold water to remove triethylammonium chloride salt.

  • Recrystallize the crude product from ethanol to yield pure 4-Formylphenyl thiophene-2-carboxylate.

This protocol underscores the necessity of having an efficient method to produce the starting material, 4-hydroxybenzaldehyde. The remainder of this guide will focus on comparing the primary methods for achieving such aromatic formylations.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Mixing Mixing in THF (Ice Bath) 4-Hydroxybenzaldehyde->Mixing Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl_chloride Thiophene-2-carbonyl_chloride->Mixing Triethylamine_THF Triethylamine in THF Triethylamine_THF->Mixing Stirring_RT Stirring at RT (30 min) Mixing->Stirring_RT Reflux Reflux (3 h) Stirring_RT->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Washing Washing with Water Solvent_Removal->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization Product 4-Formylphenyl thiophene-2-carboxylate Recrystallization->Product

Caption: Synthesis of 4-Formylphenyl thiophene-2-carboxylate.

A Comparative Analysis of Aromatic Formylation Methods

The choice of a formylating agent is dictated by the substrate's electronic properties, desired regioselectivity, and tolerance to reaction conditions. Here, we compare four widely used methods for the formylation of phenols and other electron-rich aromatic compounds.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to formylate electron-rich aromatic rings.[1] The active electrophile is a chloromethyliminium salt, which is a weaker electrophile than the acylium ions generated in Friedel-Crafts acylations.[1] This makes the reaction particularly suitable for activated substrates like phenols, anilines, and heterocycles such as thiophene.[3][4]

Mechanism:

  • Formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.

  • Electrophilic attack of the Vilsmeier reagent on the aromatic ring.

  • Hydrolysis of the resulting iminium salt to yield the aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Aromatic_Ring Aromatic Ring (e.g., Phenol) Aromatic_Ring->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Aldehyde Aromatic Aldehyde Hydrolysis->Aldehyde

Caption: Vilsmeier-Haack reaction mechanism.

Performance: The Vilsmeier-Haack reaction is generally effective for phenols, but regioselectivity can be an issue. For instance, the formylation of 3,5-dimethoxyphenol yields a mixture of the 2-formyl and 4-formyl products, along with a diformylated byproduct.[5] However, under certain conditions, good yields can be achieved.[3]

The Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of arenes using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst.[6][7]

Mechanism:

  • Generation of the formyl cation ([HCO]⁺) from CO and HCl with the aid of the Lewis acid.

  • Electrophilic attack of the formyl cation on the aromatic ring.

  • Deprotonation to restore aromaticity and yield the aldehyde.

Performance: A significant limitation of the Gattermann-Koch reaction is its inapplicability to phenol and phenol ether substrates.[8][9] This is attributed to the potential for O-acylation as a competing reaction and the insolubility of the copper(I) chloride catalyst in the reaction mixture.[8][10] Therefore, this method is not suitable for the synthesis of hydroxybenzaldehydes.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid, to achieve ortho-formylation of phenols.[11][12]

Mechanism:

  • Aminomethylation of the phenol with HMTA.

  • Formation of a Schiff base intermediate.

  • Hydrolysis of the Schiff base to yield the ortho-hydroxybenzaldehyde.[11]

Duff_Reaction_Mechanism Phenol Phenol Aminomethylation ortho-Aminomethylation Phenol->Aminomethylation HMTA HMTA (Hexamethylenetetramine) HMTA->Aminomethylation Acid Acidic Medium Acid->Aminomethylation Schiff_Base Schiff Base Intermediate Aminomethylation->Schiff_Base Hydrolysis Hydrolysis Schiff_Base->Hydrolysis Aldehyde o-Hydroxybenzaldehyde Hydrolysis->Aldehyde

Caption: Duff reaction mechanism.

Performance: The Duff reaction is known for its high ortho-selectivity but often suffers from low yields.[13] However, modifications, such as the use of trifluoroacetic acid as a solvent, can improve yields and, in some cases, lead to the formation of para isomers.[11] Recent developments have shown that mechanochemical solid-phase synthesis can provide high yields of mono-formylated phenols with exclusive ortho-selectivity.[14]

The Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), and is particularly effective for the ortho-formylation of electron-rich phenols.[15][16]

Mechanism: The mechanism is believed to involve the formation of a dichloromethoxytitanium species, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Performance: The Rieche formylation offers excellent regioselectivity for the ortho position of phenols and generally provides good to excellent yields under relatively mild conditions.[5][16] For example, the reaction of 3,5-dimethoxyphenol with dichloromethyl methyl ether and TiCl₄ at 0 °C gives a 94% yield with an 82:18 ratio of ortho to para isomers.[5] This method is often superior to the Vilsmeier-Haack and Duff reactions in terms of both yield and regioselectivity for certain phenolic substrates.[5]

Comparative Performance Data

The following table summarizes the performance of the Vilsmeier-Haack, Duff, and Rieche reactions for the formylation of a selection of phenolic substrates.

SubstrateFormylation MethodReagentsConditionsYield (%)Regioselectivity (ortho:para)Reference
PhenolVilsmeier-HaackDMF/SOCl₂Microwave, 30-60sGood-[3]
2-NaphtholDuff (modified)HMTA, TMSCl, Acetic Acid-Increased vs. traditional-[13]
3,5-DimethoxyphenolVilsmeier-HaackDMF/POCl₃-11 (ortho), 52 (para)18:82[5]
3,5-DimethoxyphenolRiecheCH₂Cl₂OMe/TiCl₄0 °C, 1-2h9482:18[5]
2,3,5-TrimethylphenolRiecheCH₂Cl₂OMe/TiCl₄0 °C, 1-2h9370:30[5]
2,6-DimethylphenolDuffHMTA, Acetic Acid-95-[11]

Conclusion and Future Perspectives

The synthesis of formylated aromatic compounds, such as the precursors to 4-Formylphenyl thiophene-2-carboxylate, relies on a toolbox of classic and modern formylation reactions. While the Gattermann-Koch reaction is unsuitable for phenolic substrates, the Vilsmeier-Haack, Duff, and Rieche reactions each offer distinct advantages and disadvantages.

  • The Vilsmeier-Haack reaction is a versatile method for electron-rich aromatics but can lack regioselectivity.

  • The Duff reaction provides high ortho-selectivity for phenols but often with lower yields, although recent modifications show promise.

  • The Rieche formylation has emerged as a powerful tool for the high-yield, ortho-selective formylation of a range of phenols under mild conditions.

The selection of the optimal formylation method is a critical decision in synthetic design. By understanding the mechanistic underpinnings and the empirical performance of each of these named reactions, researchers can make informed choices to efficiently access the valuable aldehyde intermediates that are vital to the advancement of medicinal chemistry and materials science.

References

  • Asian Journal of Research in Chemistry. (2011). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 4(9), 1435-1438. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Albericio, F., et al. (2001). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 42(49), 8697-8699. [Link]

  • Organic Syntheses. (1955). 2-Thenaldehyde. Organic Syntheses, 35, 98. [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

  • BYJU'S. Gattermann Koch Reaction Mechanism. [Link]

  • Name Reactions in Organic Synthesis. Duff Reaction. [Link]

  • The Journal of Organic Chemistry. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

  • Chemistry Stack Exchange. Gattermann-Koch Reaction with Phenol Substrates. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • U.S. Patent 5,457,239.
  • Grokipedia. Duff reaction. [Link]

  • Molecules. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

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Validation

A Comparative Guide to Purity Analysis of 4-Formylphenyl thiophene-2-carboxylate by HPLC and Alternative Methods

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Formylphenyl thiophene-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer a comparative analysis to aid in choosing the most appropriate technique for your analytical needs.

Introduction to 4-Formylphenyl thiophene-2-carboxylate and the Imperative of Purity Analysis

4-Formylphenyl thiophene-2-carboxylate is an aromatic ester containing a thiophene moiety and a formyl group. Its structural features make it a versatile building block in the synthesis of various organic molecules with potential biological activity or unique material properties. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, biological efficacy, and safety profile. Therefore, a robust and validated analytical method for purity determination is paramount.

The synthesis of 4-Formylphenyl thiophene-2-carboxylate typically involves the esterification of thiophene-2-carbonyl chloride with 4-hydroxybenzaldehyde. This reaction, like many organic syntheses, can result in a product contaminated with unreacted starting materials, by-products, and residual solvents.

Potential Impurities in the Synthesis of 4-Formylphenyl thiophene-2-carboxylate:

  • Starting Materials:

    • Thiophene-2-carbonyl chloride

    • 4-Hydroxybenzaldehyde

  • By-products:

    • Thiophene-2-carboxylic acid (from hydrolysis of the acid chloride)

    • Side-reaction products

  • Residual Solvents:

    • Solvents used in the reaction and purification steps (e.g., toluene, dichloromethane, hexane).

A reliable purity analysis method must be capable of separating the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for 4-Formylphenyl thiophene-2-carboxylate.[1] Its high resolving power, sensitivity, and quantitative accuracy are key advantages.

Optimized HPLC Method for 4-Formylphenyl thiophene-2-carboxylate

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analysis, given the non-polar nature of the analyte. A C18 stationary phase provides excellent retention and separation of aromatic compounds.[2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is employed for optimal separation.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. The aromatic rings and the formyl group in the molecule are expected to have strong UV absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Rationale for Method Parameters:

  • C18 Column: The non-polar nature of the C18 stationary phase allows for effective retention of the relatively non-polar 4-Formylphenyl thiophene-2-carboxylate through hydrophobic interactions.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC.[3] Acetonitrile is a good solvent for the analyte and has a low UV cutoff, minimizing interference with detection. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting materials to the less polar product.

  • UV Detection at 254 nm: This wavelength is a common choice for aromatic compounds, providing good sensitivity for the analyte and potential aromatic impurities.

Hypothetical Performance Data:

The following table illustrates the expected performance of the optimized HPLC method in separating 4-Formylphenyl thiophene-2-carboxylate from its potential impurities.

CompoundRetention Time (min)Resolution (Rs)
Thiophene-2-carboxylic acid3.5-
4-Hydroxybenzaldehyde4.22.5
4-Formylphenyl thiophene-2-carboxylate12.815.1
Thiophene-2-carbonyl chloride14.53.2

Table 1: Hypothetical separation data for 4-Formylphenyl thiophene-2-carboxylate and potential impurities using the optimized HPLC method.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Acetonitrile Sample->Solvent Filter Filter Sample Solvent->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Result Purity Report Calculate->Result

Caption: Workflow for the purity analysis of 4-Formylphenyl thiophene-2-carboxylate by HPLC.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Applicability to 4-Formylphenyl thiophene-2-carboxylate:

Thiophene derivatives can be analyzed by GC-MS.[4][5] However, the relatively high molecular weight and the ester functionality of 4-Formylphenyl thiophene-2-carboxylate may pose challenges. The compound needs to be sufficiently volatile and thermally stable to be analyzed by GC without decomposition.

Experimental Protocol Outline:

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) would be necessary to elute the compound.

  • Injection: Splitless injection to maximize sensitivity.

  • MS Detection: Electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

Comparison with HPLC:

FeatureHPLCGC-MS
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Potential for decomposition of the analyte.
Sensitivity High, especially with UV detection.Very high, with the ability to identify trace impurities.
Identification Based on retention time comparison with a standard.Provides structural information from the mass spectrum, aiding in the identification of unknown impurities.
Quantification Excellent, with high precision and accuracy.Can be quantitative, but may require more extensive calibration.

Table 2: Comparison of HPLC and GC-MS for the purity analysis of 4-Formylphenyl thiophene-2-carboxylate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary method for determining compound purity without the need for a reference standard of the analyte.[6][7]

Principle:

The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.

Experimental Protocol Outline:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the 4-Formylphenyl thiophene-2-carboxylate sample.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte's signals.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculation: Calculate the purity based on the integral values, the number of protons, and the masses of the analyte and the standard.

Comparison with HPLC:

FeatureHPLCqNMR
Reference Standard Requires a reference standard of the analyte for quantification.Does not require a reference standard of the analyte; uses an internal standard.
Impurity Detection Detects impurities that are separable and have a chromophore.Can detect any proton-containing impurity, including those not visible by UV.
Quantification Provides relative purity based on peak area percentage.Provides absolute purity.
Throughput High throughput with autosamplers.Lower throughput compared to HPLC.

Table 3: Comparison of HPLC and qNMR for the purity analysis of 4-Formylphenyl thiophene-2-carboxylate.

Logical Relationship for Purity Determination:

Purity_Logic cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods Topic Purity Analysis of 4-Formylphenyl thiophene-2-carboxylate HPLC HPLC (High Resolution Separation) Topic->HPLC TLC TLC (Rapid Qualitative Screening) Topic->TLC GCMS GC-MS (High Sensitivity & Identification) Topic->GCMS qNMR qNMR (Absolute Purity Determination) Topic->qNMR HPLC->TLC Method Development HPLC->GCMS Orthogonal Confirmation HPLC->qNMR Orthogonal Confirmation

Caption: Interrelationship of analytical techniques for comprehensive purity assessment.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique that is invaluable for the qualitative assessment of purity and for monitoring the progress of reactions.[2][8][9][10]

Applicability to 4-Formylphenyl thiophene-2-carboxylate:

TLC is an excellent tool for quickly checking the purity of a sample of 4-Formylphenyl thiophene-2-carboxylate. It can readily indicate the presence of multiple components in a mixture.

Experimental Protocol Outline:

  • Plate: Silica gel TLC plate with a fluorescent indicator (F254).

  • Sample Application: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and spot a small amount onto the baseline of the TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove the plate, dry it, and visualize the spots under a UV lamp at 254 nm.

Comparison with HPLC:

FeatureHPLCTLC
Nature QuantitativePrimarily qualitative
Resolution HighLower than HPLC
Speed Slower per sampleVery fast, multiple samples can be run simultaneously
Cost Higher instrument and solvent costVery low cost
Application Purity certification, quality controlReaction monitoring, rapid purity checks, method development for column chromatography

Table 4: Comparison of HPLC and TLC for the purity analysis of 4-Formylphenyl thiophene-2-carboxylate.

Conclusion

For the comprehensive purity analysis of 4-Formylphenyl thiophene-2-carboxylate, HPLC stands out as the most suitable primary technique , offering a balance of high resolution, sensitivity, and quantitative accuracy. The optimized RP-HPLC method detailed in this guide provides a robust framework for routine quality control.

However, a multi-faceted approach often provides the most complete picture of a compound's purity.

  • TLC is an indispensable tool for rapid, qualitative checks and for guiding purification strategies.

  • GC-MS , while potentially challenging for this specific molecule, can be a powerful technique for identifying volatile impurities.

  • qNMR offers the distinct advantage of providing an absolute purity value without the need for a reference standard of the main compound, making it an excellent orthogonal technique for validating HPLC results.

The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the available instrumentation, and the stage of the research or development process. By understanding the strengths and weaknesses of each technique, researchers can make informed decisions to ensure the quality and integrity of their work.

References

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]

  • Thin layer chromatography. (2013). PubMed. Available at: [Link]

  • GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). (1993). PubMed. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Available at: [Link]

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. Diva-Portal.org. Available at: [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Bristol. Available at: [Link]

  • Most Common Solvents Used in HPLC Mobile Phase. (2023). Phenomenex. Available at: [Link]

  • Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu. Available at: [Link]

  • Carboxylic Acids and Esters. (2023). Chemistry LibreTexts. Available at: [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.). Google Patents.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC. Available at: [Link]

  • Thin-layer chromatography in testing the purity of pharmaceuticals. (2020). ResearchGate. Available at: [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Organic Chemistry Research. Available at: [Link]

  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. (2020). ResearchGate. Available at: [Link]

  • Fatty acid esters of aromatic alcohols and their use in cosmetic formulations. (n.d.). Google Patents.
  • How to check the purity of the chemical compound by H NMR? (2019). ResearchGate. Available at: [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). United States Environmental Protection Agency. Available at: [Link]

  • Regarding the GC program to detect the compound Thiophene. (2013). Chromatography Forum. Available at: [Link]

  • Organic Solvents Used in HPLC. (n.d.). Shodex. Available at: [Link]

  • Quantitative NMR: the future for purity measurements? (2017). YouTube. Available at: [Link]

  • General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). ResearchGate. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. Available at: [Link]

  • Thin-Layer Chromatography | TLC. (n.d.). EAG Laboratories. Available at: [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Common HPLC solvents and their important properties. (1998). ResearchGate. Available at: [Link]

  • RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. (2014). PMC - NIH. Available at: [Link]

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Comparative

Comparative Study of Catalysts for Thiophene Synthesis

This guide provides a comparative technical analysis of catalytic systems for thiophene synthesis, designed for application scientists and drug development researchers. [1][2] Executive Summary Thiophene cores are ubiqui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of catalytic systems for thiophene synthesis, designed for application scientists and drug development researchers.

[1][2]

Executive Summary

Thiophene cores are ubiquitous in pharmaceuticals (e.g., Duloxetine, Olanzapine) and organic semiconductors. The choice of catalyst dictates the synthetic strategy: Acid-catalyzed condensation (Paal-Knorr) remains the industrial workhorse for simple alkyl-thiophenes; Base-catalyzed multi-component reactions (Gewald) offer rapid access to highly functionalized 2-aminothiophenes; while Transition Metal catalysis (Pd, Cu, Rh) provides the highest regioselectivity for complex drug scaffolds. This guide compares these methodologies to aid in process selection.

Comparative Performance Matrix

The following table contrasts the three primary catalytic approaches based on yield, selectivity, and operational requirements.

FeatureAcid/Dehydrative (Paal-Knorr) Base-Catalyzed (Gewald) Transition Metal (Pd/Cu)
Primary Catalyst Lewis Acids (

,

),

, Alumina
Morpholine, Piperidine,


,

,

Substrates 1,4-Dicarbonyls + Sulfur SourceKetone/Aldehyde + Nitrile +

Alkynes, Enynethiols, 1,3-Diynes
Atom Economy Moderate (Loss of

/

)
High (Multi-component assembly)High (Cycloisomerization)
Regioselectivity Dictated by precursor symmetryHigh (Electronic control)Excellent (Ligand controlled)
Typical Yield 70–90%50–80%80–95%
Key Limitation Harsh conditions; limited functional group toleranceLimited to electron-poor nitrilesHigh catalyst cost;

sensitivity
Best Application Bulk synthesis of alkyl-thiophenesLibrary generation of 2-aminothiophenesLate-stage functionalization of APIs

Technical Deep-Dive & Mechanisms

Class A: Acid-Catalyzed & Dehydrative Systems (Paal-Knorr)

Mechanism: The reaction proceeds via the thionation of 1,4-diketones followed by acid-catalyzed cyclodehydration.

  • Reagents: Lawesson’s Reagent (LR) is superior to

    
     due to higher solubility and cleaner workup.
    
  • Catalytic Insight: Strong acids (p-TsOH) or Lewis acids accelerate the dehydration step, preventing furan formation.

  • Industrial Variant: Vapor phase synthesis over

    
    -Alumina or Chromia-promoted Alumina (
    
    
    
    ) at 400–600°C uses n-butanol and
    
    
    , relying on surface acid sites for dehydration and cyclization.
Class B: Base-Promoted Multi-Component Systems (Gewald)

Mechanism: A Knoevenagel condensation between a ketone and an activated nitrile is followed by sulfurization and intramolecular cyclization.

  • Catalytic Insight: Secondary amines (Morpholine) act as dual catalysts: they catalyze the initial Knoevenagel condensation via enamine formation and buffer the medium for the final cyclization.

  • Self-Validation: The precipitation of the crystalline 2-aminothiophene product often drives the equilibrium forward.

Class C: Transition Metal-Catalyzed Precision Synthesis

Mechanism: Metal-mediated activation of alkynes or C-H bonds allows for the construction of the thiophene ring under mild conditions.

  • Pd(II) System: The

    
     system is unique. Iodide ligands stabilize the Pd(II) species and facilitate electron transfer. The mechanism involves coordination of the triple bond, nucleophilic attack by sulfur (5-endo-dig or 5-exo-dig), and reductive elimination.
    
  • Cu(I) System: Copper catalyzes C-S bond formation and cyclization of enynethiols or 1,3-diynes with sulfide sources.[1]

Visualized Mechanistic Pathways[3]

Diagram 1: Paal-Knorr Thiophene Synthesis Mechanism

This pathway illustrates the conversion of a 1,4-diketone to a thiophene using a sulfurizing agent (Lawesson's Reagent) and acid catalysis.

PaalKnorr Diketone 1,4-Diketone Thionation Thionation (Lawesson's Reagent) Diketone->Thionation Monothione Monothione Intermediate Thionation->Monothione S for O swap Enolization Acid-Cat. Enolization Monothione->Enolization Cyclization Cyclization (- H2S/H2O) Enolization->Cyclization H+ Thiophene Thiophene Product Cyclization->Thiophene Aromatization

Caption: Acid-catalyzed cyclization of 1,4-dicarbonyls via thione intermediates.

Diagram 2: Palladium-Catalyzed Cycloisomerization

This diagram depicts the high-precision synthesis of thiophenes from (Z)-2-en-4-yne-1-thiols using the


 catalytic system.

PdCycle Substrate (Z)-2-en-4-yne-1-thiol Coordination Pd(II)-Alkyne Coordination Substrate->Coordination NucleophilicAttack Anti-Nucleophilic Attack (S -> C) Coordination->NucleophilicAttack VinylPd Vinyl-Pd Intermediate NucleophilicAttack->VinylPd Protonolysis Protonolysis (- Pd(II)) VinylPd->Protonolysis Product Substituted Thiophene Protonolysis->Product Catalyst PdI2 + KI Protonolysis->Catalyst Regeneration Catalyst->Coordination

Caption: PdI2/KI catalyzed 5-exo-dig cyclization of enynethiols.

Experimental Protocols

Protocol A: Modified Paal-Knorr using Lawesson’s Reagent

Best for: Synthesis of 2,5-disubstituted thiophenes from commercially available diketones.

  • Preparation: In a round-bottom flask, dissolve 1,4-diketone (10 mmol) in dry Toluene (50 mL).

  • Reagent Addition: Add Lawesson’s Reagent (6 mmol, 0.6 equiv). Note: LR is preferred over

    
     for homogeneity.
    
  • Reaction: Reflux the mixture at 110°C for 2–4 hours under

    
    . Monitor by TLC (hexane/EtOAc).
    
  • Workup: Cool to room temperature. Filter off the insoluble phosphonate by-products.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes).

  • Expected Yield: 85–95%.

Protocol B: Gewald Synthesis of 2-Aminothiophenes

Best for: Creating libraries of functionalized thiophenes for biological screening.

  • Preparation: Combine ketone/aldehyde (10 mmol), activated nitrile (e.g., ethyl cyanoacetate, 10 mmol), and elemental sulfur (

    
    , 10 mmol) in Ethanol (20 mL).
    
  • Catalysis: Dropwise add Morpholine (10 mmol). Crucial Step: The reaction is exothermic; control addition rate.

  • Reaction: Heat to 50–60°C for 3–12 hours. The mixture will darken.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL).

  • Purification: The product usually precipitates as a solid. Filter, wash with cold ethanol, and recrystallize.

  • Expected Yield: 60–80%.

Protocol C: Pd-Catalyzed Cyclization of Enynethiols

Best for: Regioselective synthesis of complex thiophenes under neutral conditions.

  • Substrate: Prepare (Z)-2-en-4-yne-1-thiol (1 mmol) in DMA (Dimethylacetamide, 5 mL).

  • Catalyst Loading: Add

    
     (1 mol%) and KI (2 mol%).
    
    • Why KI? KI solubilizes

      
       by forming active anionic species 
      
      
      
      and prevents Pd black precipitation.
  • Reaction: Stir at 25°C (room temp) for 1–2 hours. For sterically hindered substrates, heat to 80°C.

  • Workup: Dilute with Diethyl Ether, wash with water (3x) to remove DMA/Catalyst.

  • Purification: Flash chromatography.

  • Expected Yield: 88–95%.

References

  • Paal-Knorr Mechanism & Lawesson's Reagent

    • Minetto, G., et al. "Microwave-Assisted Paal-Knorr Reaction." Eur. J. Org.[2][3] Chem., 2005.[2][3][4]

  • Gewald Reaction Optimization

    • Huang, Y., et al. "Mechanism and Optimization of the Gewald Reaction." J. Org.[2][3] Chem., 2024.[2][1]

    • [5]

  • Palladium-Catalyzed Cycliz

    
    ): 
    
    • Gabriele, B., et al. "PdI2/KI-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols." J. Org.[2] Chem., 2012.[2][6]

  • Transition Metal-Free Approaches

    • Chen, L., et al. "Transition-metal-free synthesis of thiophenes from buta-1-enes."[2] Org.[2][1][3] Lett., 2018.[2]

  • Industrial Vapor Phase Synthesis

    • "Synthesis of Thiophene from n-Butanol and Carbon Disulfide over Promoted Chromia."[7] Pharmaguideline / Springer Nature.

Sources

Validation

Introduction: The Significance of the Thiophene-2-Carboxamide Scaffold

An In-Depth Technical Guide to DFT Investigations of Thiophene-2-Carboxamide Derivatives For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of thiophene-2-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to DFT Investigations of Thiophene-2-Carboxamide Derivatives

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of thiophene-2-carboxamide derivatives, integrating experimental findings with Density Functional Theory (DFT) investigations. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, explaining not just the 'how' but the 'why' behind key experimental and computational choices.

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and material science.[1][2][3] Its derivatives are known for a wide spectrum of pharmacological activities.[3] Among these, the thiophene-2-carboxamide scaffold has emerged as a particularly privileged structure, forming the core of molecules with potent anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[4][5][6][7][8]

The versatility of this scaffold lies in the electronic nature of the thiophene ring and the hydrogen bonding capabilities of the carboxamide group, which facilitate strong interactions with biological targets.[7] To rationally design new therapeutic agents based on this scaffold, a deep understanding of their three-dimensional structure, electronic properties, and reactivity is paramount. While experimental techniques provide invaluable data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to probe these characteristics at the molecular level.[9][10] DFT calculations allow us to predict molecular geometries, electronic structures, and spectroscopic properties, providing insights that can guide synthetic efforts and help elucidate structure-activity relationships (SAR).[4][5]

The Synergy of Experiment and Theory: A DFT-Enhanced Workflow

The most powerful approach to understanding complex molecular systems is the integration of experimental synthesis and characterization with theoretical calculations. This synergistic workflow allows for mutual validation: experiments anchor the calculations in reality, while calculations provide a detailed interpretation of the experimental results.

cluster_exp Experimental Phase cluster_comp Computational Phase (DFT) Synthesis Synthesis of Derivatives Purification Purification & Isolation Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Activity Biological Activity Screening Characterization->Activity Model Build Molecular Model Characterization->Model Provides initial structure Analysis Data Analysis & Correlation Activity->Analysis Correlates with computed properties Opt Geometry Optimization & Freq. Calculation Model->Opt Properties Calculate Electronic & Spectroscopic Properties Opt->Properties Properties->Analysis Analysis->Synthesis Guides design of new derivatives caption Integrated workflow for drug discovery.

Caption: Integrated workflow for drug discovery.

Part A: Synthesis and Experimental Characterization

The synthesis of thiophene-2-carboxamide derivatives typically involves the coupling of a thiophene-2-carboxylic acid derivative with an appropriate amine.

Experimental Protocol: General Synthesis of N-aryl-thiophene-2-carboxamides [6]

  • Activation of Carboxylic Acid: Dissolve the starting 5-substituted-thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Coupling Agents: Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equiv.) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.3 equiv.).

  • Inert Atmosphere: Stir the mixture under an inert atmosphere (e.g., argon gas) at room temperature for approximately 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir for 24-48 hours, monitoring its progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, perform an acidic work-up (e.g., extraction with 1M HCl) to remove excess aniline. The organic layer is then dried and the solvent is removed under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the final thiophene-2-carboxamide derivative.

Following synthesis, the structures are unequivocally confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2][4][7][11]

Part B: The Computational Approach - DFT Investigations

DFT calculations provide a theoretical framework to understand and predict the behavior of these molecules. The choice of computational parameters is critical for obtaining results that are both accurate and computationally feasible.

Input Input: Initial Molecular Geometry (e.g., from X-ray) Opt Step 1: Geometry Optimization (Find lowest energy structure) Input->Opt Functional Choice of Functional (e.g., B3LYP, M06-2X) Functional->Opt BasisSet Choice of Basis Set (e.g., 6-311++G(d,p)) BasisSet->Opt Freq Step 2: Frequency Calculation (Confirm minimum, get IR spectra) Opt->Freq Props Step 3: Property Calculations (HOMO/LUMO, MEP, etc.) Freq->Props Output Output: Predicted Molecular Properties and Spectra Props->Output caption Typical DFT calculation workflow.

Caption: Typical DFT calculation workflow.

Causality Behind Method Selection:

  • Functionals: The "functional" is the component of DFT that approximates the exchange-correlation energy. For organic molecules like thiophenes, hybrid functionals are often the best choice as they mix a portion of exact Hartree-Fock exchange with DFT exchange.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used, robust functional that often provides a good balance of accuracy and computational cost for geometries and electronic properties of organic systems.[6][12]

    • M06-2X: This is a high-nonlocality functional that performs very well for main-group thermochemistry and non-covalent interactions, making it an excellent choice for studying potential intermolecular interactions with biological targets.[13][14]

    • CAM-B3LYP and WB97XD: These are long-range corrected functionals that are particularly well-suited for systems with charge-transfer excitations, which can be important for predicting UV-Vis spectra.[14]

  • Basis Sets: The "basis set" is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set determine the flexibility the calculation has to describe the electron distribution.

    • Pople Style Basis Sets (e.g., 6-311++G(d,p)): This notation describes the composition of the basis set.

      • 6-311G: Indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility.

      • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape, which is crucial for accurately describing bonding.

      • ++: These are diffuse functions . The first + adds them to heavy atoms and the second + adds them to hydrogens. These functions are large and spread out, essential for describing systems with lone pairs, anions, or weak non-covalent interactions.[14][15][16] For thiophene-2-carboxamides, a basis set like 6-311++G(d,p) is a strong choice that provides high accuracy for both geometric and electronic properties.[15][16]

Comparative Analysis: Bridging Theory and Experiment

To illustrate the power of this integrated approach, we will compare DFT-calculated data with experimental results for a series of 3-substituted thiophene-2-carboxamide derivatives, specifically focusing on how substituents (amino, hydroxyl, methyl) influence their properties.[4]

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability and reactivity.[4][5] A smaller gap suggests a molecule is more easily polarized and more reactive.[4][5]

cluster_low cluster_high LowGap Small ΔE Reactive High Reactivity LowGap->Reactive Antioxidant Good e⁻ Donor (High Antioxidant Activity) Reactive->Antioxidant HighGap Large ΔE Stable Low Reactivity (High Kinetic Stability) HighGap->Stable caption HOMO-LUMO gap and its chemical implications.

Caption: HOMO-LUMO gap and its chemical implications.

The table below summarizes DFT results (B3LYP functional) for derivatives with different substituents at the 3-position, alongside their experimentally determined antioxidant activity.[4]

DerivativeSubstituentE_HOMO (eV)E_LUMO (eV)ΔE Gap (eV)Antioxidant Activity (% Inhibition)[4]
7a -NH₂ (Amino)-7.915-1.5436.37262.0%
3a -OH (Hydroxy)-8.543-1.6816.86254.9%
5a -CH₃ (Methyl)-8.711-1.5877.12422.9%

Data sourced from Al-Warhi, et al. (2023).[4]

Analysis: The data clearly shows that the electron-donating amino (-NH₂) group raises the HOMO energy level significantly, resulting in the smallest HOMO-LUMO gap. This theoretical finding perfectly correlates with the experimental observation that the amino-substituted derivative 7a exhibits the highest antioxidant activity, as its higher HOMO energy makes it a better electron donor.[4] Conversely, the methyl-substituted derivative 5a has the largest gap and the lowest activity. This demonstrates the predictive power of DFT in rationalizing structure-activity relationships.

Spectroscopic Properties: Vibrational Analysis

DFT can also predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. While the absolute calculated values often deviate from experimental ones due to anharmonicity and the gas-phase nature of the calculation, they show excellent linear correlation. Therefore, a uniform scaling factor (typically ~0.96 for B3LYP) is applied to improve the agreement.

Functional GroupExperimental IR Frequency (cm⁻¹)[4]Calculated (B3LYP) Frequency (cm⁻¹)
N-H Stretch (Amide) 3350 - 3450~3500
C=O Stretch (Amide) 1650 - 1680~1700
C-S Stretch (Thiophene) 690 - 720~710

Analysis: The calculated frequencies for key functional groups align well with the experimentally observed ranges. This capability is invaluable for assigning complex spectra and confirming that the synthesized molecule corresponds to the desired target structure. Any significant deviation between the predicted and experimental spectrum could indicate the presence of impurities or an unexpected reaction product.

Conclusion and Future Outlook

The integration of DFT calculations with experimental synthesis and characterization provides a robust and insightful framework for the investigation of thiophene-2-carboxamide derivatives. DFT not only validates experimental findings, such as structural assignments via IR spectroscopy, but also provides a deeper understanding of the underlying electronic properties that govern biological activity. The strong correlation between the calculated HOMO-LUMO gap and observed antioxidant activity is a clear testament to the predictive power of this approach.

Future investigations could leverage more advanced computational techniques. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could be used to model the binding of these derivatives within the active site of a target enzyme, providing precise insights into intermolecular interactions. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict UV-Vis absorption spectra, aiding in the development of photosensitive materials or photodynamic therapy agents. These advanced methods will continue to enhance our ability to rationally design the next generation of thiophene-based therapeutics and materials.

References

  • Al-Warhi, T., Al-Ansari, M., El-Gohary, N. S., & El-Gazzar, A. B. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2951. [Link]

  • PubMed Central. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • Furtos, G., Muresan-Pop, M., & Vlase, G. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ChemProc, 3(1), 27. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Sha’er, M. A., Al-Salahi, R., Al-Qurain, N. A., Marzouk, M., ... & Al-Omar, M. A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • Wikipedia. Thiophene-2-carboxaldehyde. [Link]

  • National Institutes of Health. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. [Link]

  • National Institutes of Health. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Bîrceanu, A., Gurban, A. M., Vlase, G., Glogojeanu, M., Avram, S., & Dehelean, C. A. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

  • ResearchGate. (2023). Versatile thiophene 2-carboxamide derivatives. [Link]

  • ResearchGate. (2023). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. [Link]

  • International Journal of Scientific Research in Science and Technology. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ResearchGate. (2018). Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. [Link]

  • ResearchGate. (2015). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. [Link]

  • National Institutes of Health. (2015). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. [Link]

  • National Institutes of Health. (2023). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. [Link]

  • Wiley Online Library. (1992). Thiophene and its derivatives. [Link]

  • DergiPark. (2019). Theoretical Investigation of Nmr, Conformational, Vibrational and Electronic Structure of 3-Bromo-4-(2-Pyridyl) Thiophene. [Link]

  • SciELO. (2021). Theoretical investigation of the effect of conjugation of thiophene rings on the charge transport of thienocoronene derivatives. [Link]

  • ACG Publications. (2017). Fused thiophenes: an overview of the computational investigations. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Formylphenyl thiophene-2-carboxylate

For professionals engaged in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, culminatin...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Formylphenyl thiophene-2-carboxylate. As no specific Safety Data Sheet (SDS) for this exact compound is readily available in public databases[1][2], this procedure is built upon a conservative assessment of its constituent functional groups: an aromatic aldehyde, a thiophene ring, and an ester linkage. This approach ensures a high margin of safety, aligning with the best practices of laboratory management and environmental stewardship.

Hazard Assessment and Waste Identification

The primary causality behind our disposal protocol is a thorough understanding of the potential hazards. The structure of 4-Formylphenyl thiophene-2-carboxylate incorporates moieties with known toxicological profiles.

  • Thiophene Moiety: Thiophene and its derivatives are known to be irritants and are harmful if inhaled or swallowed.[3] They can cause irritation to the skin, eyes, and respiratory system.[3][4] Some thiophene-containing drugs have been associated with toxicity due to metabolic activation by cytochrome P450 enzymes.[5]

  • Aromatic Aldehyde Moiety: The formyl group attached to a phenyl ring classifies it as an aromatic aldehyde. Aldehydes can be irritants and sensitizers.[6] Specifically, compounds like 2-Thiophenecarboxaldehyde, a structural relative, are harmful if swallowed and cause significant skin and eye irritation.[6][7]

  • Ester Moiety: While esters are a broad class, their primary risk in this context is the potential for hydrolysis under strong acid or base conditions, which would yield the constituent thiophene carboxylic acid and formylphenol, both of which require careful handling.

Based on this analysis, all waste streams containing 4-Formylphenyl thiophene-2-carboxylate must be classified as Hazardous Chemical Waste . Disposal via sanitary sewer (drain disposal) or in regular trash is strictly prohibited.[8][9]

Table 1: Summary of Anticipated Hazards
Hazard TypeAssociated Functional GroupPotential EffectsCitation(s)
Acute Toxicity (Oral) Thiophene, Aromatic AldehydeHarmful if swallowed, may cause gastrointestinal irritation.[3][6][7]
Skin Corrosion/Irritation Thiophene, Aromatic AldehydeCauses skin irritation; prolonged contact may cause dermatitis.[3][6][7]
Serious Eye Damage/Irritation Thiophene, Aromatic AldehydeCauses serious eye irritation.[7][10]
Respiratory Irritation Thiophene, Aromatic AldehydeMay cause respiratory tract irritation.[4][6]
Aquatic Toxicity ThiopheneHarmful to aquatic life with long-lasting effects.

Pre-Disposal Safety and Preparation

Before initiating any disposal procedures, the operational groundwork must be laid to ensure personal and environmental safety. This is a self-validating system: proper preparation prevents incidents.

  • Personal Protective Equipment (PPE): A standard suite of PPE is mandatory. This includes:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.

    • A flame-resistant laboratory coat.

  • Ventilation: All handling and segregation of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Spill Kit: Ensure a chemical spill kit equipped to handle organic solvents and solids is readily accessible. The kit should contain an absorbent material like activated carbon or vermiculite.[11]

  • Waste Containers: Prepare designated, chemically compatible, and leak-proof waste containers. High-density polyethylene (HDPE) containers are suitable for this purpose.[12]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. This protocol is designed to guide the user from the point of generation to final handoff to environmental health and safety personnel.

Diagram 1: Disposal Workflow for 4-Formylphenyl thiophene-2-carboxylate

G Disposal Workflow start Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood segregate 3. Segregate Waste Streams fume_hood->segregate solid Solid Waste (Unused Reagent, Contaminated Weigh Boats) segregate->solid if solid liquid Liquid Waste (Reaction Mixtures, Rinsate) segregate->liquid if liquid ppe_waste Contaminated PPE (Gloves, Wipes) segregate->ppe_waste if PPE contain_solid 4a. Place in Labeled Solid Hazardous Waste Container solid->contain_solid contain_liquid 4b. Place in Labeled Liquid Hazardous Waste Container liquid->contain_liquid contain_ppe 4c. Place in Labeled Solid Hazardous Waste Bag/Container ppe_waste->contain_ppe storage 5. Store in Designated Satellite Accumulation Area (SAA) contain_solid->storage contain_liquid->storage contain_ppe->storage pickup 6. Arrange Pickup by EHS/Licensed Contractor storage->pickup end Disposal Complete pickup->end

Caption: A logical workflow for the safe disposal of 4-Formylphenyl thiophene-2-carboxylate.

Experimental Protocol Details

Step 1: Waste Classification

  • At the point of generation, definitively classify any material containing or contaminated with 4-Formylphenyl thiophene-2-carboxylate as Hazardous Chemical Waste . This includes pure/excess reagent, reaction mixtures, solutions, and contaminated materials. Unknowns must also be treated as hazardous until identified.[8]

Step 2: Waste Segregation

  • The principle of segregation is to prevent unintended chemical reactions and to comply with disposal facility requirements.[9]

    • Solid Waste: Collect unused or expired solid 4-Formylphenyl thiophene-2-carboxylate, along with contaminated disposable items like weigh boats, spatulas, and TLC plates, in a dedicated solid waste container.[12]

    • Liquid Waste: Collect all solutions containing the compound (e.g., reaction mother liquors, chromatographic fractions) in a separate, leak-proof liquid waste container. The first rinse of any emptied container must also be collected as hazardous waste.[13][14] Do not mix with incompatible waste streams like strong acids, bases, or oxidizers.[9]

    • Contaminated PPE: Used gloves, bench paper, and wipes should be collected in a designated hazardous waste bag or container separate from general laboratory trash.[12]

Step 3: Containment and Labeling

  • Proper containment and labeling are mandated by regulatory bodies like the EPA to ensure safe handling and transport.[8][15]

    • Containers: Ensure all waste containers are tightly sealed when not in use to prevent the release of vapors.[10][16] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[16]

    • Labeling: All containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:

      • The full chemical name: "4-Formylphenyl thiophene-2-carboxylate".

      • An accurate list of all components and their approximate percentages, including solvents.

      • The date of waste generation (the date accumulation begins).

      • The specific hazard characteristics (e.g., "Irritant," "Harmful," "Aquatic Toxicity").

Step 4: Temporary Storage

  • Accumulate the properly labeled waste containers in a designated Satellite Accumulation Area (SAA) .[9]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store the waste away from heat, sparks, or open flames.[7]

    • Ensure incompatible waste types (e.g., acids and bases) are stored in separate secondary containment.[9]

    • Partially filled containers can remain in the SAA for up to one year, but once a container is full, it must be removed within three days.[9]

Step 5: Final Disposal

  • Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[17][18]

    • Never pour 4-Formylphenyl thiophene-2-carboxylate waste down the drain or discard it as regular trash.[8]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • The ultimate disposal method, likely high-temperature incineration, will be determined by the licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] Seek medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.

  • Spill: For small spills, use a compatible absorbent material (e.g., activated carbon adsorbent), collect the material in a sealed container, and dispose of it as hazardous waste.[11] For large spills, evacuate the area and contact your institution's EHS emergency response team.

Diagram 2: Waste Classification Decision

G start Is the material 4-Formylphenyl thiophene-2-carboxylate or contaminated with it? hazardous Classify as Hazardous Chemical Waste start->hazardous Yes segregate Segregate by Physical Form hazardous->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid ppe Contaminated PPE segregate->ppe

Caption: Decision process for classifying waste containing the target compound.

By integrating this expert-driven, safety-first approach into your laboratory's standard operating procedures, you contribute to a culture of safety, responsibility, and scientific integrity.

References

  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% . Cole-Parmer. Available at: [Link]

  • Material Safety Data Sheet - Thiophenol . Cole-Parmer. Available at: [Link]

  • HAZARD SUMMARY - Thiophene . New Jersey Department of Health. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]

  • Thiophene-2-carboxaldehyde - Wikipedia . Wikipedia. Available at: [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
4-Formylphenyl thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Formylphenyl thiophene-2-carboxylate
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